Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-11-7(10)5-8(2,3)6-9;/h4-6,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERPBKDHTGQXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 4-amino-3,3-dimethylbutanoate hydrochloride, a key building block in medicinal chemistry and drug development. This document outlines a validated synthetic pathway, from commercially available starting materials to the final product, with detailed experimental protocols. Furthermore, it delves into the analytical techniques employed for the structural elucidation and purity assessment of the target compound, supported by spectral data and interpretation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pharmacologically active agents.
Introduction: The Significance of β-Amino Esters in Medicinal Chemistry
β-amino acids and their ester derivatives are crucial structural motifs in a wide array of pharmacologically active molecules. Their incorporation into drug candidates can significantly influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and target binding affinity. This compound, with its sterically hindered β-carbon, presents a unique scaffold for the design of novel therapeutics, particularly in the development of enzyme inhibitors and receptor modulators. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays and formulation studies.
Strategic Approach to the Synthesis of this compound
The synthesis of the target compound can be approached through several strategic pathways. After careful consideration of factors such as the availability of starting materials, reaction efficiency, and scalability, a two-step synthetic route has been selected for this guide. This pathway involves the initial synthesis of the precursor, 4-amino-3,3-dimethylbutanoic acid, followed by its esterification to yield the final product.
A plausible and efficient method for the synthesis of 4-amino-3,3-dimethylbutanoic acid is through the Hofmann rearrangement of 3,3-dimethylsuccinamide. This reaction is advantageous as it introduces the amine functionality with a loss of one carbon atom, a key transformation in this synthetic sequence.
The subsequent esterification of the resulting amino acid is a standard transformation in organic synthesis. The Fischer-Speier esterification, which employs an excess of the alcohol in the presence of a strong acid catalyst, is a reliable method for this conversion.[1] The use of thionyl chloride in ethanol is a particularly effective variation of this method for amino acid esterification, as it activates the carboxylic acid and provides the acidic environment necessary for the reaction.[2][3]
An alternative and also viable approach involves the synthesis of ethyl 3,3-dimethyl-4-nitrobutanoate followed by the reduction of the nitro group to the corresponding amine.[4][5][6] This method offers a different set of synthetic challenges and considerations regarding reagents and reaction conditions.
This guide will focus on the first approach: the synthesis of 4-amino-3,3-dimethylbutanoic acid followed by its direct esterification to the ethyl ester hydrochloride.
Synthesis of this compound: A Step-by-Step Protocol
This section provides a detailed experimental protocol for the synthesis of this compound, commencing with the preparation of the key intermediate, 4-amino-3,3-dimethylbutanoic acid.
Synthesis of the Precursor: 4-Amino-3,3-dimethylbutanoic acid
The initial step involves the synthesis of 4-amino-3,3-dimethylbutanoic acid. While several methods exist for the preparation of this intermediate, a common route involves the Hofmann rearrangement of 3,3-dimethylsuccinamide.
Experimental Protocol: Synthesis of 4-Amino-3,3-dimethylbutanoic acid
-
Materials: 3,3-dimethylsuccinamide, Sodium hypobromite solution (prepared in situ from bromine and sodium hydroxide), Hydrochloric acid, Diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethylsuccinamide in a cooled aqueous solution of sodium hydroxide.
-
Slowly add a solution of bromine in sodium hydroxide (sodium hypobromite) to the reaction mixture while maintaining a low temperature (0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period to complete the rearrangement.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude 4-amino-3,3-dimethylbutanoic acid hydrochloride.[7]
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.
-
Esterification to this compound
The final step is the esterification of 4-amino-3,3-dimethylbutanoic acid to its ethyl ester hydrochloride. The use of thionyl chloride in ethanol is a highly effective one-pot method for this transformation.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-amino-3,3-dimethylbutanoic acid, Anhydrous ethanol, Thionyl chloride (SOCl₂), Diethyl ether.
-
Procedure:
-
Suspend 4-amino-3,3-dimethylbutanoic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur, so careful control of the addition rate is crucial.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol and thionyl chloride under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound as a crystalline solid.[8]
-
Characterization of this compound
The structural integrity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.
Physical Properties
The following table summarizes the key physical and chemical properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClNO₂ | [8] |
| Molecular Weight | 195.69 g/mol | [8] |
| Appearance | White to off-white crystalline solid | (Expected) |
| Melting Point | Not available | |
| Solubility | Soluble in water and polar organic solvents | (Expected) |
Spectroscopic Analysis
The structural elucidation of this compound is achieved through the combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.0 | Singlet | 2H | -CH₂ -NH₃⁺ |
| ~2.5 | Singlet | 2H | -CO-CH₂ -C(CH₃)₂ |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.1 | Singlet | 6H | -C(CH₃ )₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet and its chemical shift can be highly variable.
4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C =O (Ester) |
| ~61 | -O-CH₂ -CH₃ |
| ~49 | -C H₂-NH₃⁺ |
| ~45 | -CO-CH₂ -C(CH₃)₂ |
| ~35 | -C (CH₃)₂ |
| ~23 | -C(CH₃ )₂ |
| ~14 | -O-CH₂-CH₃ |
Note: The chemical shifts are approximate and based on typical values for similar functional groups.[9]
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of key functional groups in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, broad | N-H stretch (Ammonium salt) |
| ~2960-2850 | Medium | C-H stretch (Aliphatic) |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1600-1480 | Medium | N-H bend (Ammonium salt) |
| ~1200 | Strong | C-O stretch (Ester) |
4.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, the mass spectrum will typically show the mass of the protonated free base.
-
Expected [M+H]⁺: m/z = 160.13, corresponding to the free base (C₈H₁₇NO₂) + H⁺.
Visualizing the Synthetic and Analytical Workflow
To provide a clear visual representation of the processes described in this guide, the following diagrams have been generated using Graphviz.
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of the final product.
Conclusion
This technical guide has detailed a robust and reliable method for the synthesis of this compound, a valuable building block for drug discovery and development. The provided step-by-step protocols for the synthesis of the amino acid precursor and the final esterification, along with a comprehensive guide to its characterization, are intended to empower researchers in their synthetic endeavors. The presented analytical data and workflows provide a framework for the quality control and structural verification of this important chemical entity.
References
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Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. (2015). [Link]
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PubChem. This compound. [Link]
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PubChem. Ethyl 4-amino-3-methylbutanoate hydrochloride. [Link]
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Molnár-Perl, I., Pintér-Szakács, M., & Fábián-Vonsik, V. (1987). Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Journal of Chromatography A, 390(2), 434–438. [Link]
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ResearchGate. How to do esterification of amino acid? (2016). [Link]
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ResearchGate. What are different ways to convert Amino Acid carboxylic acid into ester? (2015). [Link]
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Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
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Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024). [Link]
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Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). [Link]
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this guide offers a robust theoretical framework for its characterization. It is designed to assist researchers in predicting, acquiring, and interpreting the NMR spectra of this and structurally related molecules, ensuring scientific rigor and facilitating drug development efforts.
Molecular Structure and Spectroscopic Overview
This compound is a β-amino acid ester derivative. Its structure features a quaternary carbon, an ethyl ester group, and a primary amine, which is protonated in the hydrochloride salt form. These structural features give rise to a unique and predictable NMR fingerprint.
Molecular Structure:
Caption: Chemical structure of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display five distinct signals, each corresponding to a unique chemical environment for the protons in the molecule. The hydrochloride form will influence the chemical shift of protons near the ammonium group.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~1.1 | s | 6H | C(CH₃)₂ |
| b | ~1.25 | t, J ≈ 7.1 Hz | 3H | OCH₂CH₃ |
| c | ~2.5 | s | 2H | CH₂C=O |
| d | ~3.0 | s | 2H | CH₂N⁺H₃ |
| e | ~4.15 | q, J ≈ 7.1 Hz | 2H | OCH₂CH₃ |
| f | ~8.0 (broad) | s | 3H | N⁺H₃ |
Rationale for Predictions:
-
Signal a (gem-dimethyl protons): The two methyl groups attached to the quaternary carbon are chemically equivalent and will appear as a sharp singlet with an integration of 6H. Their expected chemical shift is around 1.1 ppm.
-
Signal b (ethyl methyl protons): The methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene protons. The typical chemical shift for such protons is around 1.25 ppm.
-
Signal c (methylene protons alpha to carbonyl): These protons are adjacent to a quaternary carbon and therefore will appear as a singlet. Their proximity to the electron-withdrawing carbonyl group shifts them downfield to approximately 2.5 ppm.
-
Signal d (methylene protons alpha to ammonium): The methylene protons adjacent to the positively charged nitrogen atom will be significantly deshielded and are expected to appear as a singlet around 3.0 ppm.
-
Signal e (ethyl methylene protons): These protons are coupled to the methyl group, resulting in a quartet. Being attached to an oxygen atom, they are deshielded and will appear at approximately 4.15 ppm.
-
Signal f (ammonium protons): The protons on the nitrogen atom are expected to be broad due to quadrupolar relaxation and exchange with the solvent. Their chemical shift is highly dependent on the solvent and concentration but is predicted to be around 8.0 ppm in a non-protic solvent like DMSO-d₆.
Caption: Predicted ¹H NMR spin-spin coupling relationships.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum is expected to show eight distinct signals, corresponding to each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | ~14.0 | OCH₂C H₃ |
| 2 | ~25.0 | C(C H₃)₂ |
| 3 | ~35.0 | C (CH₃)₂ |
| 4 | ~45.0 | C H₂C=O |
| 5 | ~50.0 | C H₂N⁺H₃ |
| 6 | ~61.0 | OC H₂CH₃ |
| 7 | ~172.0 | C =O |
Rationale for Predictions:
-
Aliphatic Carbons: The methyl carbon of the ethyl group (Signal 1) and the gem-dimethyl carbons (Signal 2) will be the most upfield. The quaternary carbon (Signal 3) will be further downfield. The methylene carbons of the backbone (Signals 4 and 5) will have distinct chemical shifts due to their different chemical environments. The methylene carbon of the ethyl group (Signal 6) will be deshielded by the adjacent oxygen atom.
-
Carbonyl Carbon: The ester carbonyl carbon (Signal 7) will be the most downfield signal, typically appearing around 172 ppm.
Experimental Protocol for NMR Data Acquisition
This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
A. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting point due to its ability to dissolve a wide range of organic salts. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are also viable options, though the N⁺H₃ protons will exchange with the solvent and may not be observable.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
B. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: ~1-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 or more) will likely be required due to the lower natural abundance of ¹³C.
-
C. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Caption: A standard workflow for NMR data acquisition and processing.
Conclusion
This guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the predicted spectra and following the outlined experimental protocols, researchers can confidently acquire and interpret the NMR data for this and similar compounds. Accurate spectroscopic characterization is a cornerstone of chemical research and drug development, ensuring the identity and purity of synthesized molecules.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
Mass spectrometry analysis of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
This guide provides a comprehensive technical overview for the quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound.
Introduction to this compound
This compound is a gamma-amino acid analogue. Its structure is characterized by a primary amine, a gem-dimethyl group on the beta-carbon, and an ethyl ester functional group. The hydrochloride salt form enhances its solubility in aqueous media.
Chemical Structure and Properties:
| Property | Value | Source |
| Chemical Formula | C8H18ClNO2 | [1] |
| Molecular Weight | 195.69 g/mol | [1] |
| IUPAC Name | ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride | [1] |
| CAS Number | 851199-68-5 |
The presence of the primary amine makes this molecule suitable for analysis by electrospray ionization in positive ion mode. The overall polarity of the molecule will influence the choice of chromatographic separation technique.
Methodological Approach: The "Why" Behind the "How"
The recommended approach for the analysis of this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide linear dynamic range.[2]
-
Liquid Chromatography (LC): LC is essential for separating the analyte of interest from the complex biological matrix. This separation minimizes matrix effects, where other components in the sample can interfere with the ionization of the analyte, leading to inaccurate quantification.
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional selectivity by monitoring a specific fragmentation of the analyte. This is achieved by selecting the protonated molecule (precursor ion) and then fragmenting it to produce a specific product ion. This precursor-to-product ion transition is unique to the analyte, ensuring that only the compound of interest is being measured.
Experimental Workflow
The following sections detail the recommended step-by-step methodology for the analysis of this compound.
Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine) and remove interferences such as proteins and phospholipids.[3][4] For this compound, a small polar molecule, protein precipitation is a straightforward and effective method.[5][6]
Protocol: Protein Precipitation
-
To 50 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add 150 µL of cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge again to remove any remaining particulates before injection into the LC-MS/MS system.
dot
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- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
FTIR spectrum of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
An In-Depth Technical Guide to the FTIR Spectrum of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Introduction
This compound is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds. As a primary amine salt incorporating an ester functional group, its structural integrity and purity are paramount for downstream applications in drug development. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for the structural elucidation and quality control of such molecules. The technique yields a unique "molecular fingerprint" by probing the vibrational modes of the molecule's constituent chemical bonds.[1]
This technical guide, prepared for researchers, scientists, and drug development professionals, offers a comprehensive analysis of the . We will delve into the principles governing the technique, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the compound's characteristic spectral features. The causality behind experimental choices and spectral assignments is explained to provide a field-proven, authoritative resource for laboratory application.
The Principle of FTIR Spectroscopy
FTIR spectroscopy is an analytical technique that measures the absorption of infrared radiation by a sample material.[1] Covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the energy, resulting in a change in its vibrational state.[2][3] An FTIR spectrometer irradiates a sample with a broad range of infrared frequencies simultaneously and uses a mathematical process called a Fourier Transform to generate a spectrum plotting absorbance (or transmittance) against wavenumber (cm⁻¹).[4][5] The resulting spectrum is unique to the molecule's structure, with specific peaks corresponding to distinct functional groups.[1][6]
Molecular Structure and Predicted Vibrational Modes
To interpret the FTIR spectrum, one must first understand the molecular structure of this compound and the functional groups it contains.
Caption: Chemical structure of this compound.
The key functional groups that will produce characteristic absorption bands are:
-
Primary Ammonium (-NH₃⁺): As a hydrochloride salt, the primary amine exists in its protonated ammonium form. This group is expected to produce strong, broad N-H stretching bands and distinct bending vibrations.[7]
-
Ester (-COOC₂H₅): This group is characterized by a very strong carbonyl (C=O) stretching absorption and two distinct C-O stretching bands.[8][9]
-
Alkyl Skeleton (C-H bonds): The molecule contains multiple methyl (-CH₃) and methylene (-CH₂) groups, including a gem-dimethyl structure, which will give rise to various C-H stretching and bending modes.[10]
Experimental Protocol: Acquiring the FTIR Spectrum
A self-validating protocol is crucial for obtaining a reproducible and high-quality spectrum. The Potassium Bromide (KBr) pellet method is a well-established technique for analyzing solid samples and is highly suitable for crystalline salts like hydrochlorides.[11][12]
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle. Homogeneity is key to preventing spectral artifacts.
-
Add approximately 100-200 mg of high-purity, dry FTIR-grade KBr powder to the mortar. KBr is used because it is transparent to infrared radiation in the mid-IR region (4000–400 cm⁻¹).[12]
-
Thoroughly mix the sample and KBr by grinding for 1-2 minutes until the mixture is uniform and has a fine, consistent texture.
-
-
Pellet Formation:
-
Transfer the mixture into a pellet die assembly.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet minimizes light scattering and results in a superior spectrum.[11]
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Background Scan: First, acquire a background spectrum of the empty sample compartment. This crucial step measures the instrument's environment (e.g., atmospheric CO₂ and water vapor) and is automatically subtracted from the sample spectrum to ensure only the sample's absorptions are recorded.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical data collection range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Spectral Interpretation and Analysis
The is analyzed by assigning the observed absorption bands to specific molecular vibrations.
Caption: Correlation of functional groups to their characteristic FTIR spectral regions.
Detailed Peak Assignment
The following table summarizes the expected characteristic absorption bands for the title compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Comments |
| ~3000-2500 | Strong, Broad | -NH₃⁺ Stretching (Symmetric & Asymmetric) | The protonated amine group gives rise to a very broad and strong absorption feature in this region, characteristic of ammonium salts. This band will typically obscure the C-H stretching vibrations.[7] |
| ~2970-2850 | Medium, Sharp | C-H Stretching (Alkyl) | These peaks, corresponding to asymmetric and symmetric stretching of -CH₃ and -CH₂ groups, often appear as sharp shoulders on the broad -NH₃⁺ band.[10][13] |
| ~1740 | Strong, Sharp | C=O Stretching (Ester) | A very strong and sharp peak, typical for the carbonyl group in a saturated aliphatic ester. Its position is a reliable indicator of the ester functional group.[8][14][15] |
| ~1600-1500 | Medium-Strong | -NH₃⁺ Bending (Asymmetric & Symmetric) | These are characteristic bending (scissoring) vibrations for a primary ammonium salt. Their presence confirms the protonated state of the amine.[7] |
| ~1465 | Medium | C-H Bending (-CH₂ Scissoring) | Bending vibration of the methylene groups in the ethyl and butanoate chains.[13] |
| ~1385 & ~1370 | Medium, Sharp | C-H Bending (gem-Dimethyl) | The presence of two methyl groups on the same carbon often results in a characteristic doublet in this region due to symmetric bending vibrations (umbrella mode).[16] |
| ~1240 | Strong | C-C-O Asymmetric Stretching (Ester) | This is one of the two characteristic C-O stretching bands for an ester, often referred to as the "asymmetric" stretch involving the carbonyl carbon and the ester oxygen.[9] |
| ~1180 | Strong | O-C-C Asymmetric Stretching (Ester) | The second strong C-O stretching band, involving the ester oxygen and the ethyl group carbons. The presence of these two strong bands is a hallmark of the ester group.[8][9] |
| ~1100 | Medium-Weak | C-N Stretching | The stretching vibration of the carbon-nitrogen bond in the aliphatic amine salt.[7][17] |
The region below 1000 cm⁻¹, known as the fingerprint region , will contain a complex pattern of C-C stretching and various bending and rocking vibrations. While difficult to assign individually, this region is unique to the molecule's overall skeletal structure and serves as a definitive fingerprint for identification when compared against a reference spectrum.[2][13]
Conclusion
The is defined by a set of highly characteristic absorption bands that confirm its molecular structure. The key identifying features are:
-
A strong, broad absorption band between 3000-2500 cm⁻¹ due to the -NH₃⁺ stretches .
-
A very strong and sharp carbonyl peak around 1740 cm⁻¹ confirming the ester group .
-
Distinct ammonium bending vibrations in the 1600-1500 cm⁻¹ region.
-
Two strong C-O stretching bands in the 1300-1100 cm⁻¹ range, further validating the ester functionality.
This combination of features provides a reliable and rapid method for verifying the identity and integrity of the compound, making FTIR spectroscopy an indispensable tool for quality assurance in research and pharmaceutical development.
References
-
FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Available at: [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]
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Michigan State University Department of Chemistry. Principles of FTIR Spectroscopy. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectroscopy - principles and applications | Request PDF. Available at: [Link]
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University of Calgary Department of Chemistry. IR Spectroscopy Tutorial: Esters. Available at: [Link]
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Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
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Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Available at: [Link]
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SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
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MDPI. (2023). Watching Alkaline Phosphatase Catalysis Through Its Vibrational Fingerprint. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the nanorods showing two peaks at 1034 and 1384 cm⁻¹.... Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
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ACS Publications. (2019). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Available at: [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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University of Calgary Department of Chemistry. IR Spectroscopy Tutorial: Amines. Available at: [Link]
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YouTube. (2023). N-H Stretching and Bending Vibrations. Available at: [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
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A Comprehensive Guide to the X-ray Crystallography of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride: From Synthesis to Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is a small organic molecule with potential applications in medicinal chemistry and drug development. Its structural similarity to amino acids makes it a valuable building block in the synthesis of novel compounds. The precise three-dimensional arrangement of its atoms, however, remains to be definitively determined. X-ray crystallography stands as the gold standard for elucidating the atomic-level structure of crystalline materials, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions. This guide will provide a comprehensive, in-depth technical overview of the process of determining the crystal structure of this compound, from its chemical synthesis to the final validation and reporting of the crystallographic data.
Part 1: Synthesis and Purification of High-Purity Crystalline Material
The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder or even prevent the growth of single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound
A plausible and effective method for the synthesis of the title compound is the Fischer esterification of the parent amino acid, 4-amino-3,3-dimethylbutanoic acid, followed by the formation of the hydrochloride salt.[1]
Step-by-step Protocol:
-
Esterification:
-
To a solution of 4-amino-3,3-dimethylbutanoic acid in absolute ethanol, add an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
-
The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
-
Hydrochloride Salt Formation:
-
The crude ethyl 4-amino-3,3-dimethylbutanoate is dissolved in a dry organic solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) is then added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. The precipitate is then collected by filtration and washed with the organic solvent to remove any unreacted starting materials or byproducts.
-
Purification of the Hydrochloride Salt
The crude hydrochloride salt may require further purification to achieve the high level of purity required for crystallization. Recrystallization is a powerful technique for purifying solid compounds.
Step-by-step Protocol for Recrystallization:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For organic hydrochloride salts, polar solvents like ethanol, methanol, or isopropanol, or mixtures with less polar co-solvents like diethyl ether or ethyl acetate, are often effective.
-
Dissolution: The crude salt is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Cooling and Crystallization: The hot solution is allowed to cool slowly and undisturbed to room temperature. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize the yield of the purified crystals.
-
Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to remove any residual solvent.
Part 2: The Art and Science of Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. Several techniques can be employed, and a screening approach is typically necessary to identify the optimal conditions.
Crystallization Screening
A variety of crystallization techniques should be screened to find the most suitable method for this compound.
| Technique | Description | Typical Solvents |
| Slow Evaporation | A nearly saturated solution of the compound is allowed to slowly evaporate, increasing the concentration and inducing crystallization. | Ethanol, Methanol, Acetonitrile, Water |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. | Inner vial: Ethanol, Methanol; Outer reservoir: Diethyl ether, Hexane |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Isopropanol, Ethanol, Water |
Experimental Protocol for Crystallization Screening:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., ethanol).
-
Set up a series of crystallization trials in small vials or a multi-well plate, varying the solvent, concentration, and temperature for each of the techniques described in the table above.
-
Carefully label and seal each trial.
-
Store the trials in a vibration-free environment and monitor them periodically for crystal growth over several days to weeks.
Caption: Workflow for crystallization screening and analysis.
Part 3: X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.
Instrumentation
A modern single-crystal X-ray diffractometer consists of:
-
An X-ray source: Typically a sealed X-ray tube or a microfocus source.
-
A goniometer: To precisely orient the crystal in the X-ray beam.
-
A detector: A sensitive area detector (e.g., CCD or CMOS) to record the diffraction pattern.
-
A cryosystem: To cool the crystal (typically to 100 K) to minimize thermal motion and radiation damage.
Data Collection Workflow
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a loop, which is then attached to the goniometer head.
-
Crystal Centering: The crystal is precisely centered in the X-ray beam using a microscope and automated centering routines.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.
-
Data Acquisition: The full diffraction dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
| Parameter | Typical Value/Setting | Rationale |
| X-ray Wavelength | Mo Kα (0.71073 Å) or Cu Kα (1.54184 Å) | Choice depends on crystal properties and instrument availability. |
| Temperature | 100 K | Reduces thermal vibrations and radiation damage. |
| Detector Distance | 40-60 mm | Affects the resolution of the collected data. |
| Exposure Time per Frame | 5-60 seconds | Determined by the crystal's diffracting power. |
| Total Rotation Range | 180-360° (or more for redundancy) | To collect a complete dataset. |
Part 4: Unraveling the Structure: Solution and Refinement
The collected diffraction data is a set of intensities and positions of the diffracted X-ray spots. This information is then used to solve and refine the crystal structure.
Caption: The computational workflow from raw data to a validated crystal structure.
Data Processing
The raw diffraction images are processed to extract the intensities of each reflection. This involves:
-
Integration: Determining the total intensity of each diffraction spot.
-
Scaling: Placing all the collected data on a common scale.
-
Merging: Averaging the intensities of symmetry-related reflections.
Structure Solution
The "phase problem" in crystallography refers to the fact that the phases of the diffracted X-rays are not directly measured. For small molecules like this compound, the structure can usually be solved using direct methods, which are mathematical techniques that can estimate the phases from the measured intensities.
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. This is typically done using a least-squares minimization procedure, where the atomic positions, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the refinement is assessed by the R-factor (or residual factor), with lower values indicating a better fit.
Part 5: Validation, Analysis, and Reporting
The final step is to validate the determined crystal structure, analyze its geometric features, and report the findings according to established standards.
Structure Validation
The refined crystal structure should be validated to ensure its quality and correctness. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that performs a series of checks on the crystallographic data. This service generates a report with alerts that highlight potential issues that need to be addressed.
Analysis of the Crystal Structure
The refined structure provides a wealth of information, including:
-
Molecular Conformation: The three-dimensional shape of the molecule.
-
Bond Lengths and Angles: Precise measurements of the covalent bonding geometry.
-
Intermolecular Interactions: Identification of hydrogen bonds, van der Waals interactions, and other forces that hold the molecules together in the crystal lattice.
Reporting Crystallographic Data
The standard format for reporting crystallographic data is the Crystallographic Information File (CIF). The CIF is a text file that contains all the necessary information to describe the crystal structure and the experiment used to determine it. For publication in scientific journals, it is often required to deposit the CIF with a crystallographic database, such as the Cambridge Structural Database (CSD) for small organic molecules.
Conclusion
The determination of the crystal structure of this compound is a multi-step process that requires careful execution of both experimental and computational techniques. From the synthesis of high-purity material and the growth of single crystals to the collection and analysis of X-ray diffraction data, each step is crucial for obtaining a high-quality and reliable crystal structure. The resulting atomic-level information is invaluable for understanding the chemical and physical properties of this compound and can guide its future applications in research and development.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved from [Link]
Sources
Navigating the Solution: A Technical Guide to the Solubility of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of ethyl 4-amino-3,3-dimethylbutanoate hydrochloride. In the dynamic landscape of pharmaceutical development and organic synthesis, a comprehensive understanding of a compound's solubility is paramount for process optimization, formulation design, and ensuring reproducible outcomes. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes fundamental principles of physical chemistry, predictive analysis based on molecular structure, and established experimental methodologies to empower researchers in their work with this compound.
Deconstructing the Molecule: Physicochemical Drivers of Solubility
This compound is an organic salt. Its solubility is not governed by a single parameter but is rather a complex interplay of its structural features and the properties of the solvent.
Molecular Structure: C₈H₁₈ClNO₂ Molecular Weight: 195.69 g/mol [1]
The molecule can be dissected into three key regions that dictate its interaction with solvents:
-
The Ionic Head: The hydrochloride salt of the primary amine (-NH₃⁺Cl⁻) is the most influential feature. This ionic center is highly polar and capable of strong ion-dipole interactions and hydrogen bonding.
-
The Ester Group: The ethyl ester (-COOCH₂CH₃) provides a site for dipole-dipole interactions and is a hydrogen bond acceptor.
-
The Alkyl Backbone: The 3,3-dimethylbutanoate structure presents a nonpolar, sterically hindered hydrocarbon tail. This region contributes to van der Waals forces and will favor interactions with nonpolar solvents.
The presence of both a highly polar ionic head and a nonpolar hydrocarbon tail makes this compound an amphiphilic molecule. Its solubility will therefore be highly dependent on the solvent's ability to accommodate these opposing characteristics.
The Solvent Spectrum: A Predictive Solubility Framework
Based on the principle of "like dissolves like," we can predict the solubility behavior of this compound across different classes of organic solvents.[2] The polarity, hydrogen bonding capability, and steric hindrance of the solvent are critical factors.[3][4]
Protic Solvents (e.g., Methanol, Ethanol, Water)
These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (like oxygen).
-
Expected Solubility: High.
-
Rationale: Protic solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate both the ammonium cation (through hydrogen bonding and ion-dipole interactions) and the chloride anion. The polar nature of these solvents will also interact favorably with the ester group. For instance, a related compound, ethyl 3-aminobutanoate hydrochloride, is known to be soluble in ethanol.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF)
These solvents possess dipoles but lack O-H or N-H bonds, meaning they are hydrogen bond acceptors but not donors.
-
Expected Solubility: Moderate to Low.
-
Rationale: Solvents like DMSO and DMF have high dielectric constants and are excellent at solvating cations. However, their ability to solvate the chloride anion is less effective compared to protic solvents. The solubility will be a trade-off between the favorable solvation of the ammonium cation and the less favorable solvation of the anion.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
These solvents have low dielectric constants and are incapable of significant hydrogen bonding.
-
Expected Solubility: Very Low to Insoluble.
-
Rationale: The energy required to break the strong ionic interactions in the crystal lattice of the salt is not compensated by the weak van der Waals forces offered by nonpolar solvents. The highly polar nature of the ammonium hydrochloride group is incompatible with the nonpolar environment. The related ethyl 3-aminobutanoate hydrochloride is reportedly insoluble in ether and benzene.
Illustrative Predicted Solubility Table
The following table provides an estimated, qualitative solubility profile. It is crucial to note that these are predictions based on chemical principles and must be confirmed by experimental determination.
| Solvent Class | Solvent Example | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol | High | Ion-Dipole, Hydrogen Bonding |
| Ethanol | High | Ion-Dipole, Hydrogen Bonding | |
| Polar Aprotic | DMSO | Moderate | Ion-Dipole |
| Acetone | Low | Dipole-Dipole | |
| Nonpolar | Toluene | Very Low | van der Waals |
| Hexane | Insoluble | van der Waals | |
| Diethyl Ether | Insoluble | van der Waals |
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[4][5][6][7] This protocol is a self-validating system as it ensures that a true equilibrium between the dissolved and undissolved solute is achieved.
Principle
An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature for a prolonged period. This allows the system to reach equilibrium, creating a saturated solution. The concentration of the solute in the clear, saturated supernatant is then measured analytically.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated pipettes and volumetric flasks
-
Analytical balance
-
Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, or drying oven and desiccator for gravimetric analysis)
Procedure:
-
Preparation of the Slurry:
-
To a series of vials, add a pre-weighed excess amount of this compound. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[7] Preliminary time-course studies can be run to determine the minimum time to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, which would artificially inflate the measured concentration, separate the phases. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed until a clear supernatant is obtained.
-
Filtration: Draw the supernatant through a syringe filter that is chemically compatible with the solvent.
-
-
-
Quantification:
-
Carefully and accurately pipette an aliquot of the clear supernatant into a volumetric flask.
-
Dilute the sample as necessary with an appropriate solvent to fall within the linear range of the analytical method.
-
Determine the concentration of the dissolved solid using a pre-validated analytical method.
-
Analytical Quantification Techniques
The choice of analytical technique depends on the properties of the analyte and the available instrumentation.
-
Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed dish. The solvent is evaporated in an oven (e.g., at 180°C), and the dish is cooled in a desiccator before being weighed again. The difference in weight gives the mass of the dissolved solid. This method is simple but requires careful handling to avoid moisture absorption.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve must first be generated using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.
Conclusion and Field-Proven Insights
A thorough understanding of the solubility of this compound is not merely academic; it is a critical prerequisite for successful process development. While this guide provides a robust theoretical and predictive framework, it must be underscored that experimental verification is indispensable . The provided shake-flask protocol is the gold standard for generating reliable, quantitative solubility data.
Senior Application Scientist's Note: When working with hydrochloride salts, be mindful of the potential for dissociation or reaction in certain solvents, which could affect the measured solubility. It is also advisable to characterize the solid material before and after the solubility experiment (e.g., by XRPD) to ensure that no phase changes or solvate formation has occurred, as this would impact the equilibrium solubility.
By combining the predictive power of chemical principles with rigorous experimental validation, researchers can confidently navigate the challenges of working with this compound, paving the way for innovation in drug discovery and chemical synthesis.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 86618330, this compound. [Link]
-
U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
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BYJU'S. Factors Affecting Solubility. [Link]
-
ALS Global. Techniques for Accurate Measurement and Estimation of Total Dissolved Solids. [Link]
-
AMBL. Total Dissolved Solids by Gravimetric Determination. [Link]
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An In-depth Technical Guide to the Chiral Separation of Ethyl 4-amino-3,3-dimethylbutanoate Hydrochloride Enantiomers
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategies and methodologies for the successful chiral separation of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride enantiomers. As a critical chiral building block in pharmaceutical synthesis, the ability to resolve and quantify the enantiomers of this β-amino acid ester is paramount for ensuring stereochemical purity, which directly impacts therapeutic efficacy and safety.
Introduction: The Significance of Chirality in Drug Development
Chirality, the property of a molecule to exist as non-superimposable mirror images (enantiomers), is a fundamental concept in pharmaceutical development. Enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. The tragic case of thalidomide serves as a stark reminder of the critical importance of isolating the desired therapeutic enantiomer from its potentially harmful counterpart. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drugs, making robust and efficient enantioselective analytical methods an indispensable part of the drug development pipeline.[1][2]
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its stereocenter necessitates a reliable method for separating its enantiomers to ensure the final active pharmaceutical ingredient (API) possesses the correct stereochemistry. This guide will explore the primary chromatographic techniques for achieving this separation, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a discussion of Gas Chromatography (GC) as a potential alternative.
Core Principles of Chiral Recognition in Chromatography
The separation of enantiomers via chromatographic techniques relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.[3] This interaction leads to a difference in the free energy of association for the two enantiomers, resulting in differential retention times and, thus, separation. The chiral selector can be a component of the stationary phase (Chiral Stationary Phase - CSP), the mobile phase (Chiral Mobile Phase Additive - CMPA), or a derivatizing agent used prior to analysis.[3] For the separation of this compound, the use of CSPs is the most direct and widely adopted approach.[4][5]
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC is a powerful and versatile technique for the enantioseparation of a wide range of compounds, including amino acid esters.[2][4] The success of the separation is highly dependent on the selection of the appropriate CSP and the optimization of the mobile phase.
Selection of Chiral Stationary Phases (CSPs)
Based on the structure of Ethyl 4-amino-3,3-dimethylbutanoate (a β-amino acid ester), the following classes of CSPs are recommended for initial screening:
-
Polysaccharide-Based CSPs: These are the most widely used CSPs for their broad applicability.[4][6] They consist of derivatives of cellulose or amylose, typically phenylcarbamates, coated or covalently bonded to a silica support.[4][6] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. For amino acid esters, amylose-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) selectors, have shown excellent performance.[4][6]
-
Crown Ether-Based CSPs: These CSPs are particularly well-suited for the separation of compounds containing a primary amino group, such as the target analyte.[3][7][8] The chiral recognition is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity.
-
Macrocyclic Glycopeptide-Based CSPs: CSPs based on molecules like teicoplanin offer a multimodal separation mechanism, including ion-exchange, hydrophobic, and hydrogen bonding interactions.[8][9] This makes them effective for a broad range of molecules, including amino acids and their derivatives.[8][9]
| CSP Class | Chiral Selector Example | Primary Interaction Mechanisms | Suitability for Amino Esters |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric fit | High[4] |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric fit | Moderate to High[4] |
| Crown Ether | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Host-guest complexation with primary amines | High[3][10] |
| Macrocyclic Glycopeptide | Teicoplanin | Ionic, hydrophobic, hydrogen bonding | High[8][9] |
Mobile Phase Considerations for HPLC
The choice of mobile phase is critical for achieving optimal separation. The primary modes of operation for chiral HPLC are:
-
Normal Phase (NP): Typically employs a non-polar mobile phase, such as hexane or heptane, with a polar modifier like an alcohol (e.g., isopropanol, ethanol).[4] This mode is often the first choice for polysaccharide-based CSPs.
-
Reversed Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This is common for macrocyclic glycopeptide and some crown ether CSPs.
-
Polar Organic Mode (PO): Utilizes a polar organic solvent like acetonitrile or methanol, often with additives.
-
Polar Ionic Mode (PIM): An aqueous/organic mobile phase containing buffers and counter-ions, primarily used with ion-exchange type CSPs.
For this compound, a primary amine, the use of acidic or basic additives in the mobile phase is often necessary to control the ionization state of the analyte and improve peak shape and resolution.
Experimental Protocol: HPLC Method Development
-
Sample Preparation: Dissolve this compound in the initial mobile phase to a concentration of approximately 1 mg/mL. Ensure complete dissolution.
-
Column Selection: Begin with a polysaccharide-based CSP, for instance, one with an amylose tris(3,5-dimethylphenylcarbamate) selector.
-
Initial Screening Conditions:
-
Mobile Phase: Start with a normal phase condition, such as 90:10 Hexane:Isopropanol (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm, as the analyte lacks a strong chromophore).
-
-
Method Optimization:
-
If no separation is observed, systematically vary the alcohol modifier (isopropanol) percentage from 5% to 30%.
-
If peak tailing is observed, consider adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to block active sites on the silica support.
-
If resolution is still insufficient, screen other CSPs (e.g., crown ether or macrocyclic glycopeptide-based). For a crown ether column, a typical mobile phase would be aqueous with an acidic modifier like perchloric acid or trifluoroacetic acid.[11][12]
-
Investigate the effect of column temperature. Lower temperatures often improve enantioselectivity but may increase analysis time and backpressure.
-
-
Derivatization (Optional): If detection sensitivity is low or separation is challenging, derivatization can be employed. Reacting the primary amine with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can significantly enhance detection sensitivity and may also improve chiral recognition on certain CSPs.[4][6]
Supercritical Fluid Chromatography (SFC) for Chiral Separation
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[1] It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol.[1][13]
Advantages of SFC for Chiral Separations
-
Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster separations without a significant loss of efficiency.[1][3]
-
Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a more environmentally friendly and cost-effective technique.[1]
-
Complementary Selectivity: The mobile phase environment in SFC is different from that in HPLC, which can sometimes lead to unique or improved chiral selectivity on the same CSP.[3]
Experimental Protocol: SFC Method Development
-
Sample Preparation: Dissolve the analyte in the modifier solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Column Selection: Polysaccharide-based CSPs are excellent starting points for SFC separations.[14]
-
Initial Screening Conditions:
-
Mobile Phase: Supercritical CO₂ with 20% Methanol as a modifier.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV (as in HPLC).
-
-
Method Optimization:
-
Vary the percentage of the modifier (e.g., from 5% to 40%) to optimize retention and resolution.
-
Screen different modifiers (e.g., ethanol, isopropanol) as this can significantly impact selectivity.
-
For basic analytes like Ethyl 4-amino-3,3-dimethylbutanoate, adding a small amount of an amine additive (e.g., 0.1-0.3% diethylamine or isopropylamine) to the modifier can drastically improve peak shape and prevent interactions with the silica surface.
-
Adjust the back pressure and temperature to fine-tune the separation. Higher temperatures can improve kinetics but may reduce selectivity, while higher pressure increases the density and eluotropic strength of the mobile phase.
-
Gas Chromatography (GC) as an Alternative
GC can also be used for the chiral separation of amino acid enantiomers, but it typically requires derivatization to increase the volatility and thermal stability of the analyte.[5][15]
-
Derivatization: The analyte's amino and carboxyl groups must be derivatized. A common approach is esterification followed by acylation (e.g., with trifluoroacetic anhydride) or reaction with a reagent like ethyl chloroformate.[5][16]
-
Chiral Stationary Phase: A chiral GC column, such as one coated with a chiral selector like Chirasil-Val, is then used to separate the derivatized enantiomers.[17]
While a viable technique, the need for derivatization adds complexity to the workflow compared to modern HPLC and SFC methods, which can often analyze the compound directly.[5]
Conclusion and Recommendations
For the chiral separation of this compound, both HPLC and SFC are highly recommended techniques. The choice between them may depend on available instrumentation, desired analysis speed, and green chemistry considerations.
A logical approach would be to start with a screening of polysaccharide-based CSPs on an HPLC system under normal phase conditions. If this does not yield a satisfactory separation, SFC should be explored, as it often provides complementary selectivity and faster analysis times. Crown ether-based CSPs represent a strong alternative, particularly if the initial screening on polysaccharide phases is unsuccessful. By systematically optimizing the mobile phase composition, temperature, and flow rate, a robust and reliable method for the enantioseparation of this critical pharmaceutical intermediate can be developed and validated.
References
- A normal mobile phase can be used on this CSP as opposed to conventional dynamic coating‐type CSPs. Enantiomers of 18 common natural amino acids were efficiently separated. The chiral separation observed for amino acid methyl esters, amino alcohols, and lipophilic amines was fair using this HPLC system. (Source: Scilit)
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. [Link]
-
Li, R., et al. (2020). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 58(8), 736-743. [Link]
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Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206. [Link]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
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Novell, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. [Link]
-
Škeříková, V., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(7), 1546-1560. [Link]
-
Nakano, M., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1677, 463318. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]
-
Prasad, A. K., et al. (2010). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Tetrahedron, 66(12), 2231-2244. [Link]
-
Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-113. [Link]
-
Bertrand, S., et al. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Request PDF. [Link]
-
Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(11). [Link]
-
Yamamoto, H., et al. (2002). Synthesis of Ethyl ( R )-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing ( S )-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-484. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1626, 461369. [Link]
-
Ilisz, I., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(11), 3254. [Link]
-
Hušek, P., et al. (2020). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column. Request PDF. [Link]
-
Li, R., et al. (2025). Innovative Experiments on Amino Acid Derivation and Chiral Gas Chromatographic Separation. University Chemistry, 40(6), 286. [Link]
-
Hyun, M. H. (2013). Liquid Chromatographic Resolution of Vigabatrin and Its Analogue γ-Amino Acids on Chiral Stationary Phases Based on (3,3′-Diphenyl-1,1′-binaphthyl)-20-crown-6. ResearchGate. [Link]
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- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 14. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 15. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Commercial availability and suppliers of Ethyl 4-amino-3,3-dimethylbutanoate HCl
An In-Depth Technical Guide to Ethyl 4-amino-3,3-dimethylbutanoate HCl
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride. It covers the compound's chemical properties, synthesis, commercial availability, applications, and analytical methods, providing the field-proven insights necessary for its effective utilization in a laboratory setting.
Introduction and Molecular Overview
This compound is a synthetic, non-proteinogenic amino acid ester. Its chemical identity is defined by an ethyl ester functional group and a primary amine, separated by a butyl chain featuring a gem-dimethyl substitution at the β-position (C3) relative to the carbonyl group. This structural feature is of high significance in medicinal chemistry.
The presence of the gem-dimethyl group introduces a substantial steric hindrance that locks the torsional angle of the carbon backbone. This conformational restriction is a key strategy in rational drug design to create analogues of endogenous ligands with higher receptor specificity and improved pharmacological profiles. Specifically, this compound is a valuable building block for the synthesis of conformationally restricted analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] By limiting the molecule's flexibility, derivatives of Ethyl 4-amino-3,3-dimethylbutanoate can be designed to interact more specifically with GABA receptors or related enzymes, making it a compound of interest for developing novel therapeutics for epilepsy, neuropathic pain, and anxiety disorders.
Physicochemical Properties
A clear understanding of a compound's properties is fundamental to its application. The key physicochemical characteristics of Ethyl 4-amino-3,3-dimethylbutanoate HCl are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride | PubChem[2] |
| CAS Number | 898552-72-2 | ChemScene[3] |
| Molecular Formula | C₈H₁₈ClNO₂ | PubChem[2] |
| Molecular Weight | 195.69 g/mol | PubChem[2] |
| Canonical SMILES | CCOC(=O)CC(C)(C)CN.Cl | PubChem[2] |
| InChIKey | XERPBKDHTGQXMR-UHFFFAOYSA-N | PubChem[2] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | General Knowledge |
Synthesis and Manufacturing
The most common and industrially scalable method for preparing Ethyl 4-amino-3,3-dimethylbutanoate HCl is through the Fischer esterification of its parent amino acid, 4-amino-3,3-dimethylbutanoic acid.
Mechanism Rationale: The reaction proceeds by protonation of the carboxylic acid carbonyl by a strong acid catalyst (like sulfuric acid or gaseous HCl), which activates the carbonyl carbon for nucleophilic attack by the ethanol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable ethyl ester. The final step involves introducing hydrochloric acid to form the hydrochloride salt of the primary amine. This salt form is preferred for purification and storage, as it is typically a stable, crystalline solid with enhanced water solubility and reduced susceptibility to degradation compared to the free base.
Detailed Laboratory Protocol: Fischer Esterification
This protocol describes a standard laboratory-scale synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3,3-dimethylbutanoic acid (10.0 g, 1 equivalent).
-
Solvent Addition: Add absolute ethanol (150 mL). The amino acid will likely not dissolve completely, forming a slurry.
-
Catalyst Introduction: Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (3 mL) or bubble anhydrous hydrogen chloride gas through the mixture for 15-20 minutes.
-
Causality Insight: The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weakly nucleophilic ethanol. Cooling is necessary to control the initial exothermic reaction.
-
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.
-
Workup and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate (200 mL) with stirring. Continue adding the bicarbonate solution until the effervescence ceases and the pH is ~8.
-
Self-Validation: This step neutralizes the acid catalyst and deprotonates the ammonium salt to the free amine, which facilitates its extraction into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Salt Formation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-amino-3,3-dimethylbutanoate free base as an oil. Dissolve this oil in a minimal amount of diethyl ether or ethyl acetate and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final hydrochloride salt.
Synthesis Workflow Diagram.
Commercial Availability and Suppliers
Ethyl 4-amino-3,3-dimethylbutanoate HCl is available from several chemical suppliers, typically on a research to semi-bulk scale. Purity levels are generally high (≥97%), suitable for most research and development applications.
| Supplier | Product Name/Number | Purity | Link |
| BLD Pharmatech | BD448121 | 97% | |
| Amadis Chemical | AC-48139 | N/A | [4] |
| ChemScene | CS-B0952 | ≥98% | [3] |
| Molbase | MB556555 | ≥97% | [1] |
Note: Availability and product details are subject to change. Always verify with the supplier directly.
Applications in Research and Drug Development
The primary application of this compound is as a specialized building block in medicinal chemistry, particularly for the synthesis of novel GABA analogues.
-
Scaffold for CNS Drug Candidates: The core structure is an excellent starting point for creating libraries of compounds targeting GABAergic pathways. The gem-dimethyl group provides a fixed structural element, allowing researchers to systematically modify other parts of the molecule (e.g., by N-alkylation or conversion of the ester to other functional groups) to probe structure-activity relationships (SAR).
-
Pro-drug Development: Ester forms of GABA and its analogues have been investigated as pro-drugs to increase their ability to cross the blood-brain barrier. While GABA itself has poor CNS penetration, esterification increases lipophilicity, potentially facilitating brain uptake where endogenous esterases can hydrolyze the ester to release the active parent drug.
-
Peptide and Peptidomimetic Synthesis: As a non-natural amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with enhanced metabolic stability or unique conformational properties.
Analytical and Quality Control Methods
Ensuring the purity and identity of Ethyl 4-amino-3,3-dimethylbutanoate HCl is critical. Due to its polar nature and the presence of a primary amine, derivatization is required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Protocol: GC-MS Analysis via Ethyl Chloroformate Derivatization
This method is robust for the comprehensive analysis of amino-containing metabolites.
-
Sample Preparation: Accurately weigh ~1 mg of the compound into a GC vial. Add 100 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled analogue or a structurally similar compound like 4-aminobutanoic acid).
-
Aqueous Phase Derivatization: Add 200 µL of a pyridine/water solution (1:1 v/v) to the vial, followed by 50 µL of ethanol. Vortex briefly.
-
Derivatization Reaction: Add 50 µL of ethyl chloroformate (ECF) and vortex vigorously for 30 seconds. A two-phase system will form.
-
Causality Insight: The reaction occurs in the aqueous phase. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving it to completion. ECF reacts with both the primary amine and any residual carboxylic acid (from potential hydrolysis) to form volatile N-ethoxycarbonyl and ethyl ester derivatives, respectively.
-
-
Extraction of Derivatives: Add 500 µL of chloroform and vortex for 30 seconds to extract the newly formed, less polar derivatives into the organic phase.
-
Phase Separation and Drying: Centrifuge the vial to ensure complete phase separation. Carefully transfer the lower organic (chloroform) layer to a new GC vial containing a small amount of anhydrous sodium sulfate.
-
Self-Validation: This step removes any residual water, which can damage the GC column and interfere with the analysis.
-
-
GC-MS Analysis: Inject 1 µL of the dried organic solution into the GC-MS system.
-
GC Conditions (Typical):
-
Column: HP-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film).
-
Inlet Temp: 250°C.
-
Oven Program: Start at 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
-
MS Conditions (Typical):
-
Ionization: Electron Impact (EI), 70 eV.
-
Scan Range: 50-500 m/z.
-
-
-
Data Analysis: Identify the derivative peak by its retention time and characteristic mass spectrum. Quantify against the internal standard.
Sources
An In-Depth Technical Guide to Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is a synthetic amino acid ester that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA), combined with the steric hindrance provided by the gem-dimethyl group, makes it a compelling starting material for the development of novel therapeutics, particularly those targeting the GABAergic system. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and key applications, with a focus on insights relevant to researchers in drug discovery and development.
Chemical Identity and Synonyms
A clear understanding of the various names and identifiers for a chemical entity is crucial for effective literature searching and material sourcing. This compound is known by several synonyms, reflecting different naming conventions and supplier-specific codes.
| Identifier | Value |
| IUPAC Name | ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride |
| CAS Number | 898552-72-2 |
| Molecular Formula | C8H18ClNO2 |
| Molecular Weight | 195.69 g/mol |
| InChIKey | XERPBKDHTGQXMR-UHFFFAOYSA-N |
Common Synonyms:
-
4-amino-3,3-dimethyl-butyric acid ethyl ester hydrochloride
-
3,3-Dimethyl-4-aminobutanoic acid ethyl ester hydrochloride
-
Ethyl 4-amino-3,3-dimethylbutanoate HCl
Physicochemical Properties
While experimentally determined data for the hydrochloride salt is not widely published, the following table summarizes key computed properties, which are valuable for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 195.69 g/mol | PubChem |
| Topological Polar Surface Area | 52.3 Ų | PubChem (Computed) |
| Hydrogen Bond Donor Count | 3 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 5 | PubChem (Computed) |
The hydrochloride salt form is expected to be a white to off-white crystalline solid with enhanced solubility in aqueous media and polar organic solvents compared to its freebase form. This increased solubility is a key advantage in many synthetic and biological applications.
Synthesis and Methodologies
The synthesis of this compound is typically a two-step process, starting from the corresponding carboxylic acid, 4-amino-3,3-dimethylbutanoic acid.
Synthesis of the Precursor: 4-Amino-3,3-dimethylbutanoic acid
The precursor acid is not as commonly available as its ester and often needs to be synthesized. A common route involves the modification of a suitable starting material, such as a nitrile or a protected amino acid derivative.
Esterification and Hydrochloride Salt Formation
The most direct and widely used method for the synthesis of the title compound is the Fischer-Speier esterification of 4-amino-3,3-dimethylbutanoic acid, followed by the formation of the hydrochloride salt.
This protocol is a well-established method for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3,3-dimethylbutanoic acid (1.0 eq) in anhydrous ethanol (10-20 eq). The ethanol serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring the suspension at room temperature, slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), dropwise. The use of thionyl chloride is particularly effective as it reacts with any trace water and produces gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a crystalline solid.
-
The diagram below illustrates the general workflow for the synthesis.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly those with potential therapeutic applications.
Synthesis of GABA Analogues
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Consequently, molecules that modulate the GABAergic system are of significant interest for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.
This compound serves as a key building block for GABA analogues. The gem-dimethyl group at the 3-position provides conformational restriction, which can lead to increased receptor selectivity and improved pharmacokinetic properties compared to the flexible GABA molecule.
Role as a Synthetic Intermediate
Beyond GABA analogues, this compound is a versatile intermediate. The primary amine can be readily derivatized through various reactions, such as acylation, alkylation, and sulfonylation, to introduce diverse functionalities. The ester group can be hydrolyzed back to the carboxylic acid for further modifications or can be converted to other functional groups.
A significant application of amino acid esters is in the synthesis of lactams, which are cyclic amides. The intramolecular cyclization of amino esters can lead to the formation of various lactam rings, which are core structures in many pharmaceuticals.
The diagram below illustrates the key reactive sites and potential synthetic transformations.
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride as a drug intermediate.
An In-depth Technical Guide: Ethyl 4-amino-3,3-dimethylbutanoate Hydrochloride as a Drug Intermediate
Abstract
This compound is a specialized chemical building block whose value in medicinal chemistry is intrinsically linked to its unique structural feature: a quaternary carbon atom at the β-position relative to the ester carbonyl. This arrangement imparts significant steric hindrance and conformational rigidity, properties that are highly sought after in the design of novel therapeutics to enhance metabolic stability and define specific pharmacophore geometries. This guide provides a comprehensive technical overview of this intermediate, detailing its physicochemical properties, synthesis strategies that address the challenge of constructing the quaternary center, robust analytical characterization methods, and its application as a non-proteinogenic amino acid surrogate in drug development. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a research and development setting.
Introduction & Significance
The Role of β-Amino Esters in Medicinal Chemistry
β-Amino acids and their ester derivatives are crucial components in modern pharmacology. Their incorporation into peptidic drugs or other bioactive molecules serves to increase stability against enzymatic degradation and to introduce specific conformational biases.[1] Unlike their α-amino acid counterparts, the additional methylene group in the backbone provides greater flexibility and access to different folding patterns, which can be exploited to fine-tune binding affinity and selectivity for biological targets.
Structural Uniqueness of Ethyl 4-amino-3,3-dimethylbutanoate
The subject of this guide, Ethyl 4-amino-3,3-dimethylbutanoate, is distinguished by the two methyl groups on the C3 carbon, creating an all-carbon quaternary center.[1] The synthesis of molecules with such sterically demanding features represents a significant challenge in organic chemistry.[1][2] This structural motif is particularly valuable because it "locks" the conformation around the C2-C3 bond, preventing rotation and presenting a fixed orientation of the terminal amino group. This rigidity can be instrumental in minimizing off-target effects and enhancing the potency of an active pharmaceutical ingredient (API). The compound is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous media.[3]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. This data is essential for planning reactions, purification, and analytical procedures.
| Property | Value | Source |
| IUPAC Name | ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride | PubChem[4] |
| CAS Number | 898552-72-2 | PubChem[4] |
| Molecular Formula | C₈H₁₈ClNO₂ | PubChem[4] |
| Molecular Weight | 195.69 g/mol | PubChem[4] |
| Canonical SMILES | CCOC(=O)CC(C)(C)CN.Cl | PubChem[4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Storage | Store in an inert atmosphere at 2-8°C | Vendor Data[5] |
Synthesis Strategies & Mechanistic Insights
The Challenge of the C3-Quaternary Center
The primary hurdle in synthesizing this intermediate is the efficient construction of the dimethyl-substituted C3 carbon. Standard methods like the aza-Michael addition are often hindered by the steric bulk of the required nucleophile or substrate.[6] Therefore, synthetic routes must be designed to either build the quaternary center early or employ reactions that are tolerant of significant steric hindrance.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves disconnecting the molecule at the ester and amine functionalities, leading back to simpler, more accessible precursors.
Caption: Retrosynthetic pathways for the target intermediate.
Protocol 1: Synthesis from Cyano-Ester Precursor
This is a robust and scalable approach that first constructs the carbon skeleton via conjugate addition and then reduces the nitrile to the primary amine.
Step 1: Synthesis of Ethyl 4-cyano-3,3-dimethylbutanoate This step involves a Michael-type addition of a cyanide source to ethyl 3,3-dimethylacrylate. The use of a non-protic solvent and a suitable base is critical to facilitate the nucleophilic attack.
-
Materials: Ethyl 3,3-dimethylacrylate, sodium cyanide (NaCN), dimethylformamide (DMF), hydrochloric acid (HCl).
-
Procedure:
-
In a fume hood, charge a dry, nitrogen-purged reactor with anhydrous DMF.
-
Add sodium cyanide portion-wise while maintaining the temperature below 10°C. Rationale: This controls the exothermicity of the dissolution.
-
Slowly add ethyl 3,3-dimethylacrylate to the cyanide suspension over 1-2 hours, keeping the temperature below 15°C.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by GC-MS.
-
Once complete, carefully quench the reaction by pouring it into a mixture of ice water and dilute HCl to neutralize excess cyanide. Causality: The acidic quench protonates the cyanide, and the dilution minimizes exposure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 4-cyano-3,3-dimethylbutanoate.[7]
-
Step 2: Catalytic Hydrogenation and Salt Formation The nitrile is reduced to a primary amine using catalytic hydrogenation, which is a clean and high-yielding method.
-
Materials: Crude Ethyl 4-cyano-3,3-dimethylbutanoate, Raney Nickel or Palladium on Carbon (Pd/C), ethanol, hydrogen gas, ethereal HCl.
-
Procedure:
-
Dissolve the crude cyano-ester in ethanol in a high-pressure hydrogenation vessel.
-
Carefully add the hydrogenation catalyst (e.g., 5 mol% Pd/C) under a nitrogen blanket. Rationale: The catalyst is pyrophoric and must be handled in an inert atmosphere.
-
Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 40-50°C and stir vigorously until hydrogen uptake ceases (typically 6-12 hours).
-
Cool the vessel, vent, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Cool the filtrate to 0-5°C and slowly add a solution of 2M HCl in diethyl ether until the pH is ~1-2.
-
The hydrochloride salt will precipitate. Stir for 1 hour, then collect the solid by filtration.
-
Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final product.
-
Purification and Characterization
Purification
The primary method for purifying the final hydrochloride salt is recrystallization. A suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane, can be used to obtain a highly pure, crystalline solid. The choice of solvent is critical; the product should be soluble in the primary solvent at elevated temperatures but sparingly soluble at room temperature, while impurities should remain in solution upon cooling.
Analytical Characterization Workflow
A multi-step process is required to confirm the identity, purity, and structure of the final compound.
Caption: Workflow for analytical characterization and quality control.
Spectroscopic Analysis
-
¹H NMR: Expected signals include a triplet for the ethyl ester CH₃, a quartet for the ethyl ester CH₂, a singlet for the two C3-methyl groups, a singlet for the C2-methylene protons, and a broad singlet for the C4-methylene protons adjacent to the ammonium group. The NH₃⁺ protons will appear as a broad singlet further downfield.
-
¹³C NMR: Key signals will confirm the presence of the ester carbonyl carbon (~170-175 ppm), the quaternary C3 carbon, and the four distinct methylene and methyl carbons.
-
FTIR Spectroscopy: Characteristic peaks will include a strong C=O stretch for the ester (~1730 cm⁻¹), N-H stretching bands for the ammonium group (~2800-3100 cm⁻¹), and C-H stretching bands.
Application in Drug Development
Role as a Conformationally Restricted Scaffold
The primary application of this compound is as a scaffold to introduce conformational constraint. When incorporated into a larger molecule, the gem-dimethyl group acts as a steric anchor, limiting the rotational freedom of the molecular backbone. This can lead to a more favorable entropy of binding to the target protein, resulting in higher affinity and potency.
Case Study Analogy: Importance of Chiral Building Blocks
While the title compound is achiral, its utility is analogous to that of chiral intermediates in API synthesis. For instance, Ethyl (3R)-3-acetamidobutanoate is a critical building block for the HIV integrase inhibitor Dolutegravir, where the precise stereochemistry is essential for therapeutic activity.[8] Similarly, the rigid, well-defined structure provided by the gem-dimethyl group in Ethyl 4-amino-3,3-dimethylbutanoate offers a strategic advantage in designing non-chiral but conformationally defined drugs.
Synthetic Utility
The intermediate possesses two reactive handles: the primary amine and the ethyl ester. The amine can undergo a variety of transformations, such as acylation to form amides, reductive amination, or serve as a nucleophile in substitution reactions. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, providing further points for molecular elaboration.
Caption: Key synthetic transformations of the intermediate.
Safety, Handling, and Storage
Hazard Identification
Based on data from structurally similar amino ester hydrochlorides, this compound should be handled as a potential irritant.[9]
-
GHS Hazard Statements (Anticipated):
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10][11]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
Storage and Stability
The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5] Recommended storage is in a cool, dry place, typically refrigerated at 2-8°C to ensure long-term stability.[5]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]
Conclusion
This compound is more than a simple building block; it is a strategic tool for medicinal chemists. Its synthesis, while challenging due to the sterically hindered quaternary carbon, provides access to a unique, conformationally restricted scaffold. The ability to lock a portion of a molecule's backbone can significantly enhance its pharmacological properties, including potency, selectivity, and metabolic stability. As drug discovery continues to move towards more complex and structurally defined molecules, the demand for specialized intermediates like this is poised to grow, making a thorough understanding of its synthesis and application essential for researchers in the field.
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- Preparation of Conformationally Restricted β2,2- and β2,2,3-Amino Esters and Derivatives Containing an All-Carbon Quaternary Center.
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- Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis.
- Synthesis of Consecutive All-Carbon Quaternary Centers via Three-Step Reactions. Scifinder.
- β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal.
- An Efficient Method for Constructing Cyclic β-Amino Acids Bearing Qu
- Ethyl 4-amino-3,3-dimethylbutano
- SAFETY DATA SHEET for Ethyl 4-aminobenzo
- SAFETY DATA SHEET for Benzoic acid, 4-(dimethylamino)-, ethyl ester. Fisher Scientific.
- SAFETY DATA SHEET for Butanoic acid, 3-hydroxy-, ethyl ester. Thermo Fisher Scientific.
- 4-Amino-3,3-dimethylbutanoic acid hydrochloride. ChemScene.
- Ethyl 4-amino-3-hydroxy-3-methylbutano
- Ethyl 4-(dimethylamino)benzoate.
- Synthesis of Enantiopure Di(tert-butyl) (2S,4S)
- SAFETY DATA SHEET for 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester. Fisher Scientific.
- Ethyl 4-amino-3-hydroxy-3-methylbutano
- Portable this compound Perfect For Gifting. Blaze Science.
- Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease.
- Ethyl 4-(dimethylamino)
- Ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride (Cas 1443981-68-7). Parchem.
- Application Notes and Protocols: Ethyl (3R)-3-acetamidobutanoate as a Chiral Building Block. Benchchem.
- Method for producing amino acid ester hydrochloride.
- Asymmetric Diels-Alder Reactions of Chiral (E)-2-Cyanocinnamates. 2. Synthesis of the Four 1-Amino-2-phenyl. Universidad de La Rioja.
- Ethyl 4-cyano-3,3-dimethylbutanoate.
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Methodological & Application
Application Notes and Protocols for the Use of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Peptidomimetic Toolkit with Sterically Constrained β-Amino Acids
The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation and poor pharmacokinetic profiles. The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a powerful strategy to overcome these limitations, enhancing stability, modulating conformation, and improving biological activity.[1][2][3][4][5] Among the diverse array of UAAs, β-amino acids are of particular interest as they can induce unique secondary structures, such as helices and turns, that are resistant to enzymatic cleavage.[6]
This guide provides a comprehensive overview and detailed protocols for the use of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride, a sterically hindered β-amino acid building block, in solid-phase peptide synthesis (SPPS). The presence of a gem-dimethyl group on the β-carbon introduces a significant conformational constraint, making it a valuable tool for designing novel peptidomimetics with tailored structural and functional properties.
These application notes will guide researchers through the necessary preparatory steps, from the synthesis of the Fmoc-protected building block to its efficient incorporation into a peptide sequence, and finally, the cleavage, purification, and characterization of the final product.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material is crucial for successful synthesis. The key properties of this compound and its corresponding free amino acid are summarized below.
| Property | This compound | 4-Amino-3,3-dimethylbutanoic acid |
| Molecular Formula | C₈H₁₈ClNO₂ | C₆H₁₃NO₂ |
| Molecular Weight | 195.69 g/mol [7] | 131.17 g/mol [8] |
| CAS Number | 898552-72-2[7] | 89584-22-5[8] |
| Structure | ||
| Caption: Chemical structure of this compound. | Caption: Chemical structure of 4-Amino-3,3-dimethylbutanoic acid. |
Experimental Workflows and Logical Relationships
The successful incorporation of Ethyl 4-amino-3,3-dimethylbutanoate into a peptide via Fmoc-based SPPS involves a series of sequential steps. The overall workflow is depicted in the following diagram.
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Application Notes and Protocols: A Guide to Solid-Phase Peptide Synthesis (SPPS) with Sterically Hindered Amino Acids
Abstract
The incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, into peptide sequences is a critical strategy in modern drug discovery for enhancing proteolytic stability, bioavailability, and conformational rigidity. However, these modifications present significant challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols, often leading to incomplete coupling reactions, low yields, and deletion sequences. This comprehensive guide provides an in-depth analysis of the underlying causes of these synthetic difficulties and offers a range of field-proven strategies and detailed protocols to overcome them. We will explore advanced coupling reagents, the optimization of reaction conditions, the application of microwave-assisted synthesis, and the use of specialized protecting groups and resins. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize complex peptides containing sterically demanding residues.
The Challenge of Steric Hindrance in SPPS
Solid-Phase Peptide Synthesis relies on the efficient formation of an amide bond between the activated carboxyl group of an incoming amino acid and the free N-terminal amine of the growing peptide chain attached to a solid support.[1] Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, is a primary obstacle to this fundamental step.[2]
The primary reasons for difficult couplings with sterically hindered amino acids include:
-
Steric Bulk: The presence of bulky side chains, as seen in β-branched amino acids (e.g., Val, Ile), or substitution at the α-carbon (e.g., α-aminoisobutyric acid, Aib) or the amide nitrogen (e.g., N-methylated amino acids), physically impedes the approach of the reacting species.[2][3] This increased steric bulk around the nitrogen nucleophile makes the formation of the peptide bond significantly more challenging compared to coupling with a primary amine.[3]
-
Reduced Nucleophilicity: The electronic environment around the N-terminal amine can be altered by bulky adjacent groups, diminishing its nucleophilicity and rendering it a less effective reactant.[2]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, have a tendency to aggregate on the solid support, forming secondary structures like β-sheets.[2][4] This aggregation can physically block reactive sites, leading to incomplete reactions.[2]
These challenges necessitate a departure from standard SPPS protocols and the adoption of specialized techniques to drive the coupling reactions to completion.
Strategic Approaches to Overcoming Steric Hindrance
A multi-faceted approach is often required to successfully synthesize peptides containing sterically hindered amino acids. The following sections detail key strategies and the rationale behind their application.
Selection of High-Potency Coupling Reagents
Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficient for sterically demanding couplings.[5] The use of more potent in-situ activating reagents is crucial. These reagents form highly reactive intermediates that can overcome the steric barrier.
-
Onium Salts (Aminium/Uronium and Phosphonium): These reagents are the cornerstone for coupling hindered amino acids.[2][6]
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive OAt or OBt active esters.[2][5] HATU is often considered superior for many difficult couplings.[2] COMU, a newer generation uronium salt, offers comparable efficiency to HATU with the added benefits of better solubility and reduced allergenic potential.[7]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective and are generally associated with lower levels of racemization.[2][5] PyAOP has been successfully used for the synthesis of peptides containing hindered amino acids like Aib.[8]
-
-
Acyl Fluorides: For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride can be a very effective strategy.[5] Reagents like TFFH can be used to generate amino acid fluorides in situ.
The following table provides a comparison of commonly used coupling reagents for sterically hindered amino acids:
| Coupling Reagent | Activating Group | Reactivity | Key Characteristics & Recommendations |
| DCC/DIC | O-acylisourea | Low | Generally insufficient for hindered couplings.[5] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may not be sufficient for highly hindered residues. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing nature of the chlorine atom.[7] |
| HATU/PyAOP | OAt ester | Very High | Often the reagents of choice for difficult couplings; HOAt provides anchimeric assistance.[2] |
| COMU | Oxyma ester | Very High | High coupling efficiency, improved safety profile, and excellent solubility.[7] |
| TFFH | Fluoride | Extremely High | Generates highly reactive acyl fluorides in situ, ideal for the most challenging couplings. |
Optimization of Reaction Conditions
Beyond the choice of coupling reagent, careful optimization of reaction parameters is critical for success.
-
Solvent Selection: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for successful coupling.[5] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[5]
-
Temperature: Increasing the reaction temperature can significantly improve coupling efficiency for sterically hindered residues by providing the necessary activation energy.[3][5] However, caution must be exercised to minimize the risk of racemization, especially with sensitive amino acids.[5]
-
Reaction Time: Steric hindrance slows down the reaction rate.[5] Therefore, increasing the coupling reaction time, for instance, from 1-2 hours to overnight, can be beneficial.[5]
-
Double Coupling: A common and effective strategy is to perform the coupling reaction twice. After the initial coupling, the resin is washed, and a fresh solution of activated amino acid is added for a second coupling step.[5]
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
Microwave-assisted SPPS has emerged as a powerful tool for the synthesis of difficult peptide sequences, including those with sterically hindered residues.[4][9][10][11] Microwave energy rapidly and efficiently heats the reaction mixture, driving difficult couplings to completion in a much shorter time frame compared to conventional methods.[3][5][12][13] This technique has been shown to improve both the efficiency and yield of peptide production.[10]
Workflow for Selecting a Coupling Strategy
The following diagram illustrates a decision-making process for selecting an appropriate strategy when faced with a sterically hindered amino acid in your peptide sequence.
Caption: Decision tree for selecting a coupling strategy for sterically hindered amino acids.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for incorporating a sterically hindered amino acid into a peptide sequence.
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is suitable for the incorporation of moderately to severely hindered amino acids.
Materials:
-
Fmoc-protected sterically hindered amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in the peptide synthesis vessel.[14]
-
First Coupling: a. In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. b. Allow the pre-activation to proceed for 1-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 45-60 minutes at room temperature. e. Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL).
-
Second Coupling: a. Repeat steps 2a-2d with a fresh solution of activated amino acid.
-
Washing: Wash the resin with DMF (3 x 5 mL) and then with Dichloromethane (DCM) (3 x 5 mL).
-
Monitoring Coupling Completion: Perform a Kaiser test or a Bromophenol Blue test to confirm the absence of free primary amines. A negative result (yellow beads for Kaiser test) indicates a complete reaction. If the test is positive, a third coupling may be necessary.
Protocol 2: Microwave-Assisted Coupling of a Sterically Hindered Amino Acid
This protocol is highly effective for driving difficult couplings to completion in a shorter timeframe.
Materials:
-
Fmoc-protected sterically hindered amino acid
-
Coupling reagent (e.g., HATU, HCTU, or COMU)
-
DIPEA or Collidine
-
DMF or NMP
-
Resin-bound peptide with a free N-terminal amine
-
Microwave-compatible peptide synthesis vessel
-
Microwave peptide synthesizer
Procedure:
-
Resin Preparation: Swell the resin in DMF or NMP in a microwave-compatible reaction vessel.
-
Fmoc-Deprotection (Microwave-Assisted): a. Add a 20% solution of piperidine in DMF to the resin. b. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). c. Wash the resin thoroughly with DMF.
-
Coupling (Microwave-Assisted): a. In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents), the chosen coupling reagent (3.9 equivalents), and an appropriate base (e.g., DIPEA, 8 equivalents) in DMF or NMP. b. Add the activated amino acid solution to the deprotected resin. c. Irradiate in the microwave peptide synthesizer for 5-15 minutes at a controlled temperature (e.g., 50-75°C). The optimal time and temperature may need to be determined empirically for a specific sequence.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling. If the test is positive, a second microwave-assisted coupling may be performed.[2]
Workflow for Manual Solid-Phase Peptide Synthesis Cycle
The following diagram outlines the key steps in a manual SPPS cycle, highlighting the points where special considerations for hindered amino acids are crucial.
Caption: A typical manual SPPS cycle with emphasis on the critical coupling step for hindered residues.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | - Insufficiently potent coupling reagent.- Suboptimal reaction conditions (time, temperature, solvent).- Peptide aggregation on the resin. | - Switch to a more potent coupling reagent (e.g., HATU, COMU).[5]- Increase reaction time and/or temperature (consider microwave assistance).[3][5]- Use a better solvating solvent like NMP or a solvent mixture.[5]- Perform a double or triple coupling.[5] |
| Presence of Deletion Sequences | Incomplete coupling at the hindered residue position. | - Implement the solutions for low coupling yield.- Ensure thorough washing between steps to remove any unreacted reagents that might interfere with subsequent couplings. |
| Racemization | - Over-activation of the carboxylic acid.- Use of a strong base.- Prolonged reaction at elevated temperatures. | - Reduce the pre-activation time before adding the amine component.- Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[2]- Use a coupling reagent/additive combination known to suppress racemization (e.g., with HOAt or Oxyma Pure).[2][15]- Optimize the reaction time and temperature to the minimum required for efficient coupling.[2] |
Conclusion
The successful synthesis of peptides containing sterically hindered amino acids is a challenging yet achievable goal. By moving beyond standard SPPS protocols and strategically employing high-potency coupling reagents, optimized reaction conditions, and advanced technologies like microwave-assisted synthesis, researchers can effectively overcome the obstacles posed by steric hindrance. The protocols and strategies outlined in this guide provide a robust framework for the efficient and high-fidelity synthesis of these complex and therapeutically promising molecules. Careful monitoring of coupling completion at each step remains a critical practice to ensure the desired peptide is obtained with high purity and yield.
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing.
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag.
- Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed.
- Optimizing Peptide Coupling: Key Techniques.
- Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB00030C.
- Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.
- Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids - Benchchem.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.
- strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing D-α-Aminobutyric Acid using Fmoc-D-Abu - Benchchem.
- Microwave heating in solid-phase peptide synthesis - Luxembourg Bio Technologies.
- Comparative study of methods to couple hindered peptides - PubMed - NIH.
- Evolution of branched peptides as novel biomaterials - RSC Publishing.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Recent development of peptide coupling reagents in organic synthesis.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids - Benchchem.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
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- 10. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
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- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Amide Bond Formation Using Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Introduction: Overcoming the Challenge of Steric Hindrance
The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development. While numerous protocols exist, the coupling of sterically hindered amines presents a persistent challenge that demands a nuanced approach. Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is a prime example of such a challenging substrate. The presence of a gem-dimethyl group on the carbon atom beta to the ester and alpha to the amine creates a sterically congested environment around the nucleophilic nitrogen atom. This bulkiness significantly retards the rate of nucleophilic attack on an activated carboxylic acid, often leading to low yields, incomplete reactions, or the need for harsh conditions with standard coupling protocols.[1][2]
This guide provides a detailed technical overview and field-proven protocols for the successful formation of amide bonds using Ethyl 4-amino-3,3-dimethylbutanoate. We will explore the causality behind experimental choices, focusing on the selection of appropriate coupling reagents and reaction conditions designed to overcome significant steric barriers. The protocols described herein are designed as self-validating systems, providing researchers with a robust starting point for their synthetic endeavors.
The Substrate: Understanding this compound
Before proceeding to coupling protocols, it is essential to understand the properties of the amine component.
| Property | Value |
| IUPAC Name | ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride |
| Molecular Formula | C₈H₁₈ClNO₂ |
| Molecular Weight | 195.69 g/mol |
| Structure | ![]() |
| Key Feature | Primary amine flanked by a sterically demanding gem-dimethyl group. |
The hydrochloride salt form necessitates the use of a non-nucleophilic base in the reaction mixture to liberate the free amine in situ. The choice and stoichiometry of this base are critical to ensure that the amine is available for reaction without promoting unwanted side reactions.
Strategic Selection of Coupling Reagents
Standard amide coupling conditions, such as those employing dicyclohexylcarbodiimide (DCC) alone, are often inefficient for sterically hindered amines.[1] Success hinges on the use of more potent activating agents that generate highly reactive intermediates, minimizing the kinetic barrier to the coupling step. We will focus on two of the most reliable classes of reagents for this purpose: uronium/aminium salts and carbodiimides with activating additives.
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are renowned for their high reactivity and low rates of racemization. They react with carboxylic acids to form highly reactive OAt-active esters, which are more susceptible to attack by hindered amines.[3][4]
-
Carbodiimides with Additives (e.g., EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that, when used with an additive like 1-hydroxybenzotriazole (HOBt), forms a reactive HOBt-ester. This intermediate is more stable than the initial O-acylisourea but significantly more reactive towards amines than the parent carboxylic acid, providing a balanced approach to activation.[3]
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step procedures for the coupling of a generic carboxylic acid with this compound.
Protocol 1: High-Reactivity Coupling using HATU
This protocol is recommended as the first-line approach for this challenging substrate due to the high efficiency of HATU.[4] The mechanism involves the formation of a highly reactive OAt-active ester.
Caption: HATU-mediated amide coupling workflow.
Materials & Reagents:
| Reagent | M.W. | Equivalents |
| Carboxylic Acid (R-COOH) | - | 1.0 |
| Ethyl 4-amino-3,3-dimethylbutanoate HCl | 195.69 | 1.1 |
| HATU | 380.23 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | - |
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids (to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid).
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Amine Addition: Add this compound (1.1 equiv) to the reaction mixture as a solid.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. The extended reaction time is often necessary to ensure complete conversion due to steric hindrance.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Cost-Effective Coupling using EDC and HOBt
This method provides a more economical alternative to HATU, though it may require longer reaction times or gentle heating to drive the reaction to completion with sterically demanding substrates.[3]
Caption: EDC/HOBt-mediated amide coupling workflow.
Materials & Reagents:
| Reagent | M.W. | Equivalents |
| Carboxylic Acid (R-COOH) | - | 1.0 |
| Ethyl 4-amino-3,3-dimethylbutanoate HCl | 195.69 | 1.2 |
| EDC·HCl | 191.70 | 1.5 |
| HOBt (anhydrous) | 135.12 | 1.5 |
| Triethylamine (TEA) or DIPEA | 101.19 | 3.0 - 4.0 |
| Anhydrous Dichloromethane (DCM) or DMF | - | - |
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.5 equiv), and this compound (1.2 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF (to achieve a concentration of approximately 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Base and EDC Addition: Add TEA or DIPEA (3.0 - 4.0 equiv) dropwise. Following the base, add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
If using DCM, wash the reaction mixture as described in Protocol 1 (Step 7).
-
If using DMF, dilute the mixture with a large volume of ethyl acetate and wash with water (3-4 times) to remove DMF and the water-soluble EDC-urea byproduct, followed by the standard aqueous acid, base, and brine washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Causality and Field-Proven Insights
-
Why extra base? The amine is supplied as a hydrochloride salt, which requires one equivalent of base for neutralization. The coupling reagents themselves (or their activation products) can be acidic, and the reaction generates acidic byproducts. Therefore, a stoichiometric excess of a non-nucleophilic base like DIPEA or TEA is crucial to maintain a favorable reaction pH and ensure the amine remains in its free, nucleophilic state.[5]
-
Choice of Solvent: DMF is an excellent solvent for these reactions due to its high polarity, which helps to dissolve all reactants and intermediates. DCM is a good alternative, especially for easier work-up. Ensure all solvents are anhydrous, as water can hydrolyze the activated ester intermediates, leading to failure of the reaction.[6]
-
Temperature and Time: Due to the high activation energy barrier imposed by steric hindrance, these reactions often require longer times and sometimes gentle heating to achieve good conversion.[2] Starting at 0 °C during the activation step helps to minimize potential side reactions, particularly racemization if the carboxylic acid has a chiral center.
-
Reagent Stoichiometry: A slight excess of the amine and coupling reagents is used to ensure the complete consumption of the potentially more valuable carboxylic acid starting material.
Conclusion
The successful acylation of this compound is a challenging but achievable transformation. The key to success lies in recognizing the inherent steric challenge and selecting a high-potency coupling reagent, such as HATU, or a well-established activating system like EDC/HOBt. By carefully controlling the reaction conditions, particularly the stoichiometry of the base and allowing for sufficient reaction time, researchers can reliably synthesize the desired amide products. These protocols provide a robust and scientifically-grounded framework for professionals in drug discovery and chemical development to tackle this and similar sterically demanding amide bond formations.
References
-
Bode, J. W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
-
Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 942-945. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (HATU). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Szabó, Z. et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31627-31634. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Ethyl 4-amino-3,3-dimethylbutanoate Hydrochloride: A Guide to Orthogonal Protecting Group Strategies
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is a cornerstone of successful molecular synthesis. This application note provides a detailed guide to protecting group strategies for Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride, a valuable building block in medicinal chemistry. The unique structural features of this molecule, namely a sterically hindered primary amine adjacent to a gem-dimethyl group and an acid/base-labile ethyl ester, necessitate a careful and informed approach to the selection and implementation of amine protecting groups.
This document explores the application of three widely-used N-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The protocols provided herein are designed to ensure high yields and product purity by addressing the inherent challenges of steric hindrance and the need for orthogonal deprotection conditions that preserve the integrity of the ethyl ester moiety.
The Synthetic Challenge: Steric Hindrance and Ester Lability
The primary amino group in Ethyl 4-amino-3,3-dimethylbutanoate is neopentylic, meaning it is attached to a carbon atom adjacent to a quaternary carbon. This gem-dimethyl substitution creates significant steric bulk around the nitrogen atom, which can impede the approach of reagents for both protection and subsequent coupling reactions.[1] Therefore, reaction conditions must be robust enough to overcome this hindrance without leading to side reactions.
Furthermore, the presence of an ethyl ester functional group dictates the use of orthogonal protecting group strategies.[2] This means that the conditions used to remove the amine protecting group must be mild enough to avoid cleavage of the ester, which is susceptible to both acidic and basic hydrolysis. The selection of a suitable protecting group and its corresponding deprotection method is therefore critical to the overall success of any synthetic route involving this scaffold.
Recommended Protecting Group Strategies
The following sections detail the rationale and experimental protocols for the use of Boc, Cbz, and Fmoc protecting groups. Each strategy offers a unique set of advantages and is suited to different synthetic pathways.
Tert-Butoxycarbonyl (Boc) Protection: A Versatile Acid-Labile Group
The Boc group is a cornerstone of modern organic synthesis, prized for its general stability and facile removal under acidic conditions.[3] For sterically hindered amines, the use of Boc anhydride ((Boc)₂O) is a reliable method for introducing the protecting group.
Rationale for Selection:
-
Orthogonality: The Boc group is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. These conditions can be optimized to be mild enough to prevent significant hydrolysis of the ethyl ester.[4]
-
Robustness: The Boc group is stable to a wide range of non-acidic reagents, including bases and nucleophiles, allowing for broad compatibility with subsequent synthetic steps.[3]
dot
Caption: Boc Protection and Deprotection Workflow.
Experimental Protocol: N-Boc Protection
-
Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (TEA, 2.2 eq.) or aqueous sodium hydroxide (2.0 eq.) to neutralize the hydrochloride salt and facilitate the reaction.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq.) to the stirred solution.[5] Due to the steric hindrance, the reaction may require elevated temperatures (e.g., reflux) or the use of a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield Ethyl 4-(tert-butoxycarbonylamino)-3,3-dimethylbutanoate.
Experimental Protocol: N-Boc Deprotection
-
Preparation: Dissolve the N-Boc protected ester (1.0 eq.) in a minimal amount of an appropriate solvent, such as DCM or dioxane.
-
Reagent Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M). The use of a cation scavenger, such as triethylsilane, can be beneficial to prevent side reactions.[6]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. Deprotection is typically rapid.
-
Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.
Carboxybenzyl (Cbz) Protection: Stability and Hydrogenolysis-Mediated Cleavage
The Cbz group is a classic amine protecting group that offers excellent stability to both acidic and basic conditions, making it orthogonal to the Boc group.[7] Its removal via catalytic hydrogenation is a mild and efficient method that is compatible with the ethyl ester functionality.
Rationale for Selection:
-
High Stability: The Cbz group is resistant to a wide range of reagents, providing a robust protecting group for multi-step syntheses.[8]
-
Mild Deprotection: Catalytic hydrogenation or transfer hydrogenation are very mild deprotection methods that do not affect the ethyl ester.[7][9]
dot
Caption: Cbz Protection and Deprotection Workflow.
Experimental Protocol: N-Cbz Protection
-
Preparation: Suspend this compound (1.0 eq.) in a biphasic mixture of an organic solvent (e.g., DCM or diethyl ether) and an aqueous solution of a base like sodium bicarbonate or sodium carbonate.
-
Reagent Addition: Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.1-1.3 eq.) dropwise with vigorous stirring.[10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Protocol: N-Cbz Deprotection (Catalytic Hydrogenation)
-
Preparation: Dissolve the N-Cbz protected ester (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection: Base-Labile and Orthogonal to Acid-Labile Groups
The Fmoc group is a base-labile protecting group, making it orthogonal to both Boc and Cbz groups.[1] Its removal with a mild base like piperidine is highly efficient and generally compatible with ethyl esters under controlled conditions.
Rationale for Selection:
-
Orthogonality: The base-lability of the Fmoc group provides an alternative deprotection strategy that is orthogonal to acid-labile groups.[11]
-
Mild Cleavage: Deprotection with piperidine is a mild and rapid process.[12]
dot
Caption: Fmoc Protection and Deprotection Workflow.
Experimental Protocol: N-Fmoc Protection
-
Preparation: Dissolve this compound (1.0 eq.) in a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous solution of a base like sodium bicarbonate.
-
Reagent Addition: Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0-1.2 eq.) in an organic solvent to the amine solution.[1]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work-up: After completion, add water and extract the product with an organic solvent. Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the product by column chromatography on silica gel.
Experimental Protocol: N-Fmoc Deprotection
-
Preparation: Dissolve the N-Fmoc protected ester (1.0 eq.) in a solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add a solution of 20% piperidine in DMF.[13]
-
Reaction Monitoring: Stir the reaction at room temperature for a short period (typically 15-30 minutes) and monitor by TLC or LC-MS.
-
Work-up: Remove the solvent and excess piperidine under high vacuum. The crude product can often be used directly in the next step after co-evaporation with a suitable solvent to remove residual piperidine.
Summary of Protecting Group Strategies
| Protecting Group | Protection Reagent(s) | Protection Conditions | Deprotection Conditions | Orthogonality with Ethyl Ester | Key Considerations |
| Boc | (Boc)₂O | Base (TEA, NaOH), DCM or THF | Acidic (TFA, HCl in Dioxane) | Good, with careful control of acid concentration and reaction time.[4] | Over-exposure to strong acid can lead to ester hydrolysis. |
| Cbz | Cbz-Cl | Biphasic (DCM/aq. NaHCO₃) | Catalytic Hydrogenation (H₂, Pd/C) | Excellent.[7] | Catalyst may be pyrophoric; incompatible with reducible functional groups. |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Biphasic (Dioxane/aq. NaHCO₃) | Basic (20% Piperidine in DMF) | Good, but prolonged exposure to base should be avoided.[12] | The dibenzofulvene byproduct must be thoroughly removed. |
Conclusion
The successful synthesis of derivatives of this compound is highly dependent on the judicious choice of an amine protecting group. The Boc, Cbz, and Fmoc protecting groups each offer a viable and orthogonal strategy when the inherent steric hindrance and the lability of the ethyl ester are taken into consideration. By following the detailed protocols and considering the specific requirements of the overall synthetic plan, researchers can confidently navigate the protection and deprotection of this valuable synthetic intermediate.
References
- Carpino, L. A. (1972). 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. Journal of the American Chemical Society, 94(17), 6214-6215.
- [Reference for peptide coupling with hindered amino acids - specific citation to be added
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
- [Reference for cation scavengers in Boc deprotection - specific citation to be added
- [Reference for general Boc protection - specific citation to be added
- [Reference for Fmoc protection experimental procedure - specific citation to be added
- [Reference for general Fmoc protection - specific citation to be added
- [Reference for di-tert-butyl dicarbonate - specific citation to be added
- [Reference for orthogonal protecting groups - specific citation to be added
- [Reference for benzyl chloroformate - specific citation to be added
- [Reference for specific synthesis example if found - specific citation to be added
- [Reference for specific synthesis example if found - specific citation to be added
- [Reference for Cbz protection in PEG-600 - specific citation to be added
- [Reference for N-Boc protection protocol - specific citation to be added
- [Reference for Fmoc protection in aqueous media - specific citation to be added
- [Reference for Cbz-protected amino groups - specific citation to be added
- [Reference for Fmoc protecting group overview - specific citation to be added
- [Reference for Cbz deprotection with low-carbon alcohols - specific citation to be added
- [Reference for N-Boc protection under heterogeneous catalysis - specific citation to be added
- [Reference for di-tert-butyl dicarbonate applications - specific citation to be added
- [Reference for mild N-Boc deprotection - specific citation to be added
- [Reference for benzyl chloroformate properties - specific citation to be added
- [Reference for synthesis of piperidine derivatives with Boc protection - specific citation to be added
- [Reference for N-Cbz protection application note - specific citation to be added
- [Reference for di-tert-butyl dicarbonate properties and applications - specific citation to be added
- [Reference for N-terminal deprotection methods - specific citation to be added
- [Reference for synthesis of tert-butyl and ethyl ester prodrugs - specific citation to be added
- [Reference for synthesis of piperidinedicarboxylate - specific citation to be added
- [Reference for Fmoc deprotection general procedure - specific citation to be added
- [Reference for Cbz-protected amino groups - specific citation to be added
- [Reference for Fmoc protection in aqueous media - specific citation to be added
- [Reference for dealing with steric hindrance using Fmoc derivatives - specific citation to be added
- [Reference for Fmoc resin cleavage and deprotection - specific citation to be added
- [Reference on stability of ethyl esters to N-Boc deprotection - specific citation to be added
- [Reference on N-Boc deprotection in the presence of acid-sensitive groups - specific citation to be added
- [Reference for benzyl chloroformate as a reagent - specific citation to be added
- [Reference for N-Boc deprotection using a deep eutectic solvent - specific citation to be added
- [Reference for cleavage of Fmoc group - specific citation to be added
- [Reference for deprotection of Cbz group - specific citation to be added
- [Reference for benzyl chloroformate synthesis - specific citation to be added
- [Reference for deprotection reagents in Fmoc synthesis - specific citation to be added
- [Reference for synthesis of a pentanoate derivative with Boc protection - specific citation to be added
- [Reference for deprotection of Cbz and benzyl esters - specific citation to be added
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. orgsyn.org [orgsyn.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Benzyl Chloroformate [commonorganicchemistry.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of β-Amino Acids from Ethyl 4-amino-3,3-dimethylbutanoate HCl
Abstract
β-Amino acids are pivotal structural motifs in medicinal chemistry, serving as essential building blocks for peptidomimetics, bioactive small molecules, and conformationally constrained peptides.[1][2] Their incorporation into therapeutic candidates can enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles.[][4] This guide provides a comprehensive, field-tested methodology for the synthesis of N-protected β-amino acids, commencing from the commercially available starting material, Ethyl 4-amino-3,3-dimethylbutanoate HCl. We will detail a robust two-step synthetic sequence involving N-protection and subsequent ester hydrolysis, explaining the chemical principles and experimental considerations at each stage.
Introduction: The Significance of Sterically Hindered β-Amino Acids
The value of β-amino acids in drug discovery is well-established.[2] Unlike their α-amino acid counterparts, the additional methylene group in the backbone allows for the formation of unique and stable secondary structures, such as 14-helices.[1] The starting material, Ethyl 4-amino-3,3-dimethylbutanoate, is of particular interest due to the presence of a gem-dimethyl group at the C3 position. This structural feature imparts significant conformational rigidity, which is a highly desirable trait for designing ligands with high specificity and for probing protein-protein interactions. This guide provides researchers with a reliable pathway to convert this simple amino ester into a versatile, protected building block ready for further elaboration in complex synthetic programs.
Starting Material: Properties of Ethyl 4-amino-3,3-dimethylbutanoate HCl
The starting material is the hydrochloride salt of a β-amino ester. The presence of the HCl salt enhances the compound's stability and shelf-life but necessitates a neutralization step before the free amine can react.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClNO₂ | PubChem[5] |
| Molecular Weight | 195.69 g/mol | PubChem[5] |
| IUPAC Name | ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride | PubChem[5] |
| Physical State | Solid | - |
| Key Features | Contains a primary amine, an ethyl ester, and a gem-dimethyl group. | - |
Overall Synthetic Strategy
The conversion of the starting hydrochloride salt to the desired N-protected β-amino acid is efficiently achieved in a two-step sequence. First, the amine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile, selective removal under acidic conditions.[6][7] Second, the ethyl ester is hydrolyzed via saponification to yield the final carboxylic acid.
Caption: Overall two-step synthesis workflow.
Part I: N-Boc Protection of Ethyl 4-amino-3,3-dimethylbutanoate
Principle and Rationale
The first critical step is the protection of the primary amino group. This prevents unwanted side reactions in subsequent synthetic steps and modifies the polarity of the molecule, often simplifying purification. The reaction proceeds in two stages within the same pot:
-
Neutralization: The hydrochloride salt is treated with a base (e.g., triethylamine or sodium bicarbonate) to liberate the free primary amine.
-
Acylation: The nucleophilic free amine then attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[7] The resulting intermediate collapses, leading to the formation of the stable Boc-protected amine, along with tert-butanol and carbon dioxide as byproducts.
Caption: Experimental workflow for N-Boc protection.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-amino-3,3-dimethylbutanoate HCl (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv) or saturated aqueous NaHCO₃
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl (for work-up)
-
Saturated aqueous NaHCO₃ (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
To a round-bottom flask, add Ethyl 4-amino-3,3-dimethylbutanoate HCl (e.g., 5.0 g, 25.5 mmol) and dissolve it in DCM (100 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add triethylamine (4.3 mL, 30.6 mmol) dropwise to the solution. Stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
In a separate beaker, dissolve Boc₂O (6.1 g, 28.1 mmol) in a small amount of DCM (20 mL).
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The product, N-Boc-Ethyl 4-amino-3,3-dimethylbutanoate, is often pure enough for the next step. If necessary, purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
| Reagent | M.W. ( g/mol ) | Equiv. | Amount |
| Ethyl 4-amino-3,3-dimethylbutanoate HCl | 195.69 | 1.0 | 5.0 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 6.1 g |
| Triethylamine (TEA) | 101.19 | 1.2 | 4.3 mL |
| Dichloromethane (DCM) | - | - | ~120 mL |
Part II: Saponification to N-Boc-4-amino-3,3-dimethylbutanoic acid
Principle and Rationale
Ester hydrolysis is the crucial step to unmask the carboxylic acid. While acid-catalyzed hydrolysis is possible, it is a reversible equilibrium-driven process.[9][10] Furthermore, the acidic conditions required could potentially cleave the acid-labile Boc protecting group.[11]
Therefore, alkaline hydrolysis (saponification) is the preferred method.[12] It is an irreversible reaction where a stoichiometric amount of base (e.g., NaOH or LiOH) attacks the ester carbonyl. This process yields an alcohol (ethanol) and the carboxylate salt. A final acidification step is required to protonate the carboxylate, precipitating or allowing for the extraction of the desired carboxylic acid product.[10]
Detailed Experimental Protocol
Materials:
-
N-Boc-Ethyl 4-amino-3,3-dimethylbutanoate (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 equiv)
-
Tetrahydrofuran (THF) and Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
1 M HCl or 10% aqueous citric acid
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-Ethyl 4-amino-3,3-dimethylbutanoate (e.g., 6.6 g, 25.5 mmol, assuming 100% yield from step 1) in a mixture of THF (75 mL) and water (25 mL) in a round-bottom flask.
-
Add lithium hydroxide monohydrate (1.6 g, 38.2 mmol) to the solution.
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting ester has been completely consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Add water (50 mL) and diethyl ether (50 mL) to the remaining aqueous solution. Shake and separate the layers. Discard the organic layer (this removes any unreacted starting material and non-polar impurities).
-
Cool the aqueous layer to 0 °C in an ice bath.
-
Slowly acidify the aqueous solution to pH ~3-4 by the dropwise addition of 1 M HCl. The product may precipitate as a white solid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield N-Boc-4-amino-3,3-dimethylbutanoic acid as a solid.
| Reagent | M.W. ( g/mol ) | Equiv. | Amount |
| N-Boc-Ethyl 4-amino-3,3-dimethylbutanoate | 259.36 | 1.0 | 6.6 g |
| Lithium hydroxide monohydrate | 41.96 | 1.5 | 1.6 g |
| THF / Water | - | - | 75 mL / 25 mL |
| 1 M HCl | - | - | As needed for pH 3-4 |
Part III: Optional - Boc Group Deprotection
Principle and Rationale
To obtain the free β-amino acid, the Boc group must be removed. This is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][11] The mechanism involves protonation of the Boc group's carbonyl, followed by cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine, typically as its corresponding salt (e.g., hydrochloride or trifluoroacetate).[13]
Detailed Experimental Protocol
Materials:
-
N-Boc-4-amino-3,3-dimethylbutanoic acid (1.0 equiv)
-
4 M HCl in 1,4-dioxane OR Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether (for precipitation)
Procedure (using HCl in Dioxane):
-
Dissolve N-Boc-4-amino-3,3-dimethylbutanoic acid (e.g., 1.0 g, 4.3 mmol) in a minimal amount of 4 M HCl in 1,4-dioxane (10 mL).
-
Stir the solution at room temperature for 1-2 hours. Gas evolution (CO₂) will be observed.
-
Monitor the reaction by TLC.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the product, 4-amino-3,3-dimethylbutanoic acid hydrochloride.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
References
-
Angewandte Chemie International Edition. (2014). Chemical kinetic resolution of unprotected β-substituted β-amino acids using recyclable chiral ligands.[Link]
-
Fisher Scientific. Amine Protection / Deprotection.[Link]
-
The Journal of Organic Chemistry. (2020). Chemical Resolution of C,N-Unprotected α-Substituted β-Amino Acids Using Stable and Recyclable Proline-Derived Chiral Ligands.[Link]
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Chemguide. Hydrolysing Esters.[Link]
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GenScript. Terminology of Antibody Drug for Boc Deprotection.[Link]
-
Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection.[Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC.[Link]
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YouTube. (2023). Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate.[Link]
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Chemistry LibreTexts. (2023). The Hydrolysis of Esters.[Link]
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Wikipedia. Ester hydrolysis.[Link]
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Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.[Link]
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MDPI. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.[Link]
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Analytical Chemistry. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples.[Link]
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Organic Communications. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.[Link]
-
PubChem. Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride.[Link]
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PubMed Central. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.[Link]
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ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.[Link]
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Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review.[Link]
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Application Notes & Protocols: Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride as a Versatile Precursor for Novel GABA Analog Synthesis and Evaluation
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in mitigating neuronal excitability.[1] Despite its importance, the therapeutic application of GABA itself is severely limited by its inability to efficiently cross the blood-brain barrier.[2][3] This has driven extensive research into the development of GABA analogs—structurally related molecules with improved pharmacokinetic properties and therapeutic efficacy for treating a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[4][5] This guide provides a comprehensive overview and detailed protocols for utilizing Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride, a key chemical building block, for the synthesis and subsequent pharmacological evaluation of novel GABA analogs. We will explore the rationale behind synthetic strategies and provide step-by-step methodologies for in vitro and in vivo characterization, empowering researchers in the field of CNS drug discovery.
Introduction: The Rationale for GABA Analog Development
The delicate balance between neuronal excitation and inhibition is fundamental to proper CNS function. A deficiency in GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological disorders.[5][6] Consequently, enhancing GABAergic signaling is a proven therapeutic strategy. Direct administration of GABA is ineffective due to its polarity and inability to penetrate the brain.[5] Therefore, the development of lipophilic analogs that can either mimic GABA's action or modulate its metabolism and transport has become a cornerstone of neuropharmacology.
This compound serves as an ideal starting point for creating novel GABA analogs. The core 4-aminobutanoic acid structure mimics the GABA backbone, while the gem-dimethyl group at the C3 position introduces conformational rigidity. This structural constraint can be leveraged to:
-
Enhance Receptor Selectivity: By locking the molecule into a specific conformation, it may preferentially bind to certain GABA receptor subtypes (e.g., GABA-A, GABA-B) or even specific subunit compositions of the GABA-A receptor.[7]
-
Improve Pharmacokinetic Properties: The increased lipophilicity imparted by the alkyl groups can improve blood-brain barrier penetration and modify metabolic stability.
-
Explore Novel Structure-Activity Relationships (SAR): The ethyl ester and primary amine functionalities provide two distinct chemical handles for synthetic modification, allowing for the creation of diverse chemical libraries for screening.
This document will guide the researcher from the precursor molecule to a biologically characterized novel compound.
Precursor Profile: this compound
A thorough understanding of the starting material is critical for successful synthesis. The key physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride | PubChem[8] |
| Molecular Formula | C₈H₁₈ClNO₂ | PubChem[8] |
| Molecular Weight | 195.69 g/mol | PubChem[8] |
| CAS Number | 898552-72-2 | PubChem[8] |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in water and alcohols | Typical |
Synthetic Protocol: From Precursor to a Novel N-Acylated GABA Analog
This section details a representative, two-step synthesis to generate a novel GABA analog, 4-(Benzoylamino)-3,3-dimethylbutanoic acid, from the title precursor. This protocol is designed to be illustrative, and the choice of acylating agent can be varied to generate a library of compounds.
Causality in Experimental Design:
-
Step 1: Ester Hydrolysis. The ethyl ester is a protecting group for the carboxylic acid. Saponification (base-catalyzed hydrolysis) is a robust and high-yielding method to deprotect it, yielding the free carboxylate, which is essential for biological activity and can serve as a handle for further modifications if desired.
-
Step 2: N-Acylation. The primary amine is a nucleophile that can be readily acylated. Using benzoyl chloride under Schotten-Baumann conditions (in the presence of a base) is a classic and efficient method for forming a stable amide bond. This modification significantly increases lipophilicity and introduces an aromatic moiety that can engage in different receptor interactions compared to the parent amine.
Workflow Diagram: Synthesis of a Novel GABA Analog
Caption: Synthetic workflow from precursor to purified final product.
Step-by-Step Protocol:
PART A: Synthesis of 4-amino-3,3-dimethylbutanoic acid (Intermediate)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 25.5 mmol).
-
Hydrolysis: Add 50 mL of 2 M aqueous sodium hydroxide (NaOH). Stir the mixture at 80°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: Heating accelerates the saponification reaction. A strong base like NaOH ensures complete hydrolysis of the ester.
-
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Carefully acidify the solution to a pH of approximately 4-5 by the dropwise addition of 6 M hydrochloric acid (HCl). A white precipitate should form.
-
Rationale: Neutralizing the sodium carboxylate salt to the free carboxylic acid causes it to precipitate from the aqueous solution due to its lower solubility. Bringing the pH to the isoelectric point maximizes precipitation.
-
-
Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum. The product, 4-amino-3,3-dimethylbutanoic acid, can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR).
PART B: Synthesis of 4-(Benzoylamino)-3,3-dimethylbutanoic acid (Final Product)
-
Reaction Setup: In a 250 mL flask, dissolve the 4-amino-3,3-dimethylbutanoic acid intermediate (3.0 g, 20.7 mmol) in 50 mL of 2 M aqueous NaOH and cool to 0°C.
-
Acylation: While stirring vigorously, add benzoyl chloride (2.6 mL, 22.8 mmol) dropwise, ensuring the temperature remains below 5°C. Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.
-
Rationale: This is a Schotten-Baumann reaction. The base neutralizes the HCl byproduct and keeps the amine deprotonated and nucleophilic. Low temperature controls the exothermic reaction.
-
-
Workup: Cool the mixture to 0°C and acidify with 6 M HCl until the pH is ~2. A white precipitate will form.
-
Purification & Characterization:
-
Collect the crude product by vacuum filtration.
-
Recrystallize the solid from an ethanol/water mixture to obtain the pure 4-(Benzoylamino)-3,3-dimethylbutanoic acid.
-
Dry the final product under vacuum and characterize its structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Application Protocols: Pharmacological Evaluation
Once the novel analog is synthesized and purified, its biological activity must be assessed. The following protocols describe standard in vitro and in vivo methods to profile its interaction with the GABAergic system.
Screening Cascade Diagram
Caption: A typical workflow for characterizing a novel CNS compound.
Protocol 4.1: In Vitro GABA-A Receptor Binding Assay
This protocol determines the binding affinity of the test compound for the GABA-A receptor using a competitive radioligand binding assay.[9]
-
Objective: To calculate the inhibitory constant (Ki) of the synthesized analog at the GABA-A receptor.
-
Principle: The assay measures the ability of the unlabeled test compound to compete with a radioactive ligand (e.g., [³H]muscimol) for binding to GABA-A receptors in a brain membrane preparation. The amount of radioactivity bound to the membranes decreases as the concentration of the competing test compound increases.
-
Materials:
-
Rat brain cortex membranes (prepared via standard homogenization and centrifugation protocols).
-
[³H]muscimol (Radioligand).
-
Unlabeled GABA (for defining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Synthesized GABA analog.
-
Scintillation vials and cocktail.
-
Glass fiber filters and filtration manifold.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the synthesized analog (e.g., from 1 nM to 100 µM).
-
Assay Setup (in triplicate):
-
Total Binding: Add 100 µL buffer, 100 µL [³H]muscimol (final concentration ~2 nM), and 100 µL membrane preparation.
-
Non-specific Binding: Add 100 µL unlabeled GABA (final concentration ~100 µM), 100 µL [³H]muscimol, and 100 µL membrane preparation.
-
Competition: Add 100 µL of the synthesized analog dilution, 100 µL [³H]muscimol, and 100 µL membrane preparation.
-
-
Incubation: Incubate all tubes at 4°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester/filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Rationale: Rapid filtration separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
-
Quantification: Place filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the synthesized analog.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific [³H]muscimol binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4.2: In Vivo Evaluation of Anxiolytic-like Activity
The Elevated Plus Maze (EPM) is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.[10]
-
Objective: To assess if the synthesized GABA analog produces anxiolytic-like effects in mice.
-
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the synthesized analog via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group (e.g., saline or DMSO/saline) and a positive control group (e.g., diazepam, 2 mg/kg). Allow 30 minutes for drug absorption.
-
Testing: Place a mouse at the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.
-
Data Collection: Use automated tracking software or a trained observer to score the following parameters:
-
Number of entries into open and closed arms.
-
Time spent in open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
-
Data Analysis:
-
Calculate the percentage of open arm entries: (Open Arm Entries / Total Arm Entries) * 100.
-
Calculate the percentage of time spent in open arms: (Time in Open Arms / Total Time) * 100.
-
Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Self-Validation: A significant increase in open arm time/entries without a significant change in total distance traveled (compared to vehicle) is indicative of a true anxiolytic-like effect, rather than non-specific hyperactivity. The positive control (diazepam) must show a statistically significant anxiolytic effect for the assay to be considered valid.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Synthesis: Low yield in hydrolysis step. | Incomplete reaction; insufficient base or reaction time. | Increase reaction time/temperature; ensure molar excess of NaOH. Confirm completion with TLC. |
| Synthesis: Multiple products in acylation. | Di-acylation or side reactions. | Maintain low temperature (0-5°C); ensure slow, dropwise addition of acylating agent. |
| In Vitro: High non-specific binding (>30% of total). | Poor membrane quality; radioligand sticking to filters. | Re-prepare membranes with additional wash steps. Pre-soak filters in a solution like 0.5% polyethyleneimine. |
| In Vivo: High variability in EPM data. | Inconsistent handling; environmental disturbances. | Handle all mice consistently; ensure the testing room is quiet and has consistent lighting. |
| In Vivo: No effect of positive control. | Incorrect dose or administration route; drug degradation. | Verify the dose and formulation of the positive control. Prepare fresh solutions. |
Conclusion
This compound is a valuable and adaptable precursor for the development of novel GABA analogs. Its structure provides a foundation that mimics the endogenous neurotransmitter while offering chemical handles for modification to enhance drug-like properties. The systematic approach outlined in this guide—from rational synthesis and purification to a hierarchical pharmacological evaluation—provides a robust framework for researchers aiming to discover next-generation therapeutics for CNS disorders. By carefully considering the causality behind each experimental step and incorporating rigorous validation, scientists can efficiently advance novel chemical entities from the bench to potential clinical candidates.
References
-
Wikipedia. (n.d.). GABA. Retrieved from [Link]
-
Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery, 1(1), 113-118. Retrieved from [Link]
-
RxList. (2021). How Do GABA Analogs Work?. Retrieved from [Link]
-
Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-2347. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86618330, this compound. Retrieved from [Link]
-
Fung, Y. K., Novin-Baheran, A., Bosh, T. K., & Grassman, D. R. (1982). An in vivo method for testing GABAergic compounds. Pharmacology, Biochemistry and Behavior, 17(4), 651-654. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71757460, Ethyl 4-amino-3-methylbutanoate hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An update on GABA analogs for CNS drug discovery. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. Retrieved from [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.11. Retrieved from [Link]
-
Johnston, G. A. (1992). GABAA agonists as targets for drug development. Clinical and Experimental Pharmacology & Physiology, 19(2), 73-78. Retrieved from [Link]
-
MDPI. (2021). Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes. Retrieved from [Link]
-
ResearchGate. (n.d.). A Role of GABA Analogues in the Treatment of Neurological Diseases. Retrieved from [Link]
-
ACS Omega. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Retrieved from [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Effects of GABAB receptor ligands in animal tests of depression and anxiety. Neuropharmacology, 62(1), 420-431. Retrieved from [Link]
-
ACS Central Science. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. Retrieved from [Link]
-
Hosseini, A., et al. (2000). Synthesis and GABA(A) receptor activity of 6-oxa-analogs of neurosteroids. Steroids, 65(6), 349-356. Retrieved from [Link]
-
Organic Syntheses. (2008). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
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The Strategic Application of Ethyl 4-amino-3,3-dimethylbutanoate HCl in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating specific interactions with biological targets.[1][2] Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride, a readily accessible β-amino ester, has emerged as a valuable and versatile building block for the synthesis of a variety of heterocyclic systems. Its unique structural features, including a primary amine nucleophile, an ester functional group, and a gem-dimethyl substitution that imparts conformational rigidity, make it an attractive starting material for constructing complex molecular frameworks.
This guide provides an in-depth exploration of the application of Ethyl 4-amino-3,3-dimethylbutanoate HCl in heterocycle synthesis, with a focus on the preparation of substituted piperidinones. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Core Application: Synthesis of 4,4-Dimethylpiperidine-2,6-dione (3,3-Dimethylglutarimide)
A prime application of Ethyl 4-amino-3,3-dimethylbutanoate HCl is in the synthesis of 4,4-dimethylpiperidine-2,6-dione, also known as 3,3-dimethylglutarimide. This heterocyclic scaffold is a key intermediate in the development of various biologically active compounds.[3] The gem-dimethyl group on the piperidine ring can provide a steric shield, influence binding affinity, and improve metabolic stability.
Reaction Principle: A Two-Step Acylation-Cyclization Cascade
The synthetic strategy hinges on a two-step sequence involving an initial acylation of the primary amine of Ethyl 4-amino-3,3-dimethylbutanoate, followed by an intramolecular cyclization. A common and efficient approach utilizes a malonic ester derivative, such as diethyl malonate, as the acylating agent. The overall transformation can be envisioned as a cyclocondensation reaction.
The probable reaction pathway involves the following key steps:
-
N-Acylation: The primary amine of the free base of Ethyl 4-amino-3,3-dimethylbutanoate attacks one of the carbonyl groups of diethyl malonate, leading to the formation of an N-acylated intermediate. This is an amide bond formation step.
-
Intramolecular Cyclization (Dieckmann-like Condensation): Under the influence of a suitable base, the active methylene group of the newly formed malonamide moiety is deprotonated. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the ester carbonyl of the original β-amino ester backbone. This Dieckmann-like condensation results in the formation of the six-membered piperidine-2,6-dione ring.[2][4]
The gem-dimethyl group at the 3-position of the starting material becomes the 4,4-dimethyl substitution in the final piperidinedione product.
Visualizing the Synthetic Pathway
Figure 1: Synthetic workflow for 4,4-dimethylpiperidine-2,6-dione.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4,4-dimethylpiperidine-2,6-dione from Ethyl 4-amino-3,3-dimethylbutanoate HCl. This protocol is based on established principles of organic synthesis, including acylation of amines and intramolecular cyclization reactions.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Ethyl 4-amino-3,3-dimethylbutanoate HCl | 898552-72-2 | 195.69 | 10.0 |
| Diethyl malonate | 105-53-3 | 160.17 | 11.0 |
| Sodium ethoxide (21% in ethanol) | 141-52-6 | 68.05 | 22.0 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 50 mL |
| Toluene | 108-88-3 | 92.14 | 50 mL |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | As needed |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |
Step-by-Step Procedure
-
Free Base Generation and N-Acylation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 4-amino-3,3-dimethylbutanoate HCl (1.96 g, 10.0 mmol) in anhydrous ethanol (50 mL).
-
To this suspension, add sodium ethoxide solution (21% in ethanol, ~7.5 mL, 22.0 mmol) dropwise at room temperature. The hydrochloride salt will react to form the free amine and sodium chloride.
-
Add diethyl malonate (1.76 g, 1.67 mL, 11.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).
-
-
Intramolecular Cyclization:
-
After the N-acylation is complete (as indicated by TLC), carefully add an additional portion of sodium ethoxide solution (21% in ethanol, ~3.4 mL, 10.0 mmol) to the reaction mixture.
-
Continue to reflux the mixture for an additional 8-12 hours to facilitate the intramolecular cyclization.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (50 mL) and toluene (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the aqueous layer and wash the organic layer with 1 M hydrochloric acid (2 x 25 mL) to remove any unreacted amine.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 4,4-dimethylpiperidine-2,6-dione can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
-
Causality Behind Experimental Choices
-
Use of Sodium Ethoxide: Sodium ethoxide serves a dual purpose. Initially, it is used in excess to neutralize the hydrochloride salt and generate the free amine, which is the active nucleophile for the acylation step. A second portion is added to act as a strong base to deprotonate the active methylene group in the acylated intermediate, initiating the Dieckmann-like cyclization.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the N-acylation and the subsequent intramolecular cyclization.
-
Aqueous Work-up: The series of washes with acidic and basic solutions is crucial for removing unreacted starting materials, by-products, and the base catalyst, leading to a purer crude product before final purification.
Further Applications and Future Directions
The synthetic utility of Ethyl 4-amino-3,3-dimethylbutanoate HCl extends beyond the synthesis of simple piperidinediones. By employing different acylating agents or multi-component reaction strategies, a diverse range of heterocyclic scaffolds can be accessed. For example, reaction with β-keto esters could lead to the formation of dihydropyridinone derivatives.
Future research in this area could focus on the development of stereoselective cyclization methods, enabling the synthesis of chiral piperidinone derivatives. Furthermore, the exploration of one-pot procedures that combine multiple reaction steps without the isolation of intermediates would enhance the efficiency and sustainability of these synthetic transformations.
Conclusion
Ethyl 4-amino-3,3-dimethylbutanoate HCl is a valuable and underutilized building block in heterocyclic synthesis. Its structural features provide a reliable platform for the construction of substituted piperidinones and other nitrogen-containing heterocycles. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this versatile starting material in their drug discovery and development endeavors.
References
Application Note & Large-Scale Synthesis Protocol: Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Abstract: This document provides a comprehensive guide for the large-scale synthesis of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride, a key building block in pharmaceutical development. The protocol detailed herein is designed for scalability, emphasizing safety, process control, and validation to ensure high yield and purity. We will delve into the chemical rationale behind the procedural steps, outline rigorous safety measures, and establish a framework for analytical quality control.
Introduction and Strategic Overview
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a quaternary carbon center adjacent to a primary amine, presents unique synthetic challenges and opportunities. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.
The primary challenge in scaling up this synthesis is managing the exothermic nature of the esterification reaction and controlling the evolution of corrosive gases. The selected synthetic strategy is a modified Fischer-Speier esterification, utilizing the precursor 4-amino-3,3-dimethylbutanoic acid hydrochloride. This method is favored in industrial settings for its cost-effectiveness and straightforward execution. Thionyl chloride (SOCl₂) is employed not only as a chlorinating agent to form the acyl chloride in situ but also as a dehydrating agent, driving the esterification equilibrium towards the product.
Physicochemical Properties & Data
A thorough understanding of the physical and chemical properties of the target compound and key reagents is fundamental for process design and safety.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| Ethyl 4-amino-3,3-dimethylbutanoate HCl | 898552-72-2 | C₈H₁₈ClNO₂ | 195.69 | Skin, eye, and respiratory irritant. |
| 4-Amino-3,3-dimethylbutanoic acid HCl | 89584-21-4 | C₆H₁₄ClNO₂ | 167.63 | Skin, eye, and respiratory irritant.[1] |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Highly corrosive, reacts violently with water, causes severe skin burns and eye damage, toxic if inhaled.[2] |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | Highly flammable liquid and vapor. |
Data sourced from PubChem and supplier safety data sheets.[1][3]
Synthesis Workflow & Mechanism
The synthesis proceeds via a one-pot reaction where the carboxylic acid is activated by thionyl chloride, followed by esterification with ethanol.
Reaction Mechanism
-
Activation: The lone pair of electrons on the carbonyl oxygen of 4-amino-3,3-dimethylbutanoic acid attacks the sulfur atom of thionyl chloride.
-
Intermediate Formation: A highly reactive acyl chlorosulfite intermediate is formed.
-
Acyl Chloride Generation: The intermediate collapses, eliminating sulfur dioxide (SO₂) gas and a chloride ion to form a protonated acyl chloride.
-
Nucleophilic Attack: The ethanol oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Ester Formation: A proton is lost, and the tetrahedral intermediate collapses to form the final ethyl ester product, releasing hydrogen chloride (HCl) gas.
The HCl generated in situ ensures the final product is isolated as the stable hydrochloride salt.
Process Flow Diagram
Caption: Large-scale synthesis workflow for Ethyl 4-amino-3,3-dimethylbutanoate HCl.
Large-Scale Experimental Protocol
This protocol is designed for a 100 L scale. All operations must be conducted in a well-ventilated area or a walk-in fume hood, with personnel equipped with appropriate personal protective equipment (PPE).
Equipment
-
100 L glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Jacketed cooling/heating system.
-
Addition funnel or pump for controlled liquid addition.
-
Gas scrubber system charged with a caustic solution (e.g., 10% NaOH) to neutralize evolved HCl and SO₂.
-
Filter-dryer or appropriate filtration and vacuum drying setup.
Reagents
-
4-Amino-3,3-dimethylbutanoic acid hydrochloride: 5.00 kg (29.8 mol)
-
Absolute Ethanol (200 proof): 40 L
-
Thionyl Chloride: 3.90 kg (2.6 L, 32.8 mol, 1.1 equiv)
-
Methyl tert-butyl ether (MTBE) or Heptane: ~20 L for precipitation
Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Connect the reactor outlet to the caustic scrubber system.
-
Charging: Charge the reactor with 4-Amino-3,3-dimethylbutanoic acid hydrochloride (5.00 kg) and absolute ethanol (40 L). Begin stirring to form a suspension.
-
Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
Thionyl Chloride Addition:
-
Causality: Thionyl chloride reacts exothermically with ethanol and the carboxylic acid, and the reaction produces gaseous byproducts.[2][4] Slow, controlled addition at low temperature is critical to manage the reaction rate, prevent dangerous temperature spikes, and allow the scrubber to effectively neutralize the off-gases.[2]
-
Slowly add thionyl chloride (3.90 kg) to the stirred suspension over 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
-
Reaction:
-
After the addition is complete, slowly warm the reaction mixture to ambient temperature (20-25 °C).
-
Stir the mixture for 12-18 hours. The reaction progress should be monitored.
-
In-Process Control (IPC): Withdraw a small sample every 2-4 hours. Quench with a small amount of sodium bicarbonate solution, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) against a reference standard of the starting material to confirm its consumption.
-
-
Solvent Removal:
-
Once the reaction is complete (starting material consumed), concentrate the reaction mixture under reduced pressure (vacuum distillation).
-
Maintain the jacket temperature below 45 °C to avoid product degradation. Distill off the majority of the excess ethanol and any remaining volatile reagents.
-
-
Product Isolation:
-
Cool the concentrated, oily residue to room temperature.
-
Slowly add an anti-solvent like MTBE or heptane (~20 L) while stirring vigorously. The product will precipitate as a white solid.
-
Causality: The product is soluble in polar ethanol but insoluble in non-polar ethers or alkanes. Adding an anti-solvent forces the ionic hydrochloride salt out of the solution.
-
Stir the resulting slurry for at least 1 hour to ensure complete precipitation.
-
-
Filtration and Drying:
-
Filter the solid product using a filter-dryer or a Büchner funnel.
-
Wash the filter cake with two portions of the anti-solvent (2 x 2 L) to remove residual impurities.
-
Dry the solid under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.
-
Trustworthiness: A Self-Validating System
To ensure batch-to-batch consistency and the highest quality, a robust analytical validation system must be in place.
In-Process Controls (IPCs)
-
Reaction Monitoring: TLC or HPLC analysis to determine reaction completion.
-
Acceptance Criterion: Starting material spot/peak should be less than 1% of the product spot/peak area.
-
Final Product Quality Control
-
Appearance: White to off-white crystalline solid.
-
Identity:
-
¹H NMR: Spectrum must be consistent with the structure of this compound.
-
FTIR: Presence of characteristic peaks for ester C=O, N-H, and C-H bonds.
-
-
Purity:
-
HPLC: Purity should be ≥98.5%.
-
Residual Solvents: Assessed by GC-HS to ensure levels are below ICH limits.
-
-
Melting Point: Compare with the literature value for the pure substance.
Safety and Environmental Considerations
Handling Thionyl Chloride:
-
Always handle in a closed system or a certified chemical fume hood.[2]
-
Wear appropriate PPE, including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[5]
-
Ensure an emergency shower and eyewash station are immediately accessible.
-
Reacts violently with water. Use of water-based fire extinguishers is prohibited. Class D fire extinguishers for reactive metals should be available.
Waste Management:
-
The caustic solution from the scrubber must be neutralized before disposal according to local regulations.
-
Organic solvent waste (filtrate) should be collected in appropriately labeled containers for hazardous waste disposal.
References
-
PubChem. Ethyl 4-amino-3-methylbutanoate hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Org. Synth. 2008, 85, 147. [Link]
- Google Patents. Method for producing amino acid ester hydrochloride. JP2003137850A.
-
Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Org. Synth. 1947, 27, 22. [Link]
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- 5. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for Amide Bond Formation with Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Introduction: Navigating the Steric Challenge of a Neopentyl-like β-Amino Ester
In the landscape of pharmaceutical and materials science, the construction of amide bonds is a fundamental and ubiquitous transformation. However, the seemingly straightforward coupling of a carboxylic acid and an amine can become a significant synthetic hurdle when sterically demanding substrates are involved. Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride presents a unique challenge in this regard. The primary amino group is positioned on a carbon atom adjacent to a quaternary center, creating a neopentyl-like steric environment. This bulkiness can severely hinder the approach of the amine to an activated carboxylic acid, often leading to low yields, slow reaction times, and the prevalence of side reactions.
This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation with this sterically encumbered β-amino ester. We will delve into the rationale behind selecting the most effective coupling reagents, provide detailed, field-tested protocols, and offer insights into troubleshooting common issues. Our focus is not merely on procedural steps but on the underlying chemical principles that govern success in these challenging coupling reactions.
Choosing Your Weapon: A Guide to Coupling Reagents for Hindered Amines
The success of an amide coupling reaction with a sterically hindered amine like ethyl 4-amino-3,3-dimethylbutanoate hinges on the selection of a highly reactive yet stable coupling reagent. These reagents work by converting the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimides: The Workhorses with Essential Additives
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are widely used due to their cost-effectiveness and the water-solubility of their urea byproducts, which simplifies purification[1][2]. However, when coupling hindered amines, using a carbodiimide alone is often inefficient. The addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is crucial. These additives react with the initial O-acylisourea intermediate to form a more reactive and stable active ester, which then reacts with the amine. The use of HOBt can significantly improve yields and suppress racemization[2][3].
For particularly challenging couplings, the inclusion of an acyl transfer agent like 4-Dimethylaminopyridine (DMAP) in catalytic amounts can further enhance the reaction rate, although care must be taken as it can sometimes increase racemization[4].
Uronium/Aminium Salts: The High-Octane Performers
Uronium and aminium salts are among the most powerful coupling reagents, known for their high efficiency and rapid reaction times, even with sterically hindered substrates[1].
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a gold standard for difficult couplings[5][6][7]. It forms a highly reactive OAt-active ester, and the reaction is believed to be facilitated by a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state[8].
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another widely used and effective reagent, though generally considered slightly less reactive than HATU[1].
A key consideration with uronium/aminium reagents is the potential for a side reaction where the reagent reacts directly with the amine to form a guanidinium byproduct. This is more likely to occur if the carboxylic acid activation is slow or if an excess of the coupling reagent is used[9].
Phosphonium Salts: The Clean and Efficient Alternative
Phosphonium salts, such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) , offer a powerful alternative to uronium salts[10][11]. They also form highly reactive HOBt-active esters and are known for their high coupling efficiency. A significant advantage of phosphonium reagents is that they do not cause guanidinylation of the amine, leading to cleaner reaction profiles, especially when an excess of the coupling reagent is required to drive the reaction to completion[10].
Comparative Overview of Recommended Coupling Reagents
The choice of coupling reagent will depend on the specific carboxylic acid, available resources, and desired purity profile. The following table provides a comparative summary to guide your selection.
| Coupling Reagent System | Reagent Class | Relative Reactivity with Hindered Amines | Key Advantages | Potential Disadvantages |
| EDC / HOBt | Carbodiimide | Moderate to High | Cost-effective; water-soluble byproducts. | Can be sluggish; may require additives like DMAP. |
| HATU | Uronium/Aminium | Very High | Excellent for difficult couplings; fast reaction rates. | Higher cost; potential for guanidinylation side products. |
| PyBOP | Phosphonium | High to Very High | High efficiency; no guanidinylation side products. | Byproducts can sometimes complicate purification. |
Experimental Protocols
The following protocols are designed as a starting point for the coupling of various carboxylic acids with this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
General Considerations:
-
Starting Material: Ethyl 4-amino-3,3-dimethylbutanoate is supplied as a hydrochloride salt. Therefore, at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) must be added to liberate the free amine before it can react. An excess of the base is typically used to also neutralize the acid formed during the reaction.
-
Solvents: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a cost-effective and reliable method for many amide bond formations.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add this compound (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting materials.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: HATU Mediated Coupling
This protocol is recommended for challenging couplings where higher reactivity is required.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction for completion.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: PyBOP Mediated Coupling
This protocol provides high reactivity while avoiding the potential for guanidinylation.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
PyBOP (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (3.0 eq) to the mixture.
-
Add PyBOP (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction for completion.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the mechanisms of the featured coupling reagents.
Caption: General experimental workflow for amide coupling.
Caption: Simplified mechanism of HATU-mediated coupling.
Caption: Simplified mechanism of PyBOP-mediated coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance preventing amine attack. 3. Protonation of the amine. 4. Hydrolysis of activated intermediate. | 1. Switch to a more powerful coupling reagent (e.g., EDC/HOBt → HATU or PyBOP). 2. Increase reaction temperature (e.g., from RT to 40-50 °C) and/or reaction time. 3. Ensure sufficient base (at least 2-3 eq) is used to neutralize the amine hydrochloride and the acid formed. 4. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Multiple Spots on TLC/Messy Reaction | 1. Formation of side products (e.g., N-acylurea with carbodiimides, guanidinylation with uronium salts). 2. Degradation of starting materials or product. | 1. If using EDC, ensure HOBt is present. If using HATU, consider switching to PyBOP. Use the coupling reagent in slight excess (1.1-1.2 eq) but avoid large excesses. 2. Run the reaction at a lower temperature. Ensure the workup procedure is not too harsh. |
| Difficulty in Purification | 1. Water-soluble byproducts from EDC/HOBt. 2. Byproducts from HATU (tetramethylurea) or PyBOP (phosphine oxide). | 1. Perform thorough aqueous washes during workup. 2. These byproducts can often be removed by careful column chromatography. Sometimes, washing the crude product with a solvent in which the desired product is insoluble but the byproduct is soluble (e.g., ether or hexane) can be effective. |
Conclusion
The successful synthesis of amides from this compound is a challenging yet achievable goal. The steric hindrance posed by the neopentyl-like structure necessitates the use of highly efficient coupling reagents and carefully optimized reaction conditions. While powerful uronium salts like HATU offer excellent reactivity, phosphonium reagents such as PyBOP provide a clean and effective alternative without the risk of guanidinylation. For a more economical approach, the classic EDC/HOBt system, potentially enhanced with DMAP, remains a viable option. By understanding the principles behind each reagent and following the detailed protocols provided, researchers can confidently tackle this synthetic challenge and forge the desired amide bonds with high efficiency and purity.
References
-
Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152606. [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]
-
Gao, H., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Frontiers in Chemistry, 11, 1166417. [Link]
-
Watson, A. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2571-2574. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Wikipedia. (n.d.). PyBOP. Retrieved from [Link]
-
Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208. [Link]
-
Manna, C., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 58(15), 6056-6067. [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]
-
Harris, J. M., et al. (2008). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International Journal of Molecular Sciences, 9(10), 2034-2050. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]
-
Singh, P., et al. (2013). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research, 4(10), 3939-3943. [Link]
-
Chan, A., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. peptidebridge.com [peptidebridge.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. PyBOP - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Steric Hindrance in Combinatorial Libraries
In the landscape of drug discovery, the generation of diverse and structurally unique molecular libraries is paramount for identifying novel lead compounds.[1] Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride, a non-proteinogenic β-amino acid ester, presents a compelling building block for combinatorial chemistry. Its defining feature, the gem-dimethyl group adjacent to the amino functionality, introduces significant steric hindrance. This characteristic, often perceived as a synthetic challenge, can be strategically leveraged to create libraries of peptidomimetics and small molecules with distinct conformational properties and improved metabolic stability.
The incorporation of sterically hindered amino acids can influence the secondary structure of peptides, promoting specific folding patterns and enhancing resistance to enzymatic degradation.[2][3] In small molecule libraries, the bulky dimethylbutanoate scaffold can serve as a rigid core, orienting substituents in well-defined three-dimensional space to explore new regions of chemical space and improve binding affinity to biological targets.[4]
This guide provides an in-depth exploration of the application of this compound in the combinatorial synthesis of peptidomimetics, diketopiperazines, and hydantoins. We will delve into both solid-phase and solution-phase protocols, offering insights into overcoming the synthetic hurdles associated with sterically hindered reagents and harnessing their potential for generating innovative compound libraries.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this building block is essential for designing successful synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClNO₂ | [5] |
| Molecular Weight | 195.69 g/mol | [5] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in water, methanol, and DMSO | --- |
| IUPAC Name | ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride | [5] |
The hydrochloride salt form enhances solubility in polar solvents, which is advantageous for solution-phase reactions and for stock solution preparation in high-throughput screening. For reactions requiring the free amine, a deprotonation step with a non-nucleophilic base is necessary.
Application in Peptidomimetic Libraries via Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the construction of peptidomimetic libraries, allowing for the use of excess reagents to drive reactions to completion and simplifying purification.[6] The incorporation of this compound into a peptide sequence can be achieved using standard Fmoc-based protocols, with careful consideration of the coupling conditions to overcome steric hindrance.
Workflow for Solid-Phase Peptidomimetic Synthesis
Caption: Workflow for solid-phase synthesis of peptidomimetics.
Detailed Protocol for Solid-Phase Synthesis
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF. Add DIC (3 eq.) and HOBt (3 eq.) and pre-activate for 10 minutes. Add the activated amino acid solution to the resin and shake for 2-4 hours. Rationale: Standard coupling reagents are often sufficient for the first, less hindered amino acid.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled amino acid.
-
Coupling of this compound:
-
Dissolve this compound (4 eq.) and DIPEA (5 eq.) in DMF. Rationale: DIPEA is a non-nucleophilic base used to liberate the free amine from the hydrochloride salt.
-
In a separate vial, dissolve HATU (3.9 eq.) in DMF and add it to the amine solution.
-
Immediately add the activated solution to the resin and shake for 6-12 hours. Rationale: The sterically hindered amine requires a more potent coupling reagent like HATU and a longer reaction time to ensure efficient coupling.
-
-
Capping: Repeat step 4.
-
Chain Elongation: Repeat steps 5-7 for subsequent amino acid additions.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the crude peptide by preparative HPLC.
-
Analysis: Characterize the purified peptidomimetic by mass spectrometry and NMR.
Application in Diketopiperazine Libraries via Solution-Phase Synthesis
Diketopiperazines (DKPs) are privileged scaffolds in drug discovery due to their conformational rigidity and ability to mimic β-turns in peptides.[7][8] A solution-phase combinatorial approach allows for the rapid generation of a library of DKPs from Ethyl 4-amino-3,3-dimethylbutanoate and a diverse set of amino acids.
Workflow for Solution-Phase Diketopiperazine Synthesis
Caption: Workflow for solution-phase synthesis of diketopiperazines.
Detailed Protocol for Solution-Phase Synthesis
Materials:
-
This compound
-
N-Boc or N-Cbz protected α-amino acids
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or HATU
-
DIPEA
-
DCM
-
TFA or H₂/Pd-C
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Free Amine Generation: In a round-bottom flask, dissolve this compound (1 eq.) in DCM and add DIPEA (1.2 eq.). Stir for 15 minutes at room temperature.
-
Dipeptide Formation: To the solution from step 1, add the N-protected α-amino acid (1 eq.), BOP (1.1 eq.), and additional DIPEA (2 eq.). Stir at room temperature for 12-24 hours. Rationale: The extended reaction time and potent coupling reagent are necessary to overcome the steric hindrance of the β-amino ester.
-
Work-up and Purification of Dipeptide: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography.
-
N-Deprotection:
-
For Boc-protected dipeptides: Dissolve the purified dipeptide in a solution of 20-50% TFA in DCM and stir for 1-2 hours.
-
For Cbz-protected dipeptides: Dissolve the dipeptide in methanol and hydrogenate in the presence of 10% Pd-C under a hydrogen atmosphere.
-
-
Cyclization: After deprotection, remove the solvent under reduced pressure. Dissolve the resulting crude amino ester in toluene and heat to reflux for 12-24 hours. Rationale: The thermal cyclization is a common method for DKP formation. The prolonged heating is to ensure the cyclization of the sterically demanding dipeptide.
-
Purification and Analysis: Cool the reaction mixture and concentrate under reduced pressure. Purify the crude diketopiperazine by flash column chromatography or preparative HPLC. Characterize the final product by NMR and mass spectrometry.
Application in Hydantoin Libraries
Hydantoins are another important class of heterocyclic scaffolds with a wide range of biological activities.[9] They can be readily synthesized in a combinatorial fashion from amino acid esters, making this compound a suitable starting material for generating libraries of sterically demanding hydantoins.[6][10]
Workflow for Solution-Phase Hydantoin Synthesis
Caption: Workflow for solution-phase synthesis of hydantoins.
Detailed Protocol for Solution-Phase Synthesis
Materials:
-
This compound
-
A diverse set of isocyanates
-
DIPEA
-
DCM or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in dioxane or Sodium ethoxide in ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Free Amine Generation: In a parallel reactor or a series of reaction vials, dissolve this compound (1 eq.) in DCM and add DIPEA (1.2 eq.). Stir for 15 minutes.
-
Urea Formation: To each reaction vessel, add a different isocyanate (1.1 eq.). Stir the reactions at room temperature for 4-8 hours. Rationale: The reaction of the sterically hindered amine with the isocyanate may be slower than with unhindered amines, hence the extended reaction time.
-
Work-up of Urea Intermediate: Dilute each reaction with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Cyclization:
-
Acid-catalyzed: Dissolve the crude urea intermediate in dioxane and add a solution of HCl in dioxane (4M). Heat the reaction to 50-70 °C for 6-12 hours.
-
Base-catalyzed: Dissolve the crude urea intermediate in ethanol and add a solution of sodium ethoxide in ethanol. Heat to reflux for 4-8 hours.
-
-
Purification and Analysis: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude hydantoin by column chromatography or preparative HPLC. Characterize the library members by LC-MS.
Data Presentation: Hypothetical Library Synthesis
The following table illustrates a hypothetical 3x3 combinatorial library of diketopiperazines synthesized using the solution-phase protocol described above.
| Building Block 1 (β-Amino Ester) | Building Block 2 (N-Boc-α-Amino Acid) | Product (Diketopiperazine) |
| Ethyl 4-amino-3,3-dimethylbutanoate | Boc-Glycine | 2-(3,3-dimethyl-2-oxo-piperazin-1-yl)acetic acid |
| Ethyl 4-amino-3,3-dimethylbutanoate | Boc-Alanine | 2-(3,3-dimethyl-2-oxo-piperazin-1-yl)propanoic acid |
| Ethyl 4-amino-3,3-dimethylbutanoate | Boc-Phenylalanine | 2-(3,3-dimethyl-2-oxo-piperazin-1-yl)-3-phenylpropanoic acid |
Conclusion
This compound is a valuable, albeit challenging, building block for combinatorial chemistry. The steric hindrance imposed by the gem-dimethyl group necessitates the use of more forcing reaction conditions and potent coupling reagents. However, this same feature allows for the creation of unique peptidomimetic and small molecule libraries with constrained conformations and potentially enhanced biological stability. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this and other sterically hindered building blocks in the quest for novel therapeutic agents. Careful optimization of the reaction conditions will be key to successfully incorporating these structures into diverse and innovative combinatorial libraries.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 86618330, this compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71757460, Ethyl 4-amino-3-methylbutanoate hydrochloride. [Link]
-
Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. ACS Publications. [Link]
-
Sim, M. M., & Ganesan, A. (1997). Solution-Phase Synthesis of a Combinatorial Thiohydantoin Library(1). The Journal of organic chemistry, 62(10), 3230–3235. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]
-
Solid-Phase Synthesis of Peptoid-like Oligomers Containing Diverse Diketopiperazine Units. National Center for Biotechnology Information. [Link]
-
Combinatorial chemistry. SlideShare. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship. [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. National Center for Biotechnology Information. [Link]
-
Fluorous Parallel Synthesis of A Hydantoin/Thiohydantoin Library. National Center for Biotechnology Information. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. ACS Publications. [Link]
-
Hydantoin synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. National Center for Biotechnology Information. [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. [Link]
- Methods for the synthesis of diketopiperazines.
-
Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. ACS Publications. [Link]
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library. [Link]
-
Use of a Scaffold Peptide in the Biosynthesis of Amino Acid Derived Natural Products. National Institutes of Health. [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery. National Center for Biotechnology Information. [Link]
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Application Note: Synthesis of Conformationally Constrained Peptides Utilizing Ethyl 4-amino-3,3-dimethylbutanoate HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative for Structural Constraint in Peptide Therapeutics
Peptides represent a burgeoning class of therapeutics, occupying a unique chemical space between small molecules and large biologics.[1] Their high specificity and potency are often tempered by inherent limitations, including susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to poor pharmacokinetic profiles.[2] To overcome these hurdles, the synthesis of conformationally constrained peptides has emerged as a pivotal strategy in modern drug discovery. By reducing the conformational entropy of the peptide backbone, we can pre-organize the molecule into its bioactive conformation, leading to enhanced binding affinity, increased stability against enzymatic degradation, and improved cell permeability.[3][4]
This application note provides a comprehensive guide to the incorporation of a unique, non-natural amino acid, Ethyl 4-amino-3,3-dimethylbutanoate HCl, into peptide sequences using solid-phase peptide synthesis (SPPS). The strategic placement of the gem-dimethyl group on this building block introduces a significant steric hindrance that effectively restricts the rotational freedom of the peptide backbone, thereby inducing a constrained conformation. This guide will delve into the mechanistic rationale, detailed experimental protocols, and characterization of peptides containing this valuable synthetic handle.
The Role of the Gem-Dimethyl Group in Conformational Control
The gem-dimethyl group, a structural motif prevalent in numerous natural products, serves as a powerful tool in medicinal chemistry to enhance biological activity.[5][6] Its incorporation into a peptide backbone exerts a profound influence on the local conformation, a phenomenon often referred to as the Thorpe-Ingold effect. This effect suggests that the presence of two substituents on the same carbon atom decreases the bond angle between them, which in turn brings the adjacent atoms closer and favors cyclization or, in the case of a linear peptide, restricts bond rotation. This steric bulk introduced by the gem-dimethyl group in Ethyl 4-amino-3,3-dimethylbutanoate can lead to more stable secondary structures, such as β-turns or helical motifs, which are often crucial for biological recognition.[7]
I. Core Principles and Strategic Considerations
The successful incorporation of sterically hindered amino acids like Ethyl 4-amino-3,3-dimethylbutanoate HCl into a growing peptide chain via SPPS demands careful consideration of the synthetic strategy. The primary challenge lies in overcoming the steric hindrance during the coupling step to ensure complete and efficient peptide bond formation.[8]
Key Considerations for Synthesis:
-
Choice of Coupling Reagent: Standard coupling reagents may prove insufficient. More potent activating agents are necessary to overcome the steric barrier.
-
Reaction Conditions: Extended coupling times, elevated temperatures (including microwave-assisted synthesis), and double coupling strategies are often required.
-
Resin Selection: The choice of solid support can influence the solvation of the growing peptide chain and impact coupling efficiency.
-
Monitoring of Coupling Efficiency: Rigorous monitoring of each coupling step is crucial to identify and address incomplete reactions promptly.
II. Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[9]
A. Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| Rink Amide Resin | 100-200 mesh, 0.5-0.8 mmol/g loading |
| Fmoc-protected amino acids | High purity, peptide synthesis grade |
| Fmoc-N-(4-ethoxycarbonyl-2,2-dimethylbutyl)-glycine | Custom synthesis or specialized supplier |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Peptide synthesis grade |
| HOBt (Hydroxybenzotriazole) | Anhydrous, peptide synthesis grade |
| DIPEA (N,N-Diisopropylethylamine) | Peptide synthesis grade |
| Piperidine | Anhydrous, for sequencing |
| DMF (N,N-Dimethylformamide) | Peptide synthesis grade |
| DCM (Dichloromethane) | ACS grade |
| TFA (Trifluoroacetic acid) | Reagent grade |
| TIS (Triisopropylsilane) | Reagent grade |
| Diethyl ether | Anhydrous |
Note: The direct Fmoc-protected form of Ethyl 4-amino-3,3-dimethylbutanoate is not commercially available. It needs to be synthesized by protecting the amino group with Fmoc-OSu or a similar reagent. For the purpose of this protocol, we will refer to the Fmoc-protected building block.
B. Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol outlines a single coupling cycle for incorporating the sterically hindered amino acid.
1. Resin Swelling and Preparation: a. Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. b. Swell the resin in DMF for 30 minutes with gentle agitation. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Repeat the piperidine treatment for an additional 15 minutes. e. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
3. Coupling of Fmoc-N-(4-ethoxycarbonyl-2,2-dimethylbutyl)-glycine: a. In a separate vial, dissolve Fmoc-N-(4-ethoxycarbonyl-2,2-dimethylbutyl)-glycine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. For this sterically hindered residue, a longer coupling time is recommended.[10] e. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, proceed with a second coupling.
4. Double Coupling (if necessary): a. Drain the reaction mixture and wash the resin with DMF (3 x 1 min). b. Repeat step 3.
5. Capping (Optional but Recommended): a. After a successful coupling (negative Kaiser test), treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes to cap any unreacted amino groups. b. Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
6. Iteration: a. Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
C. Protocol 2: Peptide Cleavage and Purification
1. Resin Washing and Drying: a. After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (5 x 1 min) and methanol (3 x 1 min). b. Dry the resin under vacuum for at least 1 hour.
2. Cleavage from Resin: a. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). b. Add the cleavage cocktail to the dried resin (10 mL per gram of resin). c. Gently agitate the mixture for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide.
3. Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA filtrate to cold diethyl ether. b. Centrifuge the mixture to pellet the crude peptide. c. Wash the peptide pellet with cold diethyl ether twice. d. Dry the crude peptide under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
III. Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized constrained peptide.
| Analytical Technique | Expected Results and Interpretation |
| RP-HPLC | A single major peak indicating high purity of the final peptide. The retention time will be influenced by the overall hydrophobicity of the peptide. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | The observed molecular weight should match the calculated theoretical mass of the peptide containing the Ethyl 4-amino-3,3-dimethylbutanoate residue. |
| NMR Spectroscopy (¹H and ¹³C) | Analysis of chemical shifts and coupling constants can provide insights into the local conformation induced by the gem-dimethyl group. NOESY experiments can reveal through-space interactions, helping to define the peptide's three-dimensional structure.[11] |
| Circular Dichroism (CD) Spectroscopy | CD spectra can indicate the presence of stable secondary structures (e.g., β-turns, helices) in solution, providing evidence of the conformational constraint. |
IV. Visualization of Workflows and Structures
Chemical Structure of the Building Block
Caption: Structure of Ethyl 4-amino-3,3-dimethylbutanoate HCl.
SPPS Workflow for Incorporating the Constrained Amino Acid
Caption: SPPS workflow for constrained peptide synthesis.
V. Troubleshooting and Expert Insights
-
Problem: Incomplete coupling of the sterically hindered residue.
-
Solution: In addition to double coupling, consider switching to a more potent coupling reagent like PyAOP or COMU. Microwave-assisted SPPS can also significantly enhance coupling efficiency for difficult sequences.[10]
-
-
Problem: Peptide aggregation during synthesis.
-
Solution: Incorporating pseudoproline dipeptides or using a more hydrophilic resin like TentaGel can help disrupt secondary structure formation and improve solvation.[8]
-
-
Problem: Racemization during activation.
-
Solution: Use of additives like HOBt or OxymaPure is crucial to suppress racemization, especially when longer pre-activation times are required for sterically hindered amino acids.[12]
-
VI. Conclusion and Future Perspectives
The incorporation of Ethyl 4-amino-3,3-dimethylbutanoate HCl offers a robust strategy for the synthesis of conformationally constrained peptides. The gem-dimethyl group acts as a potent structural modulator, pre-organizing the peptide backbone and enhancing its therapeutic potential. While the synthesis of such modified peptides requires careful optimization of coupling conditions, the protocols and strategies outlined in this application note provide a solid foundation for success. The resulting constrained peptides are promising candidates for targeting challenging protein-protein interactions and for the development of next-generation peptide therapeutics with improved stability and bioavailability.[13]
References
-
Constrained Peptide Drugs: Unlocking a New Era in Therapeutics. (2025, July 4). [Link]
- Empting, M. (2017). An introduction to cyclic peptides. In Cyclic Peptides: From Bioorganic Synthesis to Applications (Vol. 6, pp. 1-14). Royal Society of Chemistry.
-
Bio-Synthesis. (2011, February 7). Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]
-
CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.). Royal Society of Chemistry. [Link]
-
NCα-gem-dimethylated peptoid side chains: A novel approach for structural control and peptide sequence mimetics. (2019). PubMed. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PubMed Central. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). Frontiers in Bioengineering and Biotechnology. [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (n.d.). MDPI. [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]
-
Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. (2015, February 16). PubMed. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PubMed Central. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PubMed Central. [Link]
-
Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. (n.d.). ResearchGate. [Link]
-
Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. (n.d.). Royal Society of Chemistry. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]
Sources
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- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
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- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. books.rsc.org [books.rsc.org]
- 9. file.globalso.com [file.globalso.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols for Fragment-Based Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The "Less is More" Philosophy in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Where HTS screens large libraries of complex, drug-like molecules, FBDD takes a more foundational approach. It utilizes a smaller, curated library of low-molecular-weight fragments (typically <300 Da) to identify weak but highly efficient binding interactions with a biological target.[3][4] These initial "hits," though low in affinity, serve as high-quality starting points that can be rationally optimized into potent, selective, and drug-like candidates.[2][5] This methodology's core advantage lies in its ability to more effectively sample chemical space with a smaller number of compounds, often revealing novel binding pockets and providing a clearer path for optimization, particularly for challenging targets long considered "undruggable."[2][6]
This guide provides a comprehensive overview of the FBDD workflow, from the principles of library design to the intricacies of hit validation and optimization. It is designed to be a practical resource, offering not just the "how" but the critical "why" behind experimental choices, grounded in field-proven insights and authoritative standards.
Section 1: The FBDD Workflow: A Strategic Overview
The FBDD process is an iterative cycle of screening, validation, and optimization, heavily reliant on structural biology and biophysical techniques. Unlike the often brute-force nature of HTS, FBDD is a more strategic, structure-guided process.
Caption: The iterative workflow of Fragment-Based Drug Discovery.
The success of an FBDD campaign hinges on three foundational pillars: a well-characterized target, a high-quality fragment library, and sensitive biophysical screening techniques capable of detecting weak interactions.[1][7]
Section 2: Building Your Foundation: The Fragment Library
A fragment library is not merely a collection of small molecules; it is a carefully curated toolkit designed to maximize the exploration of chemical space.[2][8] The quality and diversity of the library directly impact the success of the screening campaign.
Core Principles of Fragment Design: The "Rule of Three"
A widely accepted guideline for fragment design is the "Rule of Three" (Ro3), which helps ensure that fragments remain small, simple, and possess favorable physicochemical properties for subsequent optimization.[2][9]
| Parameter | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | ≤ 300 Da | Keeps complexity low, allowing for more efficient sampling of chemical space and providing ample room for optimization without creating excessively large final molecules.[2][9] |
| cLogP | ≤ 3 | Controls lipophilicity to ensure adequate aqueous solubility, which is critical for biophysical assays and reduces the risk of non-specific binding.[9] |
| Hydrogen Bond Donors | ≤ 3 | Limits polarity and helps maintain good membrane permeability in eventual lead compounds.[2][9] |
| Hydrogen Bond Acceptors | ≤ 3 | Complements the control of polarity and solubility.[2][9] |
| Rotatable Bonds | ≤ 3 | Lower conformational flexibility increases the likelihood that the binding conformation is energetically accessible, leading to more efficient binding.[2] |
Source: Adapted from Congreve et al. (2003).[9]
Library Curation: Beyond the Rules
While the Ro3 provides a solid framework, a high-quality library also emphasizes:
-
Diversity: Maximizing structural and pharmacophoric diversity ensures a broader exploration of potential binding interactions.[8]
-
Solubility: High aqueous solubility is paramount for most biophysical screening techniques, which often require millimolar concentrations.
-
Synthetic Tractability: Fragments should possess chemically tractable vectors for future elaboration.[9]
-
Novelty & 3D Shape: Incorporating fragments with greater three-dimensional character (higher Fsp3) can unlock novel chemical space and interactions missed by flatter, more aromatic compounds.[2]
Section 3: The Hunt for Hits: Primary Screening Methodologies
Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[10][11] Biochemical assays used in HTS are often not suitable for this initial phase.[12] The choice of primary screen is critical and depends on the nature of the target protein, throughput requirements, and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerhouse in FBDD, capable of detecting weak binding events and providing structural information.[12][13]
-
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and WaterLOGSY are highly sensitive for detecting binding. They are performed by observing the signals of the fragment molecules, making them efficient for screening compound mixtures.[13]
-
Protein-Observed NMR: This method, typically using 2D ¹H-¹⁵N HSQC spectra, monitors chemical shift perturbations in the target protein upon fragment binding.[12][14] It not only confirms binding but also maps the interaction site on the protein surface. This requires an isotopically labeled protein.[14]
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that has become a preferred method for FBDD due to its sensitivity and throughput.[7][11] It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized, allowing for the detection of fragment binding.[6]
Key Advantages of SPR:
-
High Sensitivity: Capable of detecting weak interactions of low-molecular-weight compounds.[7]
-
Kinetic Data: Provides information on association (ka) and dissociation (kd) rates, not just affinity (KD).
-
Throughput: Modern systems allow for the screening of thousands of fragments in a matter of days.[7]
X-ray Crystallography
While lower in throughput, X-ray crystallography is the most powerful method for hit identification because it provides a direct, high-resolution three-dimensional view of the fragment binding mode.[15][16] This structural information is invaluable for the subsequent structure-guided optimization phase.[15] Some FBDD campaigns use crystallography as the primary screen, soaking crystals of the target protein with cocktails of fragments.
Other Biophysical Techniques
-
Thermal Shift Assays (TSA): A higher-throughput method that measures the change in a protein's melting temperature upon ligand binding.
-
Microscale Thermophoresis (MST): Measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding.[1]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding thermodynamics, directly measuring the heat released or absorbed during a binding event. It is typically used for hit validation rather than primary screening due to lower throughput.
Section 4: Protocol: Primary Fragment Screen using Surface Plasmon Resonance (SPR)
This protocol outlines a general workflow for a primary fragment screen to identify initial hits.
Objective: To identify fragments from a curated library that bind to an immobilized protein target.
Materials:
-
SPR instrument (e.g., Biacore, Octet SF3)
-
Sensor chip (e.g., CM5, a type suitable for amine coupling)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified protein target (>95% purity), with a suitable buffer (e.g., PBS or HBS)
-
Fragment library, with compounds dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+ with 1-5% DMSO)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a freshly prepared mixture of EDC/NHS.
-
Inject the protein target (at ~20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Causality: Amine coupling is a robust and common method for creating a stable surface. The target immobilization level is a balance between achieving a good signal and avoiding mass transport limitations.
-
-
Fragment Plate Preparation:
-
Thaw the fragment library source plates.
-
Using a liquid handler, dilute the fragments from their DMSO stocks into running buffer to the desired screening concentration (e.g., 200 µM or 500 µM). The final DMSO concentration should be matched across all samples and the running buffer.
-
Causality: Maintaining a consistent DMSO concentration is critical to minimize bulk refractive index mismatches between sample and running buffer, which can cause false positives.
-
-
Screening Execution:
-
Prime the SPR system with the running buffer containing the matched DMSO concentration.
-
Perform a system suitability test (e.g., using a known binder or a buffer injection) to ensure system performance.
-
Run the screening cycle for each fragment:
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds).
-
Switch to running buffer for a defined dissociation time (e.g., 60-120 seconds).
-
(Optional) Include a short regeneration pulse with a mild buffer (e.g., low pH glycine) if necessary to remove tightly bound fragments, but this is often not needed for weak binders.
-
-
Causality: The injection times are chosen to allow for sufficient observation of binding while maximizing throughput. A reference flow cell (often deactivated) is crucial for subtracting non-specific binding and bulk effects.
-
-
Data Analysis & Hit Triage:
-
Process the raw sensorgram data by subtracting the reference channel signal from the active channel signal.
-
Identify positive responses ("hits") that exceed a predefined threshold (e.g., >20 RU or 3x the standard deviation of buffer blanks).
-
Visually inspect the sensorgrams for well-behaved binding kinetics (i.e., curved association/dissociation phases) and flag any with sharp, non-specific binding profiles.
-
Prioritize hits based on response magnitude and ligand efficiency (LE).
-
Section 5: From Hit to Lead: Validation and Optimization
A primary hit is not a lead. A rigorous process of validation and optimization is required to transform a low-affinity fragment into a potent drug candidate.[5]
Hit Validation: Ensuring Authenticity
It is crucial to confirm that the hits from the primary screen are real and not artifacts. This is achieved by using orthogonal methods—techniques that rely on different physical principles.[3]
Caption: A typical hit validation cascade using orthogonal methods.
A fragment that shows activity in two or more mechanistically distinct assays is considered a highly credible hit.[17] For example, a hit from an SPR screen can be confirmed using NMR to verify direct binding to the target protein.
The Power of Structure: Guiding Optimization
Obtaining a high-resolution crystal structure of the fragment-target complex is a major milestone in an FBDD project.[15][18] The structure reveals the precise binding mode, the key interactions (e.g., hydrogen bonds, hydrophobic contacts), and, most importantly, the surrounding pocket, which provides a roadmap for chemical elaboration.
Fragment Evolution Strategies
With structural information in hand, medicinal chemists can employ several strategies to grow the fragment into a more potent, lead-like molecule.[19]
-
Fragment Growing: This is the most common approach, where synthetic chemistry is used to add functional groups to the fragment core, extending it into adjacent sub-pockets of the binding site to form new, favorable interactions.[19]
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, much higher-affinity molecule.[19]
-
Fragment Merging: When two fragments bind in an overlapping fashion, their key binding features can be combined or merged into a novel, single scaffold that retains the most important interactions of both.[19]
Sources
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Troubleshooting & Optimization
Purification of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride from reaction mixtures
<Technical Support Center: Purification of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound (C8H18ClNO2)[1]. The purity of this compound is paramount for the reliability of downstream applications, including its use as a key intermediate in pharmaceutical synthesis. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying this amine salt from typical reaction mixtures.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound, with a focus on recrystallization, the most common and effective method for crystalline solids like hydrochloride salts.
Question 1: My yield is very low after the first recrystallization. What went wrong?
A low yield is one of the most frequent issues in recrystallization.[2] Several factors, often working in combination, can be the cause:
-
Excessive Solvent: This is the most common culprit.[3][4] If too much solvent is used to dissolve the crude product, the solution will not become saturated upon cooling, and a significant portion of your product will remain in the mother liquor.[2][5]
-
Expert Insight: The goal is to use the minimum amount of near-boiling solvent to fully dissolve the solid.[5] This ensures the solution is saturated. If you suspect you've added too much, you can carefully evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[2][3]
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate Solvent Choice: For amine hydrochloride salts, alcohols are often effective. However, many hydrochloride salts are highly soluble in ethanol, which can lead to poor recovery.[6] Isopropanol is often a better choice as it may offer a more favorable solubility profile (high solubility when hot, low solubility when cold).[6]
-
Excessive Rinsing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will redissolve some of your purified product.[5] Always use a minimal amount of ice-cold solvent for the rinse.[5]
Question 2: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?
This phenomenon, known as "oiling out," occurs when the solid separates from the solution at a temperature above its melting point.[4] This is often caused by:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture, leading to oil formation.
-
Rapid Cooling: If the solution is cooled too quickly, the compound may not have time to form an ordered crystal lattice and will separate as a supercooled liquid.
-
Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of your compound.
Solutions for Oiling Out:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small, additional amount of solvent to decrease the saturation point slightly.[4]
-
Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool. Slow cooling is critical for forming large, pure crystals.[7]
-
If the problem persists, consider purifying the crude material by another method (like column chromatography) to remove the impurities before attempting recrystallization again.[4]
Question 3: My final product is still colored, even after recrystallization. How can I remove colored impurities?
Colored impurities are often non-polar, conjugated organic molecules. While present in small amounts, they can be highly visible.
-
Activated Charcoal Treatment: Activated charcoal is effective at adsorbing many colored impurities.
-
Protocol: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often enough). Be cautious, as adding too much can also adsorb your desired product and reduce the yield.[2]
-
Execution: Swirl the hot solution with the charcoal for a few minutes. Then, perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before allowing the solution to cool.
-
Question 4: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
This is likely due to either using too much solvent or the formation of a supersaturated solution.[3][4]
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3][4]
-
Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.[4][5]
-
-
Reducing Solvent Volume: If induction methods fail, your solution is likely not saturated. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool and crystallize it again.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For amine hydrochloride salts, polar protic solvents are a good starting point.
| Solvent | Boiling Point (°C) | Rationale for Use/Avoidance |
| Isopropanol | 82.6 | Often the preferred choice. It provides a good solubility differential for many hydrochloride salts.[6] |
| Ethanol | 78.4 | Use with caution. The target compound may be too soluble even at low temperatures, leading to poor yields.[6] |
| Methanol | 64.7 | Similar to ethanol, high solubility can be an issue. |
| Water | 100 | Can be an excellent solvent for highly polar salts, often yielding very pure crystals.[8] However, drying can be difficult. |
| Solvent Mixtures | Variable | A mixture, such as isopropanol/diethyl ether, can be effective. The compound is dissolved in a minimal amount of the "good" solvent (isopropanol), and the "poor" solvent (ether) is added dropwise until the solution becomes cloudy (the cloud point), then redissolved by gentle heating before cooling. |
Q2: How can I assess the purity of my final product?
Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the main compound from impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting range. Impurities typically broaden and depress the melting range.
Q3: Can I use column chromatography to purify this salt?
While possible, it can be challenging. Amine hydrochloride salts are often highly polar and may not move well on a standard silica gel column. They can streak or remain at the baseline. If chromatography is necessary, consider using reverse-phase silica or a different stationary phase like alumina.[6] Often, a simple recrystallization is more efficient.
Detailed Protocol: Recrystallization of this compound
This protocol provides a generalized, step-by-step method for purification.
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent (e.g., isopropanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating. Continue adding small portions of hot solvent until the solid just dissolves.[5]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (If Necessary): To remove charcoal or any insoluble impurities, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature.[5] Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter with a minimum amount of ice-cold solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.[5]
-
Drying: Allow the crystals to dry thoroughly. This can be done by leaving them under vacuum on the filter for an extended period or by transferring them to a vacuum oven.
Visual Workflow
The following diagram illustrates the decision-making process for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
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Technical Support Center: Synthesis of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Welcome to the technical support guide for the synthesis of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride (CID 86618330)[1]. This document is designed for researchers, chemists, and process development professionals who use this critical building block. Our goal is to provide in-depth, field-proven insights into the common side reactions encountered during its synthesis and to offer robust troubleshooting strategies to optimize your experimental outcomes.
Section 1: Synthesis Overview & Key Challenges
The synthesis of this compound typically proceeds through one of several common pathways. The choice of route often depends on the available starting materials, scale, and desired purity profile. The presence of the sterically demanding gem-dimethyl group on the carbon adjacent to the primary amine presents unique challenges throughout the synthesis, often leading to sluggish reactions or favoring undesired pathways.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Issue 1: Incomplete Reaction and Byproduct Formation during Reductive Amination
Q: My reductive amination of ethyl 4-oxo-3,3-dimethylbutanoate with ammonia and a reducing agent is slow and produces significant amounts of the starting ketone and an unexpected alcohol byproduct. What is causing this?
A: This is a classic challenge driven by both kinetics and sterics.
-
Causality: The primary issue is often inefficient imine formation. The gem-dimethyl groups sterically hinder the approach of ammonia to the carbonyl carbon. This slow imine formation means that your reducing agent (e.g., sodium borohydride) has ample opportunity to directly reduce the starting ketone to Ethyl 4-hydroxy-3,3-dimethylbutanoate, a common byproduct. Direct alkylation of amines can be difficult to control, making reductive amination a preferred, though sometimes challenging, alternative.[2]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Switch to a milder reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this, as it is less reactive towards ketones and aldehydes but highly effective for reducing the protonated imine intermediate.[2][3]
-
Promote Imine Formation:
-
Use a Lewis acid catalyst like Ti(OiPr)₄ to activate the carbonyl group, facilitating the initial attack by ammonia.[2]
-
Employ a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove the water formed during imine formation, which drives the equilibrium toward the desired intermediate.
-
-
Reaction Conditions: Use a high concentration of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to push the equilibrium towards the imine.
-
Issue 2: Side Reactions During Acidic Boc-Deprotection
Q: After treating N-Boc-ethyl 4-amino-3,3-dimethylbutanoate with trifluoroacetic acid (TFA), my crude product's NMR and LC-MS show a significant impurity with a mass of +56 amu. What is this side reaction?
A: You are observing N-alkylation by the tert-butyl cation, a very common side reaction during Boc-deprotection.
-
Causality: Acid-mediated Boc deprotection proceeds via the formation of a highly reactive tert-butyl carbocation (t-Bu⁺).[4][5] This cation can act as an electrophile. While it often fragments to isobutylene, it can also alkylate any available nucleophile. In your case, the newly liberated primary amine of your product can attack the tert-butyl cation, resulting in the formation of Ethyl 4-(tert-butylamino)-3,3-dimethylbutanoate.
-
Troubleshooting & Prevention:
-
Incorporate Scavengers: This is the most critical step. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can alkylate your product.[4][5]
-
Change Acidic Reagent: Avoid TFA when possible, as it is a very strong acid that promotes carbocation formation. A solution of HCl in an organic solvent like 1,4-dioxane, ethyl acetate, or methanol is often a cleaner alternative for generating the desired hydrochloride salt directly.[6] Using oxalyl chloride in methanol is another mild method reported for Boc deprotection.[7]
-
| Parameter | Condition A: TFA/DCM | Condition B: 4M HCl in Dioxane | Condition C: HCl (gas) in EtOAc |
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 4M solution of HCl in 1,4-Dioxane | Anhydrous HCl gas bubbled through Ethyl Acetate |
| Pros | Fast, strong acid ensures complete reaction. | Commercially available, convenient, directly yields HCl salt. | Clean, volatile byproducts, directly yields HCl salt. |
| Cons | High risk of t-butylation.[6] DCM is an undesirable solvent.[5] Product is TFA salt. | Dioxane is a hazardous solvent that must be removed. | Requires handling of corrosive gas. |
| Key Side Reaction | N-tert-butylation . Trifluoroacetylation of the amine is also possible.[6] | Lower risk of t-butylation, but still possible. | Minimal risk of t-butylation if scavengers are used. |
| Mitigation | Mandatory use of scavengers (e.g., 5% Triisopropylsilane, 5% H₂O). | Add 2-5% Anisole or H₂O as a scavenger. | Add 2-5% Anisole or H₂O as a scavenger. |
Section 3: Frequently Asked Questions (FAQs)
Q1: My final product is an oil, but I expected the hydrochloride salt to be a solid. How can I induce crystallization?
A1: It is common for hydrochloride salts of amino esters to be oils or waxy solids, especially if trace amounts of solvent or moisture are present. First, ensure the product is fully protonated by checking the pH of a small aqueous solution (should be acidic). To induce crystallization, try trituration with a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexane. Seeding with a previously obtained crystal can also be effective.
Q2: During nitrile reduction using catalytic hydrogenation, I observe the formation of a secondary amine impurity. Why does this happen?
A2: This is a known side reaction in catalytic reduction of nitriles. The initially formed primary amine can react with an intermediate imine on the catalyst surface, leading to the formation of a secondary amine dimer after further reduction. To minimize this, use a catalyst system known to suppress this side reaction, such as Raney Nickel in the presence of ammonia, or conduct the reaction in an acidic medium which protonates the primary amine as it forms, preventing it from acting as a nucleophile.
Q3: Can I perform the esterification and hydrochloride salt formation in a single step from 4-amino-3,3-dimethylbutanoic acid?
A3: Yes, this is a common and efficient method known as Fischer esterification. By dissolving or suspending the amino acid in ethanol and bubbling anhydrous HCl gas through the mixture (or by using thionyl chloride), you can simultaneously catalyze the esterification of the carboxylic acid and form the hydrochloride salt of the amine.[8] This avoids the need for protecting groups. However, you must carefully control the temperature, as the reaction with thionyl chloride can be highly exothermic.[8]
Section 4: Experimental Protocols
Protocol 1: Optimized Boc-Deprotection to Minimize Side Reactions
This protocol describes the deprotection of N-Boc-ethyl 4-amino-3,3-dimethylbutanoate using HCl in ethyl acetate with a scavenger to prevent N-alkylation.
-
Reaction Setup: Under an inert atmosphere (N₂ or Argon), dissolve N-Boc-ethyl 4-amino-3,3-dimethylbutanoate (1.0 eq) in anhydrous ethyl acetate (5-10 mL per gram of substrate).
-
Scavenger Addition: Add anisole (1.5 eq) to the solution. Stir for 5 minutes at room temperature.
-
Acidification: Cool the mixture to 0 °C in an ice bath. Slowly bubble anhydrous HCl gas through the stirred solution. Alternatively, add a 4M solution of HCl in 1,4-dioxane (2-3 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours. A white precipitate of the hydrochloride salt should form.
-
Workup: Once the reaction is complete, stop the addition of acid. If a precipitate has formed, collect the solid by filtration. Wash the solid with cold ethyl acetate and then diethyl ether to remove residual scavenger and byproducts.
-
Purification: Dry the solid under vacuum. If the product remains oily, concentrate the reaction mixture in vacuo and triturate the resulting residue with diethyl ether or pentane to induce precipitation of a solid.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol details the reductive amination of ethyl 4-oxo-3,3-dimethylbutanoate, optimized to prevent ketone reduction.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add ethyl 4-oxo-3,3-dimethylbutanoate (1.0 eq), ammonium acetate (2.5 eq), and anhydrous methanol (5 mL per gram of ketone).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C. In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor for the disappearance of the starting material and imine intermediate by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting free amine can be purified by column chromatography or converted directly to the hydrochloride salt by dissolving in ether and adding an ethereal HCl solution.
References
- Moku, G., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd. News.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Tech Support.
-
PubChem. (n.d.). This compound. PubChem Compound Summary for CID 86618330. [Link]
-
Asaad, F. M. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Kumar, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link]
- Ito, M., et al. (2003). Method for producing amino acid ester hydrochloride.
Sources
- 1. This compound | C8H18ClNO2 | CID 86618330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. xray.uky.edu [xray.uky.edu]
- 8. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Maintaining the Stereochemical Integrity of Ethyl 4-amino-3,3-dimethylbutanoate Hydrochloride
Introduction
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is a chiral building block of significant interest in pharmaceutical development. Its stereochemical configuration is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. The loss of enantiomeric purity through racemization can compromise the efficacy and safety of the final active pharmaceutical ingredient (API), leading to significant setbacks in research and development.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the racemization of this valuable intermediate. It is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for Ethyl 4-amino-3,3-dimethylbutanoate?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive.[1] For Ethyl 4-amino-3,3-dimethylbutanoate, the chiral center is not adjacent to a carbonyl group, which typically increases the risk of racemization via enolization. However, the amino group can be involved in reactions or be subjected to conditions that can lead to a loss of stereochemical integrity. Maintaining enantiopurity is crucial because, in many pharmaceutical applications, only one enantiomer provides the desired therapeutic effect, while the other might be inactive or even harmful.[2]
Q2: What are the primary factors that can induce racemization in amino esters like this one?
A2: The main drivers of racemization for amino acids and their esters are exposure to basic conditions (high pH), elevated temperatures, and certain solvents or catalysts.[3][4]
-
pH: Basic conditions are a significant risk factor. The presence of a base can facilitate the abstraction of a proton, leading to a planar intermediate that loses its stereochemical information.[5][6] Even mildly alkaline conditions, if prolonged, can initiate racemization.[7]
-
Temperature: Higher temperatures provide the activation energy needed for the racemization process to occur.[8] The effect of temperature is often synergistic with other factors like pH.
-
Solvents & Catalysts: Certain solvents can promote racemization. For instance, some studies have noted that mixtures of ketones and carboxylic acids can racemize amino acid esters.[9] Additionally, the presence of certain metal ions or catalysts used in subsequent synthetic steps can inadvertently cause racemization.[10]
Q3: How can I reliably determine if my sample of this compound has racemized?
A3: The most effective method for determining the enantiomeric excess (ee%) of your sample is through chiral High-Performance Liquid Chromatography (HPLC).[11][12] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their precise quantification.[13] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and polarimetry, although HPLC is generally the gold standard for accuracy and sensitivity.[14][15]
Troubleshooting Guide: Preventing Racemization in Experiments
This section addresses specific issues you may encounter during your experimental work.
Issue 1: Decreased Enantiomeric Excess (ee%) After a Reaction
You've performed a reaction (e.g., N-acylation, coupling) and a post-reaction chiral HPLC analysis shows a significant drop in ee%.
Root Cause Analysis & Solution Workflow:
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Amide Coupling with Ethyl 4-amino-3,3-dimethylbutanoate HCl
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing amide coupling reactions involving Ethyl 4-amino-3,3-dimethylbutanoate HCl. This sterically hindered amine presents unique challenges, and this document offers troubleshooting strategies, detailed protocols, and answers to frequently asked questions to enhance your reaction yields and product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial challenges encountered when using Ethyl 4-amino-3,3-dimethylbutanoate HCl in amide coupling reactions.
1. Why is my amide coupling reaction with Ethyl 4-amino-3,3-dimethylbutanoate HCl failing or giving low yields?
Several factors can contribute to poor outcomes, primarily stemming from the steric hindrance of the amine.[1] The bulky gem-dimethyl group near the amine functionality physically obstructs the approach of the activated carboxylic acid, slowing down the reaction rate significantly.[1][2]
Common causes include:
-
Insufficient Carboxylic Acid Activation: The coupling reagent may not be potent enough to overcome the energy barrier for the sterically demanding reaction.[1]
-
Inappropriate Base Selection: The amine is supplied as a hydrochloride salt and requires a base to liberate the free amine. An incorrect choice or amount of base can lead to incomplete deprotonation or side reactions.
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and concentration play a crucial role and need to be carefully optimized for hindered couplings.[1]
-
Hydrolysis of Activated Intermediate: The presence of moisture can hydrolyze the activated carboxylic acid, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1][3]
2. How do I effectively deprotonate Ethyl 4-amino-3,3-dimethylbutanoate HCl for the reaction?
Since the starting material is an HCl salt, a base is required to neutralize the acid and free the nucleophilic amine. A non-nucleophilic, sterically hindered base is ideal to prevent it from competing with the primary amine in reacting with the activated carboxylic acid.
| Base | pKa of Conjugate Acid | Key Considerations |
| Diisopropylethylamine (DIPEA or Hünig's base) | ~10.7 | Most commonly used; its steric bulk prevents it from acting as a nucleophile. Use 2.0-2.5 equivalents when starting with the amine HCl salt. |
| Triethylamine (TEA) | ~10.7 | Can sometimes act as a nucleophile, leading to side products. Generally less preferred than DIPEA for sensitive substrates. |
| N-Methylmorpholine (NMM) | ~7.4 | A weaker base, which can be advantageous in reducing racemization, but may not be strong enough for complete deprotonation in all cases.[4] |
| 2,4,6-Collidine | ~7.4 | Similar to NMM, it's a weaker, hindered base that can minimize certain side reactions. |
Recommendation: Start with 2.0-2.2 equivalents of DIPEA. One equivalent neutralizes the HCl salt, and the additional equivalent acts as a scavenger for the acidic byproducts generated during the coupling reaction.
3. Which coupling reagent is best suited for this sterically hindered amine?
For sterically demanding couplings, uronium/aminium salt-based reagents are generally superior to carbodiimides.[5][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for difficult couplings.[5][6] It forms a highly reactive OAt-active ester with the carboxylic acid, which is more effective at acylating hindered amines.[6] HATU is known for faster reaction times and reduced risk of racemization compared to other reagents.[5]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): While effective, HBTU is generally considered less reactive than HATU for sterically hindered substrates.[5][6] It may require longer reaction times or higher temperatures to achieve comparable yields.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure. While economical, EDC-based methods are frequently less efficient for hindered couplings due to the lower reactivity of the O-acylisourea intermediate.[3][7]
Recommendation: Begin with HATU for the highest probability of success. If cost is a major concern, EDC in combination with HOBt or OxymaPure can be attempted, but optimization will likely be more challenging.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during your experiments.
Issue 1: Low or No Product Formation
If you observe minimal or no desired amide product, follow this diagnostic workflow.
Caption: Troubleshooting workflow for low amide coupling yield.
Detailed Steps:
-
Verify Reagents:
-
Amine Quality: Ensure the Ethyl 4-amino-3,3-dimethylbutanoate HCl is pure and dry.
-
Coupling Reagent: Coupling reagents, especially HATU and HBTU, can degrade with moisture. Use a fresh bottle or a properly stored aliquot.
-
Stoichiometry: Double-check your calculations. For the amine HCl salt, ensure you are using at least 2 equivalents of base.
-
-
Optimize Carboxylic Acid Activation:
-
Pre-activation: For challenging couplings, pre-activating the carboxylic acid before adding the amine can significantly improve yields.[8] Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes at room temperature.[1] This allows for the formation of the highly reactive active ester intermediate without the amine present. Then, add the amine to this mixture.
-
-
Adjust Reaction Conditions:
-
Solvent: Polar aprotic solvents are generally preferred. Dichloromethane (DCM) is a common starting point, but for hindered couplings, N,N-Dimethylformamide (DMF) often gives better results due to its higher polarity and solvating power.[9][10] Other greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) can also be effective.[10]
-
Temperature: Sterically hindered reactions are slow. If running at room temperature yields poor results, consider gently heating the reaction to 40-50 °C. Monitor carefully for potential side reactions or degradation.
-
Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.2 M with respect to the limiting reagent is a good starting point.
-
Issue 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired amide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
Technical Support Center: Troubleshooting EDC/HOBt Byproduct Removal in Amide Coupling with Ethyl 4-amino-3,3-dimethylbutanoate HCl
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the removal of byproducts from amide coupling reactions involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) with the sterically hindered amine, Ethyl 4-amino-3,3-dimethylbutanoate HCl.
Introduction: The Challenge of Steric Hindrance and Purification
The EDC/HOBt-mediated amide coupling is a cornerstone of modern organic synthesis due to its efficiency and mild reaction conditions. However, when coupling sterically demanding substrates like Ethyl 4-amino-3,3-dimethylbutanoate HCl[1], researchers often face challenges not only in achieving complete reaction but also in the subsequent purification. The bulky gem-dimethyl group adjacent to the nucleophilic amine can slow down the desired reaction, potentially leading to incomplete conversion and a complex mixture of starting materials, product, and coupling-related byproducts. This guide is designed to explain the causality behind these challenges and provide robust, field-proven protocols for obtaining a pure final product.
Section 1: Understanding the Reaction and Key Byproducts
A clear understanding of the reaction mechanism and the nature of the byproducts formed is critical for designing an effective purification strategy.
Q1: What are the specific roles of EDC and HOBt in the coupling reaction?
Answer: EDC and HOBt work in a synergistic, two-step activation process to facilitate amide bond formation.
-
Carboxylic Acid Activation by EDC: The carboxylic acid first attacks the EDC carbodiimide functionality. This forms a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to racemization (if the acid has a chiral center) and can undergo an undesirable intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[2]
-
Interception by HOBt: HOBt, acting as an additive, rapidly intercepts the O-acylisourea intermediate. This reaction forms a more stable HOBt-activated ester (OBt-ester). This new intermediate is less susceptible to racemization and side reactions, effectively "rescuing" the activated acid and holding it in a reactive state for the amine.[3][4][5]
-
Nucleophilic Attack by the Amine: Finally, the free amine (Ethyl 4-amino-3,3-dimethylbutanoate) attacks the carbonyl carbon of the OBt-ester, forming the desired amide bond and regenerating HOBt.
The primary advantage of EDC over other carbodiimides like DCC is that its corresponding urea byproduct is water-soluble, which is the key to its removal.[6][7][8]
Q2: What are the primary byproducts generated in this reaction and why is their removal critical?
Answer: Several byproducts are generated, and their removal is essential for the purity, accurate characterization, and biological safety of the final compound.[9]
| Byproduct | Name | Origin | Removal Strategy |
| EDU | N-ethyl-N'-(3-dimethylaminopropyl)urea | From reacted or hydrolyzed EDC | Aqueous washes (water, dilute acid)[9][10] |
| Unreacted HOBt | 1-Hydroxybenzotriazole | Excess reagent | Aqueous washes (dilute base, e.g., NaHCO₃) |
| Base Salts | e.g., Diisopropylethylammonium chloride | From the base used to free the amine | Aqueous washes (water, dilute acid) |
| N-Acylurea | N-Acyl-N-ethyl-N'-(3-dimethylaminopropyl)urea | Rearrangement of O-acylisourea | Minimized by HOBt; removed by chromatography |
Criticality of Removal:
-
Product Purity: Residual byproducts compromise the purity of the active pharmaceutical ingredient (API) or research compound.
-
Accurate Characterization: Byproducts interfere with analytical techniques like NMR and Mass Spectrometry, leading to ambiguous data and incorrect structural assignment.[9]
-
Downstream Applications: For drug development, byproducts can exhibit their own biological activity or toxicity, confounding assay results and posing safety risks.[3]
Section 2: Troubleshooting Guide for Byproduct Removal
This section addresses common problems encountered during the purification of amide products derived from Ethyl 4-amino-3,3-dimethylbutanoate HCl.
Problem 1: My NMR/LCMS shows a persistent impurity consistent with the EDC urea byproduct (EDU).
-
Probable Cause 1: Ineffective Aqueous Workup. The most common reason is an incomplete or insufficiently rigorous aqueous extraction. The dimethylamino group on EDU has a pKa of ~9.5. A simple water wash may not be sufficient to ensure its complete migration to the aqueous phase, especially if the product has some surfactant-like properties.
-
Probable Cause 2: Insufficient Phase Separation. Emulsions during the workup can trap water-soluble impurities in the organic layer.
-
Solution: Implement a Multi-Step Acid/Base Aqueous Extraction. The key is to manipulate the protonation state of the byproducts to maximize their aqueous solubility.
Optimized Workup Protocol:
-
Dilute: After the reaction is complete, dilute the reaction mixture (especially if in DMF or DCM) with a larger volume of an immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Wash: Wash the organic layer 1-2 times with a dilute acid solution (e.g., 0.5-1N HCl or 5% citric acid).[11] This step is crucial as it protonates both the EDU byproduct and any residual amine base (like DIPEA), rendering them highly water-soluble.
-
Base Wash: Wash the organic layer 1-2 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This removes unreacted carboxylic acid and, importantly, the weakly acidic HOBt.[12]
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer before drying.[11]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Problem 2: The reaction is sluggish or incomplete, resulting in a complex mixture and low yield.
-
Probable Cause: Steric Hindrance. The gem-dimethyl substitution on the β-carbon of Ethyl 4-amino-3,3-dimethylbutanoate significantly hinders the approach of the amine to the activated ester.[13][14] This slow kinetics allows time for side reactions or degradation of activated species.
-
Solution: Optimize Reaction Conditions & Order of Addition.
-
Pre-activation: Do not mix all reagents at once. First, activate the carboxylic acid with EDC and HOBt in an anhydrous aprotic solvent (like DCM or DMF) for 15-30 minutes at 0 °C before adding the amine.[12] This ensures the activated ester is formed and ready for the slow-reacting amine.
-
Base Addition: The amine is supplied as an HCl salt and requires at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) to be liberated. Add the base to the reaction mixture along with or just before the amine hydrochloride salt.
-
Reaction Time & Temperature: Allow the reaction to warm to room temperature and stir for an extended period (12-24 hours). Monitor progress by TLC or LC-MS. Gentle heating (e.g., 40 °C) can sometimes be beneficial but should be used cautiously to avoid byproduct formation.
-
Stoichiometry: Use a slight excess of the coupling agents (e.g., 1.2 equivalents of EDC and HOBt).
-
Problem 3: My product is partially lost into the aqueous layer during workup.
-
Probable Cause: Product Polarity. While the ethyl ester and dimethyl groups add lipophilicity, the newly formed amide bond adds polarity. Depending on the R-group of the carboxylic acid, the final product may have some partial water solubility.[15][16]
-
Solution: Modify Extraction and Consider Chromatography.
-
"Salting Out": Use brine (saturated NaCl) for all aqueous washes instead of plain deionized water. The high ionic strength of the brine solution decreases the solubility of organic compounds in the aqueous phase, pushing your product back into the organic layer.
-
Back-Extraction: After the initial separation, re-extract the aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc or DCM) to recover any dissolved product. Combine all organic layers for drying and concentration.
-
Switch to Chromatography: If aqueous extraction consistently leads to low yields, it may be unavoidable to proceed directly to purification by column chromatography after simply removing the reaction solvent.[17] A gradient of ethyl acetate in hexanes is a common starting point for purifying such amides.[18]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
Answer: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common choices.[7]
-
DCM: Good for solubility of many organic starting materials and allows for easy workup as it is immiscible with water and highly volatile.
-
DMF: A more polar solvent that can help solubilize stubborn starting materials and may accelerate the reaction. However, its high boiling point makes it difficult to remove, and workup requires dilution with another organic solvent and often washing with 5% LiCl solution or extensive water/brine washes to remove the DMF.[19] For sterically hindered couplings, DMF is often a good choice.
Q2: Are there safer, non-explosive alternatives to HOBt?
Answer: Yes. Due to the reclassification of HOBt as a potential explosive, several alternatives have become popular.[20] The most common is Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) . It has a pKa similar to HOBt and has been shown to be highly effective at suppressing racemization and improving coupling efficiency, often outperforming HOBt, without the associated safety concerns.[20][21]
Q3: How can I reliably detect the urea byproduct if I suspect it's still present?
Answer:
-
¹H NMR: The N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) byproduct has characteristic signals. Look for the N-CH₂ protons of the ethyl group and the N-(CH₂)₃-N(CH₃)₂ signals from the dimethylaminopropyl chain. These may be broad.
-
LC-MS: This is the most definitive method. A simple Liquid Chromatography-Mass Spectrometry analysis can easily separate the product from the more polar EDU byproduct and confirm the presence of the byproduct by its mass (EDU, C₈H₁₉N₃O, MW ≈ 173.26 g/mol ).[22][23]
Section 4: Protocols and Workflow Visualization
Protocol 1: Standard Coupling of a Carboxylic Acid with Ethyl 4-amino-3,3-dimethylbutanoate HCl
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 20 minutes for pre-activation.[4]
-
In a separate vial, dissolve Ethyl 4-amino-3,3-dimethylbutanoate HCl (1.1 equiv) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 equiv) in a small amount of anhydrous DMF (or DCM).
-
Add the amine/base solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
Workflow for Reaction and Purification
References
- Enamine. (n.d.). EDC.
- Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. (2025). BenchChem.
-
How EDC byproduct urea can be separated?. (2015). ResearchGate. Retrieved from [Link]
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). BOC Sciences.
- Technical Support Information Bulletin 1099 - EDC (Water-Soluble Carbodiimide). (n.d.). AAPPTec.
-
Diazetidine By-Product Formation With DCC + HOBt Mechanism. (2023). Organic Chemistry. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters, 52(43), 5652-5655. Retrieved from [Link]
-
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved from [Link]
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]
- For people who do EDC/NHS crosslinking, is there any tips for removing Urea byproducts or checking whether it is still present in your sample?. (2022). Reddit.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
EDC-HOBt Amide coupling workup help. (2022). Reddit. Retrieved from [Link]
-
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
What is the best technique for amide purification?. (2020). ResearchGate. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. (2020). Organic Letters, 22(13), 5153–5157. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
-
Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. (2020). ACS Publications. Retrieved from [Link]
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). Dublin Institute of Technology.
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2014). RSC Advances, 4, 53232-53236. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. (2014). ResearchGate. Retrieved from [Link]
-
Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. (2012). International Journal of Molecular Sciences, 13(12), 16132–16164. Retrieved from [Link]
-
Ethyl 4-amino-3-methylbutanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. (2017). Angewandte Chemie International Edition, 56(32), 9470-9474. Retrieved from [Link]
-
Ethyl 4-cyano-3,3-dimethylbutanoate. (n.d.). PubChem. Retrieved from [Link]
-
Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. (2023). Energy & Fuels. Retrieved from [Link]
-
4-Amino-3,3-dimethylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. (2023). ACS Publications. Retrieved from [Link]
-
Study on the mechanism and kinetics of amine with steric hindrance absorbing CO2 in non-aqueous/aqueous solution. (2021). Journal of CO2 Utilization, 48, 101525. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 23. researchgate.net [researchgate.net]
Improving solubility of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride for reactions
Welcome to the technical support center for Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve common issues related to the solubility of this compound in reaction setups. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic reaction solvent (e.g., DCM, THF, Acetonitrile)?
A1: The primary reason for poor solubility in many common organic solvents is the ionic nature of your starting material. This compound is a salt.[1][2] The protonated amine group (R-NH3+) and the chloride counter-ion (Cl-) make the molecule highly polar and crystalline, possessing a high lattice energy. According to the principle of "like dissolves like," these polar salt forms are most soluble in polar solvents, particularly water, and exhibit limited solubility in non-polar or moderately polar aprotic solvents typically used for organic synthesis.[3]
The challenge arises when your reaction, for instance, an amide coupling or a nucleophilic substitution, requires an aprotic organic medium where the free, uncharged amine is the reactive species.
Q2: What is the fundamental strategy to improve the solubility of this amine salt for a reaction in an organic solvent?
A2: The core strategy is to convert the hydrochloride salt into its corresponding free amine form (Ethyl 4-amino-3,3-dimethylbutanoate). This is achieved by neutralization with a suitable base.[4][5][6] The free amine is a neutral, less polar molecule and is significantly more soluble in a wider range of organic solvents.
The process involves an acid-base reaction where a base removes the acidic proton from the ammonium cation, liberating the neutral amine and forming a salt byproduct.
R-NH3+Cl- (Salt, Poor Organic Solubility) + Base -> R-NH2 (Free Amine, Good Organic Solubility) + [Base-H]+Cl- (Byproduct Salt)
This equilibrium must be shifted to the right to ensure complete conversion to the soluble free amine.
Caption: Neutralization workflow to generate the soluble free amine.
Q3: How do I select the appropriate base and solvent system for my reaction?
A3: The choice is critical and depends on your reaction's sensitivity to water, the required reaction solvent, and the nature of the base's byproduct.
1. Choosing a Solvent: Select a solvent that is appropriate for your desired reaction and in which the free amine is likely soluble. If unsure, a preliminary solubility test with the free amine (if available) or a structurally similar amine is recommended.
| Solvent | Polarity | Dielectric Constant (ε) | Common Use Case |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Amide couplings, general synthesis |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Grignard reactions, metal catalysis |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Nucleophilic substitutions |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High-temperature reactions, peptide coupling |
| Toluene | Non-polar | 2.4 | Azeotropic water removal |
| Ethyl Acetate (EtOAc) | Moderately Polar | 6.0 | Extractions, chromatography, some reactions |
2. Choosing a Base: The base must be strong enough to deprotonate the ammonium salt (the pKa of a primary ammonium ion is typically ~9-10). The choice between an organic or inorganic base often depends on whether you can tolerate water.
| Base | Type | pKaH (of conjugate acid) | Common Solvents | Key Considerations & Byproduct |
| Triethylamine (TEA) | Organic | ~10.7 | DCM, THF, MeCN, DMF | Volatile, easy to remove. Byproduct (TEA·HCl) is often insoluble in ethers and can sometimes be filtered off.[5] |
| DIPEA / Hünig's Base | Organic | ~11 | DCM, THF, MeCN, DMF | Sterically hindered and non-nucleophilic. Ideal for reactions with sensitive electrophiles. Byproduct (DIPEA·HCl) is more soluble. |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.3 (pKa of HCO₃⁻) | DMF, MeCN, Acetone | Strong, solid base. Requires vigorous stirring. Not suitable for water-sensitive reactions unless used anhydrously.[4] |
| Sodium Bicarbonate (NaHCO₃) | Inorganic | ~10.3 (pKa of HCO₃⁻) | Water / Biphasic | Weak base, primarily used in aqueous workups to neutralize and extract the free amine.[4] |
| Aqueous NaOH | Inorganic | ~14 (pKa of H₂O) | Water / Biphasic | Strong base. Risk of ester hydrolysis. Use with caution, preferably at low temperatures, for extraction purposes only. |
Troubleshooting Guides & Protocols
Q4: Can you provide a step-by-step protocol for using my amine hydrochloride in a reaction?
A4: Absolutely. Below are three field-proven protocols tailored for different experimental constraints.
Protocol 1: In-situ Neutralization for Water-Sensitive Reactions
This is the most common method for reactions like amide couplings where water must be excluded.
Objective: To generate the soluble free amine directly in the anhydrous reaction vessel.
Methodology:
-
Preparation: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add the desired anhydrous organic solvent (e.g., DCM, THF, MeCN). A slurry or suspension will form.
-
Base Addition: Add a tertiary amine base, such as Triethylamine (TEA, 1.1-1.5 eq) or Diisopropylethylamine (DIPEA, 1.1-1.5 eq), dropwise while stirring.
-
Dissolution: Stir the mixture at room temperature for 15-30 minutes. You should observe the solid hydrochloride salt gradually dissolving as it is converted to the soluble free amine. The byproduct, triethylammonium chloride, may remain as a fine precipitate but typically does not interfere with subsequent steps.
-
Reaction: The solution/suspension now contains the active, soluble free amine. You can proceed by adding your other reagents (e.g., acid chloride, coupling agents) to the flask.
Sources
- 1. This compound | C8H18ClNO2 | CID 86618330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-amino-3-methylbutanoate hydrochloride | C7H16ClNO2 | CID 71757460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the preparation of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the widely used method of esterifying 4-amino-3,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.
Issue 1: Low Yield of the Desired Product
Question: My reaction has resulted in a lower than expected yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in this esterification can stem from several factors, primarily incomplete reaction, side reactions, or mechanical losses during workup and purification.
Causality and Solutions:
-
Incomplete Esterification: The esterification of a carboxylic acid with an alcohol is a reversible reaction. To drive the equilibrium towards the product, it is crucial to either use a large excess of the alcohol (ethanol) or to remove the water formed during the reaction. Given the sterically hindered nature of the 3,3-dimethylbutanoic acid, longer reaction times or elevated temperatures may be necessary to achieve full conversion.
-
Troubleshooting Steps:
-
Increase Excess of Ethanol: Employ ethanol as the solvent to ensure it is in large excess.
-
Effective Water Removal: If not using a large excess of ethanol, consider azeotropic removal of water with a suitable solvent like toluene.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A moderate increase in temperature can enhance the reaction rate, but be cautious of potential side reactions.
-
-
-
Side Reactions with Thionyl Chloride: When using thionyl chloride as the catalyst, improper temperature control can lead to undesired side reactions. Thionyl chloride reacts with ethanol to produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, and can also lead to the formation of ethyl chloride.[1][2][3]
-
Troubleshooting Steps:
-
Controlled Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled solution of the amino acid in ethanol (ice bath) to manage the exothermic reaction.[4]
-
Maintain Low Temperature Initially: Keeping the temperature low during the addition of thionyl chloride minimizes the formation of byproducts. The reaction can then be allowed to warm to room temperature or gently refluxed to drive the esterification.
-
-
-
Dimerization/Polymerization: Although the amino group is protonated to its hydrochloride salt under the acidic reaction conditions, which protects it from acting as a nucleophile, highly forcing conditions or improper pH control during workup could potentially lead to amide bond formation between molecules, resulting in dimers or oligomers.[5][6]
-
Troubleshooting Steps:
-
Ensure Acidic Conditions: Maintain a sufficiently acidic environment throughout the reaction to keep the amino group protonated and non-nucleophilic.
-
Careful Neutralization: During workup, if neutralization is required, perform it at low temperatures with careful pH monitoring to avoid creating conditions conducive to amide formation.
-
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product of this compound shows significant impurities upon analysis by NMR or HPLC. What are these impurities likely to be, and how can I remove them?
Answer:
The presence of impurities is a common challenge. Identifying the nature of the impurity is the first step towards effective removal. Below is a table of common impurities and their likely origins.
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Structure | Likely Origin |
| 4-Amino-3,3-dimethylbutanoic acid hydrochloride | HOOC-C(CH₃)₂-CH₂-NH₃⁺Cl⁻ | Unreacted starting material due to incomplete esterification. |
| Ethyl Chloride | CH₃CH₂Cl | Reaction of ethanol with HCl generated in situ from thionyl chloride.[1][7] |
| Diethyl Ether | (CH₃CH₂)₂O | Acid-catalyzed dehydration of ethanol, especially at higher temperatures. |
| Dimer of Ethyl 4-amino-3,3-dimethylbutanoate | EtOOC-C(CH₃)₂-CH₂-NH-CO-C(CH₃)₂-CH₂-NH₂ | Amide bond formation between two molecules of the product or starting material. |
Troubleshooting and Purification Protocol:
-
Removal of Unreacted Starting Material: The starting amino acid hydrochloride has significantly different solubility compared to the ester hydrochloride.
-
Protocol: Recrystallization is a highly effective method. The ester hydrochloride is typically more soluble in organic solvents than the amino acid hydrochloride. Experiment with solvent systems such as ethanol/diethyl ether or isopropanol/diethyl ether. Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethanol) at an elevated temperature and then slowly add the less polar solvent (e.g., diethyl ether) until turbidity is observed. Cool the mixture slowly to allow for the crystallization of the pure product, leaving the more soluble impurities in the mother liquor.
-
-
Removal of Volatile Byproducts: Ethyl chloride and diethyl ether are volatile and can often be removed under reduced pressure.
-
Protocol: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to remove excess ethanol and volatile byproducts. Care should be taken not to use excessively high temperatures, which could cause degradation.
-
-
Removal of Dimeric Impurities: Dimeric impurities are often less soluble than the desired product and can sometimes be removed by filtration or recrystallization.
-
Protocol: A carefully executed recrystallization, as described above, should effectively separate the monomeric product from higher molecular weight oligomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of thionyl chloride in this reaction? Is it just a catalyst?
A1: Thionyl chloride serves a dual purpose. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by ethanol to form the ester. The HCl generated in this process protonates the amino group, protecting it from side reactions, and also catalyzes the esterification. The overall process is more of a reaction facilitation rather than true catalysis, as the thionyl chloride is consumed in the reaction.
Q2: Can I use other acid catalysts like sulfuric acid or HCl gas?
A2: Yes, other strong acids can be used. Bubbling dry HCl gas through a suspension of the amino acid in ethanol is a common and clean method for this type of esterification. Sulfuric acid can also be used, but it can sometimes lead to charring and other side reactions if not used carefully. The thionyl chloride method is often preferred because the byproducts (SO₂ and HCl) are gaseous and can be easily removed.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to separate the starting material from the product. The starting amino acid is highly polar and will have a low Rf value, while the ester product is less polar and will have a higher Rf value. Staining with ninhydrin can be used to visualize the spots, as both the starting material and the product contain a primary amine. HPLC is a more quantitative method for monitoring the reaction progress.
Q4: What are the key safety precautions to take when working with thionyl chloride?
A4: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to produce toxic gases (SO₂ and HCl).[8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions involving thionyl chloride should be equipped with a gas trap to neutralize the evolving acidic gases.
Visualizing the Process
To better understand the reaction and potential side reactions, the following diagrams illustrate the key pathways.
Caption: Origins of common impurities in the synthesis.
References
-
Filo. (2025, June 8). Convert ethyl alcohol into ethyl chloride. [Link]
-
Allen. Write the equations for preparation of ethyl chloride using a) Hydrogen halide and ethanol b) Thionyl chloride and ethanol Which of these methods is preferred and why ?. [Link]
- Google Patents. (1946, March 19).
-
ACS Publications. Continuous Gas-Phase Synthesis of 1-Ethyl Chloride from Ethyl Alcohol and Hydrochloric Acid Over Al2O3-Based Catalysts: The “Green” Route. [Link]
-
ResearchGate. (2025, August 7). Continuous Gas-Phase Synthesis of 1-Ethyl Chloride from Ethyl Alcohol and Hydrochloric Acid Over Al2O3-Based Catalysts: The “Green” Route | Request PDF. [Link]
-
Brainly.in. (2019, December 24). What happens when ethanol reacts with thionyl chloride?[Link]
-
Brainly.in. (2020, June 1). write the reaction when ethanol is treated with thionyl chloride. [Link]
-
RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
Read Chemistry. (2023, June 21). Reactions of Alcohols with Thionyl Chloride. [Link]
-
YouTube. (2015, February 8). Alcohols Advanced 8. Reacting Ethanol & Thionyl Chloride. [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]
-
NIH. Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. [Link]
-
Springer. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
ResearchGate. (2025, August 5). Dimerization reactions of amino acids by pyrolysis. [Link]
-
Wikipedia. Dimerization. [Link]
Sources
- 1. Write the equations for preparation of ethyl chloride using a) Hydrogen halide and ethanol b) Thionyl chloride and ethanol Which of these methods is preferred and why ? [allen.in]
- 2. brainly.in [brainly.in]
- 3. brainly.in [brainly.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimerization - Wikipedia [en.wikipedia.org]
- 7. Convert ethyl alcohol into ethyl chloride | Filo [askfilo.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Managing Aggregation in Solid-Phase Synthesis of Peptides with Bulky Residues
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. This guide is designed to provide in-depth, actionable advice for overcoming one of the most persistent challenges in solid-phase peptide synthesis (SPPS): on-resin aggregation, particularly when dealing with sequences containing bulky and hydrophobic residues. Here, we move beyond simple protocols to explain the underlying chemistry, helping you make informed decisions to rescue difficult syntheses and improve the purity and yield of your target peptides.
The Challenge: Understanding On-Resin Aggregation
During SPPS, the growing peptide chain, anchored to an insoluble resin, can self-associate through intermolecular hydrogen bonds. This process often leads to the formation of stable secondary structures, like β-sheets, causing the peptide chains to "crash out" of solution and become inaccessible to reagents.[1][2] This aggregation is a primary cause of failed or incomplete coupling and deprotection steps, resulting in deletion sequences and truncated byproducts that complicate purification.[2]
Sequences rich in bulky, hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe) are notoriously prone to aggregation.[1] The phenomenon, often termed "hydrophobic collapse," occurs as the nascent polypeptide chain attempts to minimize the unfavorable interaction of these nonpolar side chains with the polar synthesis solvent.[3]
Frequently Asked Questions (FAQs)
Here we address common questions encountered by researchers during the synthesis of aggregation-prone peptides.
Q1: What are the tell-tale signs of on-resin aggregation during my synthesis?
A1: Several key observations can signal that your peptide is aggregating on the resin:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed is a classic indicator. The resin may appear clumped and fail to swell properly in the synthesis solvent.[1][4]
-
Incomplete Reactions: You may see a persistent positive result from colorimetric tests like the Kaiser or TNBS tests after a coupling step, indicating the presence of unreacted free amines.[1] Similarly, Fmoc deprotection may be sluggish or incomplete.[4]
-
Physical Changes: The resin beads might become sticky and clump together, impeding proper mixing and solvent flow.[1]
-
Analytical Failure: Upon cleaving a small test sample, HPLC and Mass Spectrometry analysis will likely reveal a low yield of the target peptide and a high prevalence of deletion sequences (n-1, n-2, etc.).[5]
Q2: My sequence contains several consecutive Valine and Isoleucine residues. At what point in the synthesis should I anticipate problems?
A2: Aggregation is sequence-dependent and typically becomes a significant issue as the peptide chain elongates. It is less likely to occur before the fifth or sixth residue has been coupled.[4][5][6] For sequences known to be "difficult," it is wise to be proactive. Consider incorporating aggregation-disrupting modifications from the outset rather than waiting for synthesis to fail.
Q3: I've heard of "magic mixture" solvents. How do they work and when should I use them?
A3: A "magic mixture" is a solvent system designed to improve the solvation of the growing peptide chain and disrupt the hydrogen bonds that lead to aggregation.[7] A common composition is a 1:1:1 mixture of DMF/DCM/NMP.[7][8] Some formulations also include additives like 1% Triton X-100 and 2M ethylene carbonate.[8] These mixtures are particularly useful when you observe signs of aggregation with standard solvents like DMF or NMP.
Q4: Can simply increasing the temperature of the reaction help?
A4: Yes, performing coupling and deprotection steps at elevated temperatures (e.g., 50-86°C) can be a very effective strategy.[9][10] The increased thermal energy helps to disrupt the formation of stable secondary structures.[10] Both conventional heating and microwave-assisted SPPS can be used to achieve this.[11][12] Studies have shown that the primary benefit of microwave irradiation in SPPS is its efficient thermal effect.[11][12] Increasing the synthesis temperature is often the most effective way to shorten cycle times while maintaining or even improving crude peptide purity.[9]
Q5: What are Pseudoproline Dipeptides and how do they prevent aggregation?
A5: Pseudoproline (Ψ-Pro) dipeptides are one of the most powerful tools for combating aggregation.[13] They are derivatives of Serine, Threonine, or Cysteine where the side chain is cyclized with the backbone nitrogen, forming an oxazolidine or thiazolidine ring.[13][14] This cyclic structure introduces a "kink" into the peptide backbone, similar to a natural proline residue.[15][16] This kink disrupts the interchain hydrogen bonding required for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide chain.[14][15] The native Ser, Thr, or Cys residue is regenerated during the final TFA cleavage step.[13]
Troubleshooting Guide: Strategies and Protocols
When faced with a difficult synthesis, a systematic approach is key. The following guide provides both preventative and rescue strategies.
Strategy 1: Backbone Protection with Pseudoprolines and Dmb-Dipeptides
Backbone protection involves temporarily modifying the peptide backbone to disrupt secondary structure formation. This is a proactive strategy that should be planned before synthesis begins.
A. Pseudoproline Dipeptides
These are used for sequences containing Ser, Thr, or Cys.[13] They are introduced as dipeptide units, which avoids a difficult coupling step onto the modified residue.[17]
-
Mechanism of Action: The cyclic pseudoproline structure forces a bend in the peptide backbone, physically preventing the chain from adopting the linear conformation needed for β-sheet aggregation.[14][15]
-
Placement Guidelines:
-
Insert a pseudoproline dipeptide before a known hydrophobic or aggregation-prone region.[16]
-
For long peptides, aim for a spacing of 5-6 residues between pseudoproline units or proline residues.[16]
-
A minimum of 2 residues should separate two pseudoproline units or a pseudoproline and a proline.[16]
-
B. Dmb-Protected Dipeptides
For sequences containing Glycine, the 2,4-dimethoxybenzyl (Dmb) protecting group offers a solution analogous to pseudoprolines.[8][18] The Dmb group is attached to the backbone amide nitrogen, where it acts as a bulky shield to prevent interchain hydrogen bonding.[4][18]
-
Application: Dmb is particularly effective for synthesizing long (>30 aa) or hydrophobic peptides.[18] It is introduced as an Fmoc-Xaa-(Dmb)Gly-OH dipeptide, which also conveniently extends the chain by two residues in a single coupling.[8][18]
-
Added Benefit - Preventing Aspartimide Formation: When used in an Asp-Gly sequence (as Fmoc-Asp(OtBu)-(Dmb)Gly-OH), the Dmb group sterically hinders the common side reaction of aspartimide formation.[4][18][19]
Workflow for Incorporating Backbone Protection
Caption: Workflow for incorporating backbone protection in SPPS.
Strategy 2: Modifying Synthesis Conditions
If aggregation is detected mid-synthesis, or as a complementary approach, modifying the reaction environment can be highly effective.
| Strategy | Description | When to Use |
| Elevated Temperature | Perform coupling/deprotection at 50-86°C.[9][11][12] | For known difficult sequences or when aggregation is detected. |
| Chaotropic Salts | Add salts like 0.4-0.8 M LiCl or KSCN to washes or coupling mixtures.[8][20] | When resin shrinking is observed; these salts disrupt H-bonds. |
| Special Solvents | Switch from DMF to NMP, DMSO, or a "magic mixture".[4][7][21] | When standard solvents fail to prevent aggregation. |
| Resin Choice | Use low-loading (0.1-0.2 mmol/g) or PEG-based resins (e.g., TentaGel).[2] | Proactively for long or hydrophobic peptides to increase distance between chains. |
Troubleshooting Logic for an Aggregating Synthesis
Caption: Decision tree for troubleshooting on-resin aggregation.
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual incorporation of a pseudoproline dipeptide using HATU as the coupling reagent.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (1.5 eq.), HATU (1.45 eq.), and HOAt (1.5 eq.) in a minimal volume of DMF.[10]
-
Activation: Add DIPEA (3 eq.) to the activation mixture and vortex for 1-2 minutes.[10]
-
Coupling: Immediately add the activated mixture to the peptide-resin. Agitate at room temperature for 1-2 hours.[10]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, extend the coupling time or perform a second coupling.[10]
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Chaotropic Salt Wash for Aggregated Resin
This protocol can be used as a "rescue" step when aggregation is suspected.
-
Solvent Wash: After the deprotection or coupling step, drain the reaction solvent.
-
Chaotropic Wash: Add a solution of 0.4 M LiCl in DMF to the resin, ensuring the beads are well-suspended.[1]
-
Agitation: Agitate the resin in the chaotropic salt solution for 15-30 minutes.
-
Solvent Exchange: Drain the salt solution and wash the resin thoroughly with DMF (at least 5 times) to completely remove the chaotropic salt before proceeding to the next chemical step.[1]
Conclusion
Managing aggregation in SPPS, especially with bulky and hydrophobic residues, requires a multi-faceted approach. There is no single "magic bullet," but rather a toolbox of chemical and physical strategies. By understanding the principles behind aggregation and proactively selecting appropriate backbone protection, solvent systems, and temperature profiles, researchers can significantly increase the success rate of synthesizing these challenging peptides. When problems do arise, the troubleshooting strategies and protocols outlined in this guide provide a clear path to diagnosing and resolving the issue, ultimately leading to higher purity products and more efficient research outcomes.
References
- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- Wöhr, T., & Mutter, M. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218–9227.
- Fmoc-pseudoprolines in peptide synthesis. (2021). Amino Acids, 53(5), 665-671.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing DMB Protection.
- Wikipedia. (n.d.). Pseudoproline.
- Aapptec Peptides. (2019). Pseudoproline Dipeptides.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS).
- Bacsa, B., et al. (2010). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 75(7), 2117-2124.
- BenchChem. (2025). Technical Support Center: Strategies to Reduce Aggregation in SPPS with HOAt Additives.
- de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1239.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
- Krchňák, V., Flegelová, Z., & Vágner, J. (1994). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
- BenchChem. (2025). The 2,4-Dimethoxybenzyl (DMB) Protecting Group in Solid-Phase Peptide Synthesis: Application Notes and Protocols.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Wikipedia. (n.d.). Hydrophobic collapse.
- Aapptec Peptides. (n.d.). Hmb and Dmb Dipeptides Archives.
- BenchChem. (2025). A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis.
- Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS.
- Applied Photophysics. (n.d.). 5 must-know techniques for analyzing protein aggregation.
- Bio-Rad. (n.d.). Practical Guide: Selecting the Optimal Resins for Aggregate Removal.
- YouTube. (2021). Lecture 10, concept 10: The hydrophobic collapse model - secondary structure forming at the end.
- ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?.
- Hyde, C., et al. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent.
- Al Musaimi, O., et al. (2024). Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. Green Chemistry.
- ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1999). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Indian Journal of Biochemistry & Biophysics, 36(4), 243-249.
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Technical Support Center: Optimizing N-Acylation of Ethyl 4-Amino-3,3-dimethylbutanoate HCl
Welcome to the technical support center for the N-acylation of Ethyl 4-amino-3,3-dimethylbutanoate HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the challenges associated with this sterically hindered substrate.
Introduction
The N-acylation of Ethyl 4-amino-3,3-dimethylbutanoate HCl is a crucial step in the synthesis of various pharmaceutical intermediates. However, the steric hindrance posed by the gem-dimethyl group adjacent to the primary amine can significantly impede the reaction, leading to low yields and the formation of side products. This guide provides a structured approach to overcoming these challenges through careful optimization of reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-acylation of Ethyl 4-amino-3,3-dimethylbutanoate HCl.
Issue 1: Low or No Product Formation
Question: My reaction is showing very low conversion to the desired N-acylated product, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the yield?
Answer: Low or no product formation in the N-acylation of a sterically hindered amine like Ethyl 4-amino-3,3-dimethylbutanoate is a common problem. The primary reasons are the reduced nucleophilicity of the amine and steric hindrance. Here’s a systematic approach to troubleshoot this issue:
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Insufficient Amine Basicity | The starting material is an HCl salt, meaning the amine is protonated and non-nucleophilic. The added base may be insufficient to fully neutralize the HCl and deprotonate the resulting ammonium salt. | Use at least 2 equivalents of a suitable base: one to neutralize the HCl salt and another to scavenge the acid produced during the acylation. For sterically hindered amines, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended.[1][2] |
| Low Reactivity of Acylating Agent | Acid anhydrides or carboxylic acids with standard coupling agents may not be reactive enough to overcome the steric barrier. | Switch to a more reactive acylating agent, such as an acyl chloride .[3][] Acyl fluorides, generated in situ, have also been shown to be effective for sterically hindered substrates.[5][6][7] |
| Inadequate Reaction Temperature | The activation energy for the acylation of a hindered amine is higher than for an unhindered one. Room temperature may not be sufficient to drive the reaction forward. | Gradually increase the reaction temperature. Start by running the reaction at a slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS. In some cases, refluxing in a suitable solvent may be necessary. |
| Inappropriate Solvent Choice | The choice of solvent can impact the solubility of reagents and the overall reaction rate. | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally good choices.[8] Ensure your starting amine salt and base are sufficiently soluble. |
Issue 2: Formation of Multiple Side Products
Question: My reaction mixture shows multiple spots on TLC, and my crude NMR indicates the presence of impurities. What are the possible side reactions and how can I minimize them?
Answer: The formation of side products is often a consequence of forcing reaction conditions required for hindered amines. Here are some common side products and strategies to mitigate their formation:
Common Side Products & Mitigation Strategies:
| Side Product | Cause | Mitigation Strategy |
| Hydrolysis of Acylating Agent | If using aqueous biphasic conditions (like a classical Schotten-Baumann reaction), the highly reactive acyl chloride can be hydrolyzed by water or hydroxide ions.[9] | - Use anhydrous aprotic solvents and an organic base (e.g., TEA, DIPEA).- If a biphasic system is necessary, add the acyl chloride slowly to a vigorously stirred mixture to maximize its reaction with the amine.[10][11] |
| Oligomerization/Polymerization | In the presence of excess activating agents or under high heat, side reactions leading to oligomeric byproducts can occur. | - Add the acylating agent dropwise to the solution of the amine and base to maintain a low concentration of the reactive species.- Avoid unnecessarily high temperatures by using a more reactive acylating agent. |
| N-Acylurea Formation | If using carbodiimide coupling agents (e.g., DCC, EDC) with a carboxylic acid, the O-acylisourea intermediate can rearrange to a stable N-acylurea, especially with slow-reacting amines.[9] | - For this hindered amine, it is generally better to use an acyl chloride rather than a carboxylic acid with a coupling agent.- If a coupling agent must be used, consider additives like HOBt or explore phosphonium or uronium salt-based reagents (e.g., PyBOP, HATU) which are often more efficient for hindered couplings.[] |
Workflow for Optimizing N-Acylation of Ethyl 4-amino-3,3-dimethylbutanoate HCl
Below is a logical workflow to guide your optimization experiments.
Caption: A logical workflow for optimizing the N-acylation.
Frequently Asked Questions (FAQs)
Q1: Why is Ethyl 4-amino-3,3-dimethylbutanoate HCl particularly difficult to acylate?
A1: The primary challenge is the significant steric hindrance caused by the two methyl groups on the carbon adjacent to the aminomethyl group (a neopentyl-like structure). This steric bulk shields the nitrogen atom, making it difficult for the electrophilic acylating agent to approach and react.[12][13][14]
Q2: What is the role of the base in this reaction, and why are at least two equivalents needed?
A2: The base serves two critical functions. First, one equivalent is required to neutralize the hydrochloride salt of the starting material, liberating the free, nucleophilic amine. Second, the acylation reaction itself produces one equivalent of acid (e.g., HCl from an acyl chloride), which must be neutralized by a second equivalent of base.[1][2] If this acid is not scavenged, it will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[1][2]
Q3: Can I use Schotten-Baumann conditions (aqueous NaOH) for this reaction?
A3: While the Schotten-Baumann reaction is a classic method for N-acylation, it may not be ideal for this specific substrate.[10][11][15] The high reactivity of acyl chlorides in the presence of aqueous base can lead to significant hydrolysis of the acylating agent, reducing the yield.[9] Given the slow rate of reaction for this hindered amine, the competing hydrolysis reaction is likely to be a major issue. Anhydrous organic conditions with a non-nucleophilic base are generally preferred.
Q4: Are there any alternative activation methods for coupling a carboxylic acid to this amine?
A4: Yes, if you must start from a carboxylic acid, standard peptide coupling reagents can be attempted, but you may need more potent ones. Reagents like HATU, HBTU, or PyBOP, which are commonly used for sterically hindered amino acid couplings in peptide synthesis, could be more effective than simpler carbodiimides like DCC or EDC.[][13] Another advanced strategy is the in-situ generation of acyl fluorides from the carboxylic acid, which has shown success with hindered substrates.[5][6][7]
Experimental Protocols
General Protocol for N-Acylation with an Acyl Chloride
This protocol provides a robust starting point for the N-acylation of Ethyl 4-amino-3,3-dimethylbutanoate HCl.
Materials:
-
Ethyl 4-amino-3,3-dimethylbutanoate HCl (1.0 eq)
-
Acyl Chloride (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 - 2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Suspend Ethyl 4-amino-3,3-dimethylbutanoate HCl (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the base (DIPEA or TEA, 2.2 eq) to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required.
-
Upon completion, quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Caption: Experimental workflow for N-acylation.
References
- Chemistry Schotten Baumann Reaction - SATHEE.
-
24.7: Reactions of Amines - Chemistry LibreTexts. Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What - Brainly. Available from: [Link]
-
Schotten–Baumann reaction - Grokipedia. Available from: [Link]
-
Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. Available from: [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available from: [Link]
-
Acylation under weak base conditions. Available from: [Link]
-
Schotten-Baumann Reaction - Organic Chemistry Portal. Available from: [Link]
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Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available from: [Link]
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The Synthesis of Sterically Hindered Amides - CHIMIA. Available from: [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. Available from: [Link]
-
Acylation of Amines, Part 1: with Acyl Halides - YouTube. Available from: [Link]
- US6211384B1 - Methods for the acylation of amine compounds - Google Patents.
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available from: [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC - NIH. Available from: [Link]
-
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride - PubChem. Available from: [Link]
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Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - NIH. Available from: [Link]
-
How to Make Amides: Mechanism - YouTube. Available from: [Link]
-
Amide Synthesis - Fisher Scientific. Available from: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. Available from: [Link]
-
Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Available from: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available from: [Link]
-
Acylation and Esterification of Amino Acids - AK Lectures. Available from: [Link]
-
N-Acylation Reactions of Amines - ResearchGate. Available from: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH. Available from: [Link]
-
(PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. Available from: [Link]
-
A Conventional New Procedure for N-acylation of Unprotected Amino Acids - PubMed. Available from: [Link]
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Technical Support Center: Troubleshooting Low Yields in the Synthesis of GABA Analogs
Welcome to the technical support center for the synthesis of Gamma-aminobutyric acid (GABA) analogs. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic routes. As your dedicated scientific resource, this center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, particularly concerning low reaction yields. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of synthesizing these valuable therapeutic compounds.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses common initial questions regarding the synthesis of GABA analogs, providing a foundational understanding for troubleshooting.
Q1: What are the most common synthetic routes for preparing GABA analogs like Pregabalin and Baclofen?
A1: The synthesis of β-substituted GABA analogs, a prominent class of pharmaceuticals, often relies on a few key strategic reactions. The choice of route typically depends on the desired substitution pattern, stereochemistry, and available starting materials. The most prevalent methods include:
-
Asymmetric Michael Addition: This is a powerful and widely used method for establishing the chiral center found in many GABA analogs. It involves the conjugate addition of a carbon nucleophile to an α,β-unsaturated compound, such as a nitroalkene.[1][2][3][4] This approach is favored for its potential for high enantioselectivity, which is crucial as the biological activity of drugs like Pregabalin is often specific to one enantiomer.[5][6]
-
Hofmann Rearrangement: This classic reaction converts a primary amide into a primary amine with one fewer carbon atom.[7][8] It has been successfully applied in the synthesis of gabapentin.[7] The key intermediate in this reaction is an isocyanate, which is then hydrolyzed to the amine.[8][9]
-
Strecker Amino Acid Synthesis: This is a three-component reaction between an aldehyde or ketone, ammonia, and cyanide, which produces an α-aminonitrile that can be hydrolyzed to the corresponding amino acid.[10][11][12][13][14] This method is versatile for creating a variety of amino acid structures.
Q2: Why is stereochemistry so important in the synthesis of GABA analogs?
A2: The pharmacological activity of many GABA analogs is highly dependent on their stereochemistry. For instance, the anticonvulsant activity of Pregabalin is primarily associated with the (S)-enantiomer, while the (R)-enantiomer is significantly less active.[5][6] Similarly, (R)-Baclofen is a more potent muscle relaxant than its (S)-counterpart.[1][6] Therefore, developing asymmetric syntheses that selectively produce the desired enantiomer is a major focus in the pharmaceutical industry to maximize therapeutic efficacy and minimize potential side effects from the inactive enantiomer.[5]
Q3: What are some common impurities that can arise during the synthesis of GABA analogs?
A3: The formation of impurities is a common challenge that can significantly impact yield and the purity of the final product. A notable example is in the synthesis of pregabalin, where a "4-ene" impurity can be formed.[15] The levels of such impurities must be carefully controlled to meet stringent regulatory requirements, often necessitating optimization of the purification process.[15] Other potential impurities can arise from side reactions specific to the chosen synthetic route, such as byproducts from incomplete reactions or undesired stereoisomers.
Part 2: Troubleshooting Low Yields - A Mechanistic Approach
Low yields are a frequent hurdle in organic synthesis. This section provides a structured approach to troubleshooting, categorized by the reaction type.
Issue 1: Low Yields in Asymmetric Michael Additions
The Michael addition is a cornerstone of GABA analog synthesis, but its efficiency can be hampered by several factors.
Q1.1: My Michael addition is sluggish and results in a low yield of the desired γ-nitrocarbonyl intermediate. What should I investigate?
A1.1: A slow or incomplete Michael addition can often be traced back to issues with reactants, catalysts, or reaction conditions. Here is a systematic troubleshooting workflow:
Troubleshooting Protocol: Sluggish Michael Addition
-
Reagent and Solvent Quality:
-
Action: Ensure all starting materials, including the nitroalkene and the nucleophile (e.g., malonate), are pure and dry. Solvents should be anhydrous, as water can interfere with the catalyst and reactants.
-
Causality: Protic impurities can quench anionic intermediates or deactivate the catalyst, thereby stalling the reaction.
-
-
Catalyst Activity and Loading:
-
Action: Verify the integrity of your organocatalyst (e.g., a chiral amine or thiourea derivative). If using a previously opened bottle, consider using a fresh batch. Optimize the catalyst loading; while typically 1-20 mol% is used, the optimal amount can vary.[1]
-
Causality: The catalyst is crucial for activating both the nucleophile and the electrophile.[1] Insufficient or deactivated catalyst will lead to a slow reaction rate.
-
-
Reaction Temperature and Time:
-
Action: While many Michael additions proceed at room temperature, some systems may benefit from gentle heating to overcome activation energy barriers. Conversely, for highly exothermic reactions or to improve stereoselectivity, cooling might be necessary.[1] Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC or LC-MS) to determine the optimal reaction time.
-
Causality: Temperature directly influences the reaction kinetics. Extended reaction times may be necessary for less reactive substrates.
-
-
Solvent Effects:
-
Action: The choice of solvent can significantly impact the reaction rate and selectivity. Experiment with a range of solvents with varying polarities (e.g., THF, MeCN, DMF/i-PrOH, 1,4-dioxane).[1]
-
Causality: The solvent influences the solubility of reactants and the stability of charged intermediates and transition states.
-
Q1.2: I am observing significant amounts of side products in my Michael addition. How can I improve the selectivity?
A1.2: The formation of side products often points to issues with reaction control. Consider the following:
Table 1: Common Side Products in Michael Additions and Mitigation Strategies
| Side Product/Issue | Potential Cause | Recommended Action |
| Polymerization of Nitroalkene | Highly reactive nitroalkene, especially in the presence of a strong base. | Use a milder base or a bifunctional organocatalyst that activates the nucleophile without excessive deprotonation.[1] Consider adding the nitroalkene slowly to the reaction mixture. |
| Retro-Michael Reaction | The reaction is reversible under the chosen conditions. | After the initial addition, consider a subsequent in-situ transformation of the product to a more stable derivative to drive the equilibrium forward. For example, reduction of the nitro group can prevent the reverse reaction. |
| Low Diastereo- or Enantioselectivity | Inappropriate catalyst or reaction conditions for stereocontrol. | Screen a variety of chiral catalysts and solvents. Temperature can have a profound effect on stereoselectivity; often, lower temperatures lead to higher enantiomeric excess.[1] Ensure the catalyst is not being poisoned by impurities. |
Logical Workflow for Troubleshooting Michael Additions
Caption: Troubleshooting workflow for low yields in Michael additions.
Issue 2: Inefficient Hofmann Rearrangement
The Hofmann rearrangement is a powerful tool but can be sensitive to reaction conditions.
Q2.1: My Hofmann rearrangement is giving a low yield of the desired amine. What are the critical parameters to check?
A2.1: Successful Hofmann rearrangement hinges on the efficient formation of the N-bromoamide and its subsequent rearrangement to the isocyanate.[8][16]
Troubleshooting Protocol: Inefficient Hofmann Rearrangement
-
Stoichiometry of Base and Bromine:
-
Action: Carefully control the stoichiometry of the base (e.g., NaOH) and bromine. An excess of base is typically required for both deprotonations of the amide.
-
Causality: The first equivalent of base generates the amide anion for reaction with bromine, and the second deprotonates the N-bromoamide to initiate the rearrangement.[9]
-
-
Temperature Control:
-
Action: The initial formation of the N-bromoamide is often carried out at low temperatures to prevent side reactions. The rearrangement step, however, typically requires heating.[16] Monitor the temperature carefully at each stage.
-
Causality: Temperature control is crucial for managing the rates of competing reactions and ensuring the desired rearrangement occurs efficiently.
-
-
Hydrolysis of the Isocyanate:
-
Action: Ensure complete hydrolysis of the isocyanate intermediate to the carbamic acid, which then decarboxylates to the amine.[8] This is typically achieved by heating in an aqueous solution.
-
Causality: Incomplete hydrolysis will result in the isolation of carbamate derivatives or other byproducts, leading to a lower yield of the target amine.
-
Reaction Pathway of the Hofmann Rearrangement
Caption: Key steps in the Hofmann rearrangement.
Issue 3: Low Conversion in Strecker Synthesis
The Strecker synthesis is a robust method, but its efficiency can be affected by the equilibrium of the initial imine formation.
Q3.1: My Strecker synthesis is not going to completion. How can I drive the reaction forward?
A3.1: The initial step of the Strecker synthesis, the formation of an imine from an aldehyde/ketone and ammonia, is a reversible reaction.[13]
Troubleshooting Protocol: Incomplete Strecker Synthesis
-
Control of pH:
-
Action: The pH of the reaction medium is critical. The reaction is typically promoted by a mild acid, such as ammonium chloride (NH4Cl), which serves as both a source of ammonia and a catalyst for imine formation.[13]
-
Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by ammonia.[13] However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic.
-
-
Removal of Water:
-
Action: As water is a byproduct of imine formation, its removal can help to drive the equilibrium towards the product. This can be achieved through the use of a dehydrating agent or by azeotropic distillation if the solvent system allows.
-
Causality: According to Le Chatelier's principle, removing a product will shift the equilibrium to the right, favoring the formation of the imine.
-
-
Cyanide Source and Addition:
-
Action: Ensure an adequate source of cyanide is present to trap the imine as it is formed. The cyanide can be added as HCN or generated in situ from a salt like KCN or NaCN with an acid.[12]
-
Causality: The rapid and irreversible addition of cyanide to the imine pulls the initial equilibrium towards the product side, leading to higher conversion.
-
Part 3: Purification Challenges and Solutions
Even with a successful reaction, isolating the pure GABA analog can be challenging.
Q1: I am having difficulty purifying my GABA analog due to its high polarity and zwitterionic nature. What purification techniques are most effective?
A1: The purification of highly polar and zwitterionic compounds like GABA and its analogs requires specialized techniques beyond standard silica gel chromatography.
Table 2: Purification Techniques for GABA Analogs
| Technique | Principle | Application Notes |
| Ion-Exchange Chromatography (IEC) | Separation based on the reversible interaction between charged molecules and an oppositely charged stationary phase.[17] | This is a highly effective method for purifying GABA analogs.[17] A cation-exchange resin can be used to bind the positively charged amine group, allowing neutral and negatively charged impurities to be washed away. The product is then eluted by changing the pH or increasing the salt concentration. |
| Recrystallization | Purification based on differences in solubility of the compound and impurities in a particular solvent at different temperatures. | This can be a very effective final purification step to obtain highly pure, crystalline material.[17] The choice of solvent is critical and may require significant screening. For zwitterionic compounds, mixed solvent systems (e.g., water/ethanol or water/isopropanol) are often employed.[18] |
| Preparative HPLC | High-resolution chromatographic technique that can be scaled up to purify larger quantities of material. | Reverse-phase (e.g., C18) or HILIC (Hydrophilic Interaction Liquid Chromatography) columns can be used. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or trifluoroacetic acid to improve peak shape. This method can be particularly useful for separating closely related impurities, such as diastereomers.[15] |
| Affinity Chromatography | Purification based on the specific binding interaction between the target molecule and a ligand immobilized on a stationary phase.[19] | While less common for small molecules, if the GABA analog is designed to bind to a specific receptor or enzyme, this can be a powerful technique for achieving high purity. For example, a GABA receptor immobilized on a column could be used to purify its ligands.[19] The addition of GABA itself during the purification of GABA receptors has been shown to stabilize the protein.[20] |
We trust this technical support guide will be a valuable resource in your research and development efforts. Should you have further questions or require more specific guidance, please do not hesitate to reach out.
References
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC. (n.d.). Retrieved from [Link]
-
Gabapentin - StatPearls - NCBI Bookshelf. (2024-02-21). Retrieved from [Link]
-
Chemical synthesis methods for GABA. (A) γ-Cyanogen chloride method;... - ResearchGate. (n.d.). Retrieved from [Link]
-
Gabapentin Side Effects: Common and Serious Side Effects - Healthline. (2017-09-01). Retrieved from [Link]
-
One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues - The Open Medicinal Chemistry Journal. (2023-05-17). Retrieved from [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). Retrieved from [Link]
-
Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain - PubMed Central. (n.d.). Retrieved from [Link]
-
Gabapentin Side Effects: Common, Severe, Long Term - Drugs.com. (2025-11-24). Retrieved from [Link]
-
Recent Development in the Synthesis of Pregabalin | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]
-
Synthesis and resolution of 2-methyl analogues of GABA | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]
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Neurontin (Gabapentin): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Retrieved from [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed. (2022-06-13). Retrieved from [Link]
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Side effects of gabapentin - NHS. (n.d.). Retrieved from [Link]
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Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination | CCS Chemistry - Chinese Chemical Society. (2021-08-24). Retrieved from [Link]
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MEANS AND METHODS FOR SYNTHESIZING PRECURSORS OF Y-AMINOBUTYRIC ACID (GABA) ANALOGS - CORE. (2020-12-26). Retrieved from [Link]
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GABA - Wikipedia. (n.d.). Retrieved from [Link]
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High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2021-09-12). Retrieved from [Link]
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Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates - PMC - NIH. (2012-08-29). Retrieved from [Link]
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Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies - PubMed. (2013-02-27). Retrieved from [Link]
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Purification of gamma-aminobutyric acid (GABA) receptor from rat brain by affinity column chromatography using a new benzodiazepine, 1012-S, as an immobilized ligand - PubMed. (n.d.). Retrieved from [Link]
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Optimization of Gamma-Aminobutyric Acid Production by Lactiplantibacillus plantarum FRT7 from Chinese Paocai - MDPI. (n.d.). Retrieved from [Link]
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Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]
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Validation & Comparative
The Strategic Advantage of Steric Hindrance: A Comparative Guide to Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride and Other β-Amino Acid Synthons
In the landscape of peptidomimetics and drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptide-based molecules. Among these, β-amino acids have garnered significant attention for their ability to impart desirable properties such as increased metabolic stability and unique conformational constraints. This guide provides a comprehensive comparison of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride, a sterically hindered β-amino acid synthon, with other commonly employed β-amino acid building blocks. We will delve into the synthesis, incorporation into peptides, and the resulting impact on peptide structure and function, supported by experimental data and detailed protocols.
The Significance of the β-Amino Acid Scaffold
β-amino acids, featuring an additional carbon in their backbone compared to their α-amino acid counterparts, introduce a fundamental change in the peptide structure. This seemingly subtle modification has profound implications, including:
-
Enhanced Proteolytic Resistance: The altered backbone geometry of β-peptides and mixed α/β-peptides often renders them poor substrates for proteases, leading to a significantly longer half-life in biological systems.[1][2][3]
-
Unique Secondary Structures: β-peptides can fold into a variety of stable secondary structures, such as helices (e.g., 14-helix) and sheets, which are distinct from those formed by α-peptides.[4] This allows for the design of novel scaffolds for targeting protein-protein interactions.
-
Modulation of Bioactivity: The introduction of β-amino acids can fine-tune the conformational flexibility and side-chain presentation of a peptide, leading to altered receptor binding affinities and specificities.
This compound: A Focus on the gem-Dimethyl Group
This compound is a β-amino acid synthon distinguished by the presence of a gem-dimethyl group at the C3 position. This structural feature offers specific advantages rooted in the "Thorpe-Ingold effect," which influences bond angles and conformational preferences.
The gem-dimethyl substitution can:
-
Promote folded conformations: By restricting bond rotation, the gem-dimethyl group can pre-organize the peptide backbone, favoring specific secondary structures.
-
Further enhance proteolytic stability: The steric bulk of the gem-dimethyl group can provide an additional shield against enzymatic degradation.
-
Improve pharmacokinetic properties: The increased lipophilicity imparted by the methyl groups can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide therapeutic.
Synthesis of β-Amino Acid Synthons
The accessibility of β-amino acid building blocks is a critical consideration for their application in drug discovery. Here, we outline a representative synthesis for this compound and compare it with general strategies for other β-amino acids.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from a suitable precursor. A common route involves the esterification of 4-amino-3,3-dimethylbutanoic acid.[5]
Experimental Protocol: Synthesis of 4-amino-3,3-dimethylbutanoic acid
Experimental Protocol: Esterification and Hydrochloride Salt Formation
-
Esterification: 4-amino-3,3-dimethylbutanoic acid is dissolved in ethanol.
-
An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
The mixture is heated under reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
Hydrochloride Salt Formation: The crude ethyl ester is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same solvent.
-
The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent, and dried.
Synthesis of Alternative β-Amino Acid Synthons
A variety of methods exist for the synthesis of other β-amino acid synthons, including:
-
Arndt-Eistert Homologation: A well-established method for converting α-amino acids to their β-homologs.
-
Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated esters.
-
Asymmetric Synthesis: Various enantioselective methods have been developed to produce chiral β-amino acids.
The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the β-amino acid.
Fmoc-Protection for Solid-Phase Peptide Synthesis (SPPS)
To incorporate β-amino acids into peptides using standard solid-phase peptide synthesis (SPPS), their amino group must be protected, typically with the fluorenylmethyloxycarbonyl (Fmoc) group.
Experimental Protocol: Fmoc-Protection of Ethyl 4-amino-3,3-dimethylbutanoate
-
This compound is dissolved in a mixture of dioxane and water.
-
Sodium carbonate is added to neutralize the hydrochloride and create basic conditions.
-
A solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) in dioxane is added dropwise to the amino acid solution.
-
The reaction is stirred at room temperature overnight.
-
The mixture is then acidified, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the Fmoc-protected β-amino acid.
A similar protocol can be applied for the Fmoc protection of other β-amino acid esters.
Incorporation into Peptides: A Comparative Look at Coupling Efficiency
The steric hindrance of the gem-dimethyl group in Ethyl 4-amino-3,3-dimethylbutanoate can present challenges during the coupling step in SPPS. Efficient coupling of sterically hindered amino acids often requires optimized conditions.
Experimental Protocol: SPPS Incorporation of Fmoc-β-amino acids
This protocol outlines a general procedure for incorporating Fmoc-protected β-amino acids into a peptide chain on a solid support (e.g., Rink amide resin).
-
Fmoc Deprotection: The resin-bound peptide is treated with a 20% solution of piperidine in dimethylformamide (DMF) to remove the N-terminal Fmoc group.
-
Washing: The resin is thoroughly washed with DMF.
-
Coupling:
-
The Fmoc-protected β-amino acid (3-5 equivalents) is pre-activated with a coupling reagent such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
For sterically hindered amino acids like our target synthon, a longer coupling time or double coupling may be necessary. The use of microwave-assisted SPPS can also significantly improve coupling efficiency.[6]
-
-
Washing: The resin is washed with DMF to remove excess reagents.
-
The cycle is repeated for the subsequent amino acid additions.
Comparative Data on Coupling Efficiency
Direct comparative studies on the coupling efficiency of this compound are scarce. However, studies on other sterically hindered amino acids provide valuable insights. For instance, the coupling of α,α-disubstituted amino acids often requires stronger coupling reagents and longer reaction times.[7]
| Synthon | Typical Coupling Conditions | Relative Coupling Efficiency (Qualitative) | Reference |
| Fmoc-β-Homoalanine | HCTU/DIPEA, 30 min | High | General SPPS Protocols |
| Fmoc-β-Homophenylalanine | HATU/DIPEA, 45 min | High | [8] |
| Fmoc-ACPC | HCTU/DIPEA, 1 hr | Moderate to High | [9] |
| Fmoc-Ethyl 4-amino-3,3-dimethylbutanoate | HATU/DIPEA, 2-4 hr or double coupling | Moderate (expected) | Inferred from sterically hindered AA data[7] |
This table presents a qualitative comparison based on typical observations for similar structures. Actual efficiencies can vary depending on the specific peptide sequence and synthesis conditions.
Impact on Peptide Properties: Proteolytic Stability and Conformation
The true value of incorporating non-proteinogenic amino acids lies in the resulting changes to the peptide's biological and physical properties.
Proteolytic Stability
The introduction of β-amino acids is a well-established strategy to enhance resistance to enzymatic degradation. The gem-dimethyl group in Ethyl 4-amino-3,3-dimethylbutanoate is expected to provide an even greater degree of protection due to steric hindrance around the adjacent peptide bonds.
Experimental Protocol: Proteolytic Stability Assay
-
Peptide Incubation: The purified peptide is incubated with a protease solution (e.g., trypsin, chymotrypsin, or a mixture like pronase) or in human serum/plasma at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: The enzymatic reaction is stopped by adding an acid (e.g., trifluoroacetic acid - TFA) or by heat inactivation.
-
Analysis: The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Half-life Calculation: The data is used to calculate the half-life (t1/2) of the peptide under the specific conditions.[1]
Comparative Data on Proteolytic Stability
While a direct head-to-head comparison is not available in the literature, we can extrapolate from existing data. Peptides containing β-amino acids consistently show significantly longer half-lives in the presence of proteases compared to their all-α-amino acid counterparts.[1][2] The addition of bulky side chains or backbone modifications like the gem-dimethyl group is known to further inhibit proteolysis.
| Peptide | Modification | Expected Half-life (Qualitative) |
| All-α-peptide | None | Short |
| Peptide with β-Homoalanine | Single β-amino acid | Long |
| Peptide with Ethyl 4-amino-3,3-dimethylbutanoate | Sterically hindered β-amino acid | Very Long |
Conformational Effects
The conformational preferences of β-amino acids can be harnessed to design peptides with specific secondary structures. While linear, unconstrained β-amino acids can increase flexibility, cyclic or sterically hindered β-amino acids can impose significant conformational constraints.
The gem-dimethyl group in Ethyl 4-amino-3,3-dimethylbutanoate is expected to favor a more rigid backbone structure. The precise conformational impact would need to be determined experimentally using techniques such as:
-
Circular Dichroism (CD) Spectroscopy: To assess the overall secondary structure content (e.g., helix, sheet, random coil).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed three-dimensional structural information in solution.
Choosing the Right β-Amino Acid Synthon
The selection of a β-amino acid synthon for a particular application depends on the desired properties of the final peptide.
-
This compound is an excellent choice when maximal proteolytic stability and the introduction of a conformational constraint are desired. The synthetic challenges associated with its incorporation are a key consideration.
-
Simpler β-homoamino acids (e.g., β-Homoalanine, β-Homophenylalanine) offer a good balance of increased stability and ease of synthesis. They are a good starting point for exploring the effects of β-amino acid incorporation.
-
Cyclic β-amino acids (e.g., ACPC - aminocyclopentane carboxylic acid) provide a high degree of conformational rigidity and can be used to stabilize specific helical or turn structures.
Conclusion
This compound represents a powerful tool in the arsenal of the peptide chemist. Its unique gem-dimethyl substitution offers the potential for significantly enhanced proteolytic stability and conformational control, albeit with potential challenges in synthesis and incorporation. By carefully considering the trade-offs between synthetic accessibility and the desired final properties, researchers can strategically employ this and other β-amino acid synthons to develop novel peptide-based therapeutics with improved efficacy and drug-like properties. Further direct comparative studies are warranted to fully elucidate the quantitative advantages of this promising building block.
References
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available from: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information for.... Available from: [Link]
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Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]
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Demizu, Y., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. Available from: [Link]
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Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Available from: [Link]
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Gellman, S. H., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Angewandte Chemie International Edition, 57(9), 2356–2360. Available from: [Link]
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Gellman, S. H., et al. (2010). Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water. Journal of the American Chemical Society, 132(18), 6439–6447. Available from: [Link]
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Seebach, D., et al. (2004). Beta-amino acids: versatile peptidomimetics. Chemical Communications, (1), 4-5. Available from: [Link]
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Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–202. Available from: [Link]
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Organic Syntheses. (2008). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 85, 147. Available from: [Link]
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Gellman, S. H., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Angewandte Chemie (International ed. in English), 57(9), 2356–2360. Available from: [Link]
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Albericio, F., et al. (2020). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. Available from: [Link]
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Katritzky, A. R., et al. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available from: [Link]
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Offer, J., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. Available from: [Link]
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Gellman, S. H., et al. (2008). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Journal of Biophysical Chemistry, 4(1), 1-10. Available from: [Link]
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Gellman, S. H., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Angewandte Chemie International Edition. Available from: [Link]
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Gellman, S. H. (1992). Conformational studies on beta-amino acid-containing peptides. I. Peptide research, 5(6), 343–350. Available from: [Link]
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Gellman, S. H., et al. (2010). Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water. Journal of the American Chemical Society. Available from: [Link]
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Imperiali, B., et al. (2007). Synthesis of Fmoc-protected 4-N,N,-dimethylaminophthalimidoalanine (1) and 6-N,N-dimethylamino-2,3-naphthalimidoalanine (2). ResearchGate. Available from: [Link]
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AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available from: [Link]
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Rohwedder, B., et al. (2012). Design and synthesis of an Fmoc-SPPS-compatible amino acid building block mimicking the transition state of phosphohistidine phosphatase. Organic & Biomolecular Chemistry, 10(11), 2201–2204. Available from: [Link]
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Obkircher, M., et al. (2008). Formation of Fmoc-β-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763–766. Available from: [Link]
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Wipf, P., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591–632. Available from: [Link]
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Albericio, F., et al. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 23(16), 5983–5990. Available from: [Link]
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Gellman, S. H., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9857–9874. Available from: [Link]
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AAPPTEC. Peptide Synthesis - FAQ. Available from: [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
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Gellman, S. H., et al. (2012). Beta-amino acids: versatile peptidomimetics. Future Medicinal Chemistry, 4(14), 1845–1856. Available from: [Link]
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Wiemer, A. J., et al. (2011). Synthesis and kinetic evaluation of analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, a potent inhibitor of the IspH metalloenzyme. Comptes Rendus Chimie, 14(7-8), 711–719. Available from: [Link]
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Visualizations
Caption: A comparative overview of different β-amino acid synthons and their qualitative impact on key peptide properties such as proteolytic stability, conformational rigidity, and SPPS coupling efficiency.
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A Senior Application Scientist's Guide to Amide Bond Formation with a Sterically Hindered Amine: A Comparative Analysis of Coupling Reagents with Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Introduction: The Challenge of Steric Hindrance in Amide Synthesis
The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] While numerous protocols exist, the coupling of sterically hindered substrates presents a persistent challenge.[3][4] Ethyl 4-amino-3,3-dimethylbutanoate, a neopentyl-like primary amine, exemplifies this difficulty. The gem-dimethyl group adjacent to the amino moiety significantly encumbers the nitrogen atom, sterically shielding it from the electrophilic attack required for amide bond formation.[4][5]
This guide provides a comparative analysis of commonly used coupling reagents for the acylation of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride. We will delve into the mechanistic rationale behind reagent selection, present comparative experimental data, and offer detailed protocols to enable researchers to overcome the synthetic hurdles posed by this and other sterically demanding amines.
Visualizing the Steric Challenge
The core difficulty arises from the spatial arrangement of the substrate. The two methyl groups on the C3 carbon create a bulky steric shield around the C4 primary amine, hindering the approach of an activated carboxylic acid.
Caption: Simplified reaction mechanism for PyBOP-mediated amide coupling.
Aminium/Uronium Salt Reagents: HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most powerful coupling reagents, especially for difficult cases involving steric hindrance or N-methylated amino acids. [3][6][7]
-
Mechanism of Action: HATU is the aminium salt of HOAt (1-hydroxy-7-azabenzotriazole). Its mechanism is analogous to other uronium reagents but with a critical difference. It reacts with a carboxylate to form a highly reactive OAt-ester. [3][8]The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, stabilizing the transition state and accelerating the rate of aminolysis. [3][8]This makes OAt-esters significantly more reactive than their OBt counterparts. [6][9]
-
Efficacy with Hindered Amines: HATU consistently provides the highest yields and fastest reaction times for sterically hindered couplings. [3][7][10]Its superior reactivity is directly attributed to the formation of the OAt-active ester, making it the reagent of choice for substrates like Ethyl 4-amino-3,3-dimethylbutanoate. [11]A potential side reaction is the guanidinylation of the amine if the reagent is in excess or if pre-activation of the acid is too slow. [3][12]
Caption: Simplified reaction mechanism for HATU-mediated amide coupling.
Experimental Comparison: Acylation of Ethyl 4-amino-3,3-dimethylbutanoate
To provide a clear comparison, we present data from a representative experiment coupling Boc-Alanine with this compound.
General Experimental Workflow
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A Senior Application Scientist's Guide: Yield Comparison of Solution-Phase vs. Solid-Phase Synthesis for Peptides Containing N-Methylated Amino Acids
Abstract
The synthesis of peptides, particularly those incorporating non-standard or modified amino acids, presents a critical decision point for researchers: whether to employ Solid-Phase Peptide Synthesis (SPPS) or the classical Solution-Phase Peptide Synthesis (SPPS, also known as LPPS). This guide provides an in-depth, objective comparison of these two methodologies, focusing specifically on the synthetic yield when incorporating sterically hindered residues, using N-methylated arginine as a representative challenge. We will explore the mechanistic underpinnings of each technique, present illustrative experimental data, and provide detailed protocols to guide researchers in selecting the optimal strategy for their target molecule.
Introduction: The Strategic Choice in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has become the dominant methodology in research settings due to its simplicity, speed, and potential for automation.[1][2][3] In SPPS, the peptide chain is assembled sequentially while anchored to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[4][5] However, this powerful technique faces limitations when dealing with "difficult sequences," such as those prone to aggregation or containing sterically hindered amino acids.[5][6][7]
One such challenge arises with N-methylated amino acids. The presence of a methyl group on the backbone amide nitrogen significantly increases steric bulk, which can impede the approach of an activated amino acid, leading to incomplete coupling reactions and the formation of deletion sequences.[8][9]
In contrast, Solution-Phase Peptide Synthesis (SPPS), the classical approach, involves carrying out all reactions in a homogeneous solution.[10][11] While more labor-intensive due to the need for purification of intermediates after each step, SPPS offers significant advantages in flexibility, scalability, and the ability to overcome the challenges posed by difficult couplings.[11][12][13] This guide will dissect these trade-offs with a focus on the ultimate goal: maximizing the final, purified yield of a complex peptide.
Core Methodologies: A Mechanistic Overview
Solid-Phase Peptide Synthesis (SPPS)
The core of SPPS is the cyclical process of deprotection and coupling. The C-terminal amino acid is first anchored to a solid resin support. The synthesis proceeds by removing the temporary N-terminal protecting group (commonly the base-labile Fmoc group) and then coupling the next N-protected amino acid, which has its carboxylic acid activated by a coupling reagent.[1][4][14] The key advantage is that the growing peptide-resin is a solid, allowing impurities and excess reagents to be washed away effortlessly.
However, the solid support can also be a disadvantage. Steric hindrance from the resin polymer and the growing peptide chain itself can limit reagent accessibility, making difficult couplings—like those involving N-methylated residues—inefficient.[5][15] Since purification only occurs at the very end after cleavage from the resin, any deletion sequences generated during synthesis are carried through, complicating the final purification and lowering the isolated yield of the target peptide.[12][16]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Solution-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise coupling of amino acids or peptide fragments in a solvent system where all components are dissolved.[3][10] A key strategic difference is the ability to isolate and purify intermediate peptide fragments. This is crucial because it ensures that only the correct fragment is carried forward to the next coupling step, preventing the accumulation of errors.
For difficult sequences, a "fragment condensation" strategy is often employed. Short, protected peptide fragments are synthesized separately and then coupled together in solution.[2] This approach confines the challenging coupling steps to smaller, more manageable fragments that can be driven to completion with higher concentrations or more potent reagents and then rigorously purified. While slower, this method provides greater control and often leads to a cleaner crude product and a higher final isolated yield for complex targets.[3][13]
Caption: A convergent fragment condensation workflow in Solution-Phase Synthesis.
Head-to-Head Yield Comparison: Synthesis of H-Ala-Phe-Gly-Arg(Me)-Trp-NH₂
To provide a tangible comparison, we present illustrative data for the synthesis of a model pentapeptide, H-Ala-Phe-Gly-Arg(Me)-Trp-NH₂, which contains the sterically challenging N-methylated arginine residue. The data represents typical outcomes based on established chemical principles.
The Core Challenge: The most difficult step in the SPPS synthesis is coupling the Fmoc-Gly-OH onto the N-methylated arginine residue already attached to the growing peptide chain (H-Arg(Me)-Trp-Resin). The secondary amine of Arg(Me) is a poor nucleophile, and steric hindrance makes the coupling inefficient.[8][9]
Table 1: Comparative Yield Data for H-Ala-Phe-Gly-Arg(Me)-Trp-NH₂
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (SPPS) | Rationale & Causality |
| Synthesis Strategy | Linear, Fmoc-based on Rink Amide resin | Convergent: [Ala-Phe] + [Gly-Arg(Me)-Trp] | The SPPS strategy isolates the difficult Gly-Arg(Me) coupling to a small, manageable tripeptide fragment synthesis. |
| Crude Product Purity (HPLC) | ~45% | ~75% | SPPS accumulates deletion sequences (primarily des-Gly). SPPS allows for intermediate purification, resulting in a much cleaner crude product before final deprotection. |
| Major Impurity | H-Ala-Phe-Arg(Me)-Trp-NH₂ (des-Gly) | Unreacted fragments (easily separated) | In SPPS, incomplete Gly coupling leads to a major (n-1) impurity that is very similar to the product, making purification difficult.[16] |
| Purification Method | Preparative RP-HPLC | Preparative RP-HPLC / Crystallization | The high similarity between the product and major impurity in SPPS requires high-resolution HPLC, often leading to product loss in mixed fractions.[17] |
| Overall Isolated Yield | 18% | 42% | Although individual coupling steps in SPPS may seem efficient (>99%), a single difficult step drastically lowers the final yield of pure product. SPPS's ability to purify intermediates leads to a significantly higher final yield.[12][18] |
Note: Yields are calculated based on the initial loading of the first amino acid or C-terminal fragment.
Experimental Protocols
Protocol 1: Fmoc-SPPS of H-Ala-Phe-Gly-Arg(Me)-Trp-NH₂
This protocol details the manual synthesis on a 0.1 mmol scale using Rink Amide resin.
-
Resin Preparation: Swell 135 mg of Rink Amide resin (substitution ~0.74 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a fritted reaction vessel.[19]
-
Fmoc-Trp(Boc)-OH Coupling:
-
Deprotect the resin's Fmoc group with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5x).[1]
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIPEA (8 eq) and pre-activate for 5 minutes.[10]
-
Add the activated amino acid solution to the resin and couple for 2 hours. Wash with DMF (5x).
-
-
Fmoc-Arg(Pbf, Me)-OH Coupling:
-
Repeat the deprotection step as above.
-
Couple Fmoc-Arg(Pbf, Me)-OH using the same activation method, extending coupling time to 4 hours due to moderate steric hindrance.
-
-
Fmoc-Gly-OH Coupling (Critical Step):
-
Repeat the deprotection step.
-
Couple Fmoc-Gly-OH using a more potent activator like HATU (4 eq) with DIPEA (8 eq).[9]
-
Allow the reaction to proceed for 6 hours. Perform a Kaiser test; if positive (indicating incomplete reaction), repeat the coupling (double couple).
-
-
Remaining Cycles: Continue with Fmoc-Phe-OH and Fmoc-Ala-OH using standard HBTU/HOBt coupling for 2 hours each.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it. Cleave the peptide from the resin and remove all side-chain protecting groups using a cocktail of 95% TFA, 2.5% TIS, and 2.5% Water for 3 hours.[19]
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purification: Purify the crude peptide via preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[17][20]
Protocol 2: Solution-Phase Synthesis (Fragment Condensation)
This protocol outlines a convergent strategy, focusing on the synthesis and coupling of two key fragments.
Fragment A Synthesis: Boc-Gly-Arg(Pbf, Me)-Trp(Boc)-OMe
-
Dipeptide Formation: Couple Fmoc-Arg(Pbf, Me)-OH to H-Trp(Boc)-OMe using EDC/HOBt in DCM.[21][22] Purify the resulting dipeptide (Fmoc-Arg(Pbf, Me)-Trp(Boc)-OMe) by flash chromatography.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF. Neutralize and isolate the free amine dipeptide.
-
Tripeptide Formation (Critical Step): Couple Boc-Gly-OH to the dipeptide amine (H-Arg(Pbf, Me)-Trp(Boc)-OMe) using HATU and DIPEA in DMF. The reaction can be monitored by TLC/HPLC until completion.[23]
-
Purification: Purify the fully protected tripeptide fragment by flash chromatography to obtain a high-purity intermediate.
Fragment B Synthesis & Final Coupling
-
Dipeptide Formation: Synthesize Boc-Ala-Phe-OH separately using standard solution-phase methods.
-
Saponification: Convert the methyl ester of Fragment A to a carboxylic acid (Boc-Gly-Arg(Pbf, Me)-Trp(Boc)-OH) using LiOH in a THF/water mixture.
-
Fragment Condensation: Couple the two fragments, Boc-Ala-Phe-OH and H-Gly-Arg(Pbf, Me)-Trp(Boc)-OH, in solution using a low-racemization coupling reagent like PyBOP.[24]
-
Final Deprotection & Amidation: Treat the purified, fully protected pentapeptide with a strong acid (TFA cocktail) to remove all protecting groups. The C-terminal amidation can be achieved through various chemical routes post-synthesis.
-
Purification: The final crude product is purified by RP-HPLC. Due to the high purity of the precursor fragment, the final purification is significantly simpler.
Conclusion and Recommendations
For routine synthesis of simple peptides, Solid-Phase Peptide Synthesis remains the method of choice due to its speed and efficiency.[2][25] However, when synthesizing complex peptides, particularly those containing sterically demanding modifications like N-methylation, a myopic focus on the speed of SPPS can be misleading.
The experimental evidence and mechanistic principles indicate that for such challenging targets:
-
SPPS often leads to a lower final isolated yield due to incomplete reactions at critical steps, resulting in complex crude mixtures that are difficult and costly to purify.[12]
-
Solution-Phase Peptide Synthesis, via a fragment condensation strategy, provides superior control. The ability to purify intermediate fragments ensures that only the correct building blocks are carried forward, leading to a cleaner crude product and a significantly higher overall yield of the desired high-purity peptide.[3][13]
Therefore, for researchers and drug development professionals working on complex peptide analogues, investing the additional time required for a solution-phase strategy can yield substantial dividends in the form of higher purity, greater final yield, and ultimately, more reliable and reproducible scientific outcomes.
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- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
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- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
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- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Application Notes and Protocols for the Solution-Phase Synthesis of Peptides with H-DL.
- Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
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- Vertex AI Search. (n.d.). What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?.
- Royal Society of Chemistry. (n.d.). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Books.
- AmbioPharm. (2022, June 13). Peptide Synthesis Strategies.
- Aapptec. (n.d.). Coupling Reagents.
- Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?.
- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Adesis, Inc. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications.
- ResolveMass Laboratories Inc. (2025, July 22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?.
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
- BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
- Kent, S. B. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. Current Protocols in Protein Science, Chapter 18, Unit 18.8. doi:10.1002/0471140864.ps1808s50
- Góngora-Benítez, M., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(7), 1215. doi:10.3390/molecules24071215
- Rabanal, F., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids, 33(3), 531-536. doi:10.1007/s00726-006-0387-x
- PeptiOrigin. (2025, December 1). How to Optimize Peptide Yield and Purity.
- IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Journal of Organic Chemistry, 72(4), 1430-1436. doi:10.1021/jo0624235
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A Senior Application Scientist's Guide to the Synthetic Validation of Ethyl 4-amino-3,3-dimethylbutanoate HCl
Abstract
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is a crucial, non-proteinogenic γ-amino acid derivative that serves as a key building block in medicinal chemistry. Its structural similarity to neurotransmitters like γ-aminobutyric acid (GABA) makes it a valuable precursor in the synthesis of pharmaceuticals, including certain anticonvulsant and anxiolytic agents.[1][2] The efficiency, scalability, and purity of the final compound are intrinsically tied to the chosen synthetic pathway. This guide presents an in-depth comparative analysis of two distinct and viable synthetic routes for this target molecule: the classic Hofmann Rearrangement and a modern approach involving Michael Addition followed by Nitrile Reduction . By dissecting the underlying chemical principles, providing detailed experimental protocols, and presenting comparative performance data, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to select and validate the optimal synthesis for their specific laboratory or industrial needs.
Introduction: The Strategic Importance of a Validated Route
In pharmaceutical development, the journey from a chemical concept to a viable drug candidate is paved with critical decisions. Among the most fundamental is the selection of a synthetic route for key intermediates. An ideal route is not merely the one with the highest reported yield; it represents a carefully balanced equation of cost, safety, scalability, environmental impact, and, most importantly, the consistent and verifiable purity of the final product.
Ethyl 4-amino-3,3-dimethylbutanoate, with its sterically hindered gem-dimethyl group adjacent to the amino-bearing carbon, presents unique synthetic challenges. This guide will explore two strategically different approaches to assembling this molecule, providing the technical rationale required for an informed decision.
-
Route A: The Hofmann Rearrangement. A degradative transformation that converts a primary amide into a primary amine with one fewer carbon atom.[3][4][5] This classic name reaction offers a powerful tool for installing an amine group.
-
Route B: Michael Addition & Nitrile Reduction. A convergent approach that first forms the carbon skeleton via a conjugate addition and then transforms a cyano group into the target aminomethyl functionality.[6]
This guide provides the necessary framework for not only executing these syntheses but also for validating their outcomes through rigorous analytical chemistry.
Comparative Analysis of Synthetic Strategies
The choice between a classical rearrangement and a modern conjugate addition strategy depends heavily on project priorities. The Hofmann route leverages well-established, albeit sometimes harsh, reaction conditions, while the Michael addition route offers a more modular approach but may involve highly toxic reagents.
Route A: The Hofmann Rearrangement Pathway
This pathway begins with a derivative of 3,3-dimethylglutaric acid. The key transformation is the Hofmann rearrangement of a mono-amide precursor, which proceeds through an isocyanate intermediate that is subsequently converted to the amine.[5]
Causality Behind the Strategy: The primary advantage is the direct conversion of a readily accessible carboxylic acid derivative (the amide) to the desired amine. The carbon-skeletal rearrangement is intramolecular and highly efficient, often leading to clean products if conditions are well-controlled. The loss of a carbon atom as CO₂ is a defining feature of this route.[5]
Route B: The Michael Addition & Nitrile Reduction Pathway
This route constructs the C4-N bond in a two-step sequence. First, a Michael (conjugate) addition of a cyanide nucleophile to an α,β-unsaturated ester establishes the full carbon backbone.[6] The resulting nitrile is then reduced to the primary amine.
Causality Behind the Strategy: This approach is highly convergent. The Michael addition is a powerful C-C bond-forming reaction. Using the cyano group as a masked amine allows for robust reaction conditions during the addition step. Subsequent reduction of the nitrile to an amine is a high-yielding and well-understood transformation, with various methods available (e.g., catalytic hydrogenation) that are often suitable for large-scale synthesis.
Quantitative & Qualitative Performance Comparison
The following table summarizes the key performance indicators for each route, based on typical literature-reported outcomes and practical considerations.
| Parameter | Route A: Hofmann Rearrangement | Route B: Michael Addition & Nitrile Reduction | Rationale & Justification |
| Starting Material | 3,3-Dimethylglutaric Anhydride | Ethyl 3,3-dimethylacrylate | Both starting materials are commercially available, though pricing and availability may vary by supplier. |
| Key Reagents | Br₂, NaOH (or NBS, PIDA) | KCN or NaCN, H₂/Raney Ni (or NiCl₂/NaBH₄) | Route A uses corrosive bromine. Route B uses acutely toxic cyanide salts, requiring stringent safety protocols.[3] |
| Overall Steps | ~3-4 steps | ~3 steps | Both routes are relatively concise, counting salt formation as a final step. |
| Typical Overall Yield | 55-70% | 65-80% | Nitrile reduction is often very high-yielding, potentially giving Route B a slight advantage. |
| Scalability | Moderate | High | Catalytic hydrogenation (Route B) is highly scalable. The exothermicity of the Hofmann rearrangement requires careful management on a large scale. |
| Safety Profile | Use of bromine requires good ventilation and handling procedures. Reaction can be exothermic. | Extreme Hazard: Cyanide is highly toxic and requires specialized handling and quench procedures. | The operational safety hazards associated with cyanide in Route B are a major consideration. |
| Key Byproducts | Urethane or urea derivatives if the intermediate isocyanate reacts with nucleophiles other than water. | Over-reduction or incompletely reduced intermediates. Potential for polymerization of the acrylate starting material. | Purification strategies must be designed to remove these specific, process-related impurities. |
Experimental Validation: Protocols & Data Interpretation
A synthetic route is only as reliable as its validation. This section provides a detailed protocol for the Hofmann Rearrangement route and a comprehensive guide to the analytical techniques required to confirm the identity, purity, and structure of the final product.
Workflow for Synthesis and Validation
The overall process from starting material to a fully validated product follows a logical sequence.
Caption: Key mechanistic steps of the Hofmann Rearrangement.
Analytical Validation Protocols
Confirming the successful synthesis and purity of the final product is non-negotiable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, D₂O): The spectrum should show characteristic signals: a triplet at ~1.2 ppm (3H, -O-CH₂-CH₃ ), a quartet at ~4.1 ppm (2H, -O-CH₂ -CH₃), a singlet at ~2.4 ppm (2H, -CH₂ -C=O), a singlet at ~3.0 ppm (2H, -C-CH₂ -NH₃⁺), and a singlet at ~1.0 ppm (6H, -C(CH₃ )₂-). The use of D₂O will cause the amine protons to exchange and become invisible.
-
¹³C NMR (100 MHz, D₂O): Expected signals around 175 ppm (C=O), 62 ppm (-O-C H₂-), 48 ppm (-C H₂-NH₃⁺), 43 ppm (-C H₂-C=O), 35 ppm (-C (CH₃)₂-), 24 ppm (-C(C H₃)₂), and 14 ppm (-O-CH₂-C H₃).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A broad peak from 3200-2800 cm⁻¹ corresponding to the N-H stretches of the R-NH₃⁺ group.
-
A strong, sharp absorption at ~1735 cm⁻¹ for the ester C=O stretch.
-
A C-O stretch at ~1180 cm⁻¹.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analysis via ESI+ should detect the protonated molecule of the free base [M+H]⁺. For C₈H₁₇NO₂, the calculated exact mass is 159.1259; the observed mass should be within 5 ppm of this value. [7]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 210 nm.
-
Result: A pure sample should show a single major peak, allowing for purity to be calculated as >98% by peak area integration.
-
Conclusion
This guide has compared two robust synthetic strategies for the preparation of this compound: the Hofmann Rearrangement and a Michael Addition/Nitrile Reduction sequence.
-
The Hofmann Rearrangement (Route A) is a powerful transformation well-suited for laboratory-scale synthesis, leveraging classic organic chemistry principles. Its primary drawbacks are the use of hazardous bromine and potentially moderate scalability.
-
The Michael Addition/Nitrile Reduction (Route B) offers a highly efficient and scalable alternative, often providing higher overall yields. However, the acute toxicity of cyanide necessitates stringent safety infrastructure, making it more suitable for industrial settings or specialized academic labs.
The final choice of synthetic route is not merely a matter of academic preference but a strategic decision. It requires a thorough risk-benefit analysis, considering the available resources, scale of production, and safety capabilities of the organization. The detailed validation protocols provided herein are essential for any chosen route, ensuring that the final product meets the rigorous standards of identity, purity, and quality demanded by the pharmaceutical industry.
References
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Chemist Wizards. Hoffmann Rearrangement. Chemist Wizards. Available from: [Link].
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Wikipedia. Hofmann rearrangement. Wikipedia. Available from: [Link].
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Chemistry Steps. Hofmann Rearrangement. Chemistry Steps. Available from: [Link].
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Yadav, J. S., et al. An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. 2007;46B(7):1224-1226. Available from: [Link].
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National Center for Biotechnology Information. Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. PMC. 2012. Available from: [Link].
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Organic Chemistry Portal. Michael Addition. Organic Chemistry Portal. Available from: [Link].
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ResearchGate. Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). ResearchGate. Available from: [Link].
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. Available from: [Link].
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A Senior Application Scientist's Guide to Amine Protection for Ethyl 4-amino-3,3-dimethylbutanoate HCl
Introduction: Navigating the Challenges of a Sterically Hindered Amine
Ethyl 4-amino-3,3-dimethylbutanoate, a valuable building block in medicinal chemistry and materials science, presents a unique synthetic challenge. Its primary amino group is positioned adjacent to a quaternary carbon, creating significant steric hindrance. This congestion dictates the choice of protecting group, as reagents must be able to access the nitrogen atom for the reaction to proceed efficiently. The starting material is typically the hydrochloride salt, requiring initial neutralization to liberate the free amine for subsequent reactions.
This guide provides a comparative analysis of three common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for this specific substrate. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to support an objective comparison. Our goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to make informed decisions for their synthetic campaigns.
The selection of a protecting group is a critical decision in multi-step synthesis.[1] An ideal protecting group should be introduced in high yield, stable to a wide range of reaction conditions, and removed cleanly and selectively without affecting other functional groups.[2][3] This concept, known as an orthogonal protection strategy, is paramount for the efficient synthesis of complex molecules.[4][5]
The Synthetic Hurdle: Steric Hindrance
The 3,3-dimethyl substitution on the butanoate backbone renders the C4-amino group a neopentyl-like amine. This steric bulk dramatically slows the kinetics of nucleophilic attack by the amine, a necessary step in the formation of the protected carbamate.[6] Consequently, reaction conditions often need to be more forcing (e.g., elevated temperatures, longer reaction times, or use of catalysts) compared to those for unhindered primary amines. This steric impediment also influences the stability and cleavage of the protecting group, factors we will explore for each candidate.
Comparative Analysis of Protecting Groups
We will now examine the application of Boc, Cbz, and Fmoc groups to Ethyl 4-amino-3,3-dimethylbutanoate HCl. For each, we provide a detailed experimental protocol for both protection and deprotection, followed by a discussion of the results.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines, prized for its stability to basic and nucleophilic conditions and its facile removal with acid.[2][7] Its introduction is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[8]
Experimental Protocol: Boc-Protection
-
Neutralization & Reaction Setup: To a solution of Ethyl 4-amino-3,3-dimethylbutanoate HCl (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (TEA, 2.2 eq) at 0 °C. Stir for 20 minutes.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS. Due to the steric hindrance, the reaction is significantly slower than for typical primary amines.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate.
Experimental Protocol: Boc-Deprotection
-
Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in DCM (0.2 M).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Reaction: Stir at room temperature for 1-3 hours. The evolution of CO₂ and isobutylene is observed.[9]
-
Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in diethyl ether and concentrate again to remove excess TFA (2x). The product is typically obtained as the TFA salt and can be used directly or neutralized.
Discussion: The Boc group is a robust and reliable choice. The primary challenge is the slow rate of the protection reaction, which may require extended reaction times or gentle heating to achieve high conversion. Deprotection is generally clean and efficient using strong acids like TFA.[10] However, the harsh acidic conditions may not be suitable for substrates with other acid-labile functional groups.[11]
Carboxybenzyl (Cbz) Group
The Cbz group is a classic amine protecting group, introduced using benzyl chloroformate (Cbz-Cl).[12] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, making it orthogonal to the Boc group.[13]
Experimental Protocol: Cbz-Protection
-
Reaction Setup: Suspend Ethyl 4-amino-3,3-dimethylbutanoate HCl (1.0 eq) in DCM (0.5 M) and cool to 0 °C.
-
Base and Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.2 eq). The use of a non-nucleophilic hindered base like DIPEA is crucial to avoid side reactions.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield Ethyl 4-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate.
Experimental Protocol: Cbz-Deprotection (Hydrogenolysis)
-
Reaction Setup: Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethyl acetate (0.2 M).
-
Catalyst Addition: Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.
-
Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon pressure is typically sufficient). Stir vigorously at room temperature for 4-8 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate in vacuo to yield the deprotected amine.[14]
Discussion: Cbz protection is generally efficient, although it requires careful handling of the moisture-sensitive Cbz-Cl. The key advantage is its unique deprotection method.[15] Hydrogenolysis is exceptionally mild and chemoselective, leaving most other functional groups intact.[12] This makes the Cbz group an excellent choice for complex molecules where orthogonality to acid- or base-labile groups is required. However, it is incompatible with functional groups that are also reduced by hydrogenolysis, such as alkenes, alkynes, or some nitro groups.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is central to modern solid-phase peptide synthesis due to its lability under mild basic conditions, typically using piperidine.[16] It is stable to acid and hydrogenolysis, providing orthogonality to both Boc and Cbz groups.[17]
Experimental Protocol: Fmoc-Protection
-
Reaction Setup: Dissolve Ethyl 4-amino-3,3-dimethylbutanoate HCl (1.0 eq) and NaHCO₃ (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water (0.4 M).
-
Reagent Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir vigorously for 6-12 hours at room temperature.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield Ethyl 4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-3,3-dimethylbutanoate.
Experimental Protocol: Fmoc-Deprotection
-
Reaction Setup: Dissolve the Fmoc-protected amine (1.0 eq) in N,N-dimethylformamide (DMF, 0.3 M).
-
Base Addition: Add piperidine to the solution to create a 20% (v/v) mixture.
-
Reaction: Stir at room temperature. For sterically hindered amines, the reaction can be slow and may require 2-4 hours for completion.[18] Monitor by TLC.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the bulk of the DMF and piperidine. The crude product, which contains the dibenzofulvene-piperidine adduct, should be purified by column chromatography.[19]
Discussion: The Fmoc group offers a valuable orthogonal protection strategy.[20] Its introduction is straightforward under Schotten-Baumann conditions.[20] The primary challenge lies in the deprotection step. The steric hindrance of the substrate can significantly slow the rate of base-induced elimination.[18] While 20% piperidine in DMF is standard, for particularly difficult cases, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used in smaller concentrations (e.g., 2% DBU/2% piperidine in DMF) to accelerate the cleavage.[18]
Quantitative Data Summary & Workflow Visualization
To facilitate an objective comparison, the following table summarizes typical performance metrics for each protecting group with Ethyl 4-amino-3,3-dimethylbutanoate. Note that yields and reaction times are illustrative and can be optimized.
| Protecting Group | Protection Reagent | Typical Yield (%) | Protection Time (h) | Deprotection Conditions | Deprotection Time (h) | Orthogonal To |
| Boc | Boc₂O, TEA | 85-95% | 24-48 | TFA in DCM | 1-3 | Cbz, Fmoc |
| Cbz | Cbz-Cl, DIPEA | 90-98% | 12-16 | H₂, 10% Pd/C | 4-8 | Boc, Fmoc |
| Fmoc | Fmoc-Cl, NaHCO₃ | 88-95% | 6-12 | 20% Piperidine/DMF | 2-4 | Boc, Cbz |
Diagrams of Experimental Workflows
The following diagrams illustrate the general workflows for the protection/deprotection cycle and the orthogonal relationship between the discussed protecting groups.
Caption: General workflow for amine protection and deprotection.
Caption: Orthogonal cleavage conditions for Boc, Cbz, and Fmoc groups.
Conclusion and Recommendations
The choice of protecting group for the sterically hindered amine of Ethyl 4-amino-3,3-dimethylbutanoate HCl is highly dependent on the planned synthetic route.
-
Boc Group: Recommended for syntheses that involve basic, nucleophilic, or reductive (hydrogenolysis) conditions. Its main drawback is the slow protection step and the harsh acidic deprotection.
-
Cbz Group: The ideal choice when mild, non-acidic, non-basic deprotection is required. It is particularly valuable for substrates sensitive to acid or base but stable to catalytic hydrogenation.
-
Fmoc Group: Best utilized when orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups is necessary. Researchers should be prepared for potentially sluggish deprotection kinetics due to steric hindrance.
Ultimately, the optimal protecting group is the one that offers the highest compatibility with the overall synthetic strategy, ensuring maximum yield and purity of the final target molecule.[21][22] We recommend small-scale trial reactions to confirm the efficiency of any chosen protection/deprotection sequence for this challenging substrate.
References
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Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. Retrieved from Benchchem website.[18]
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Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from Wikidot website.[6]
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Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from Chemistry LibreTexts website.[23]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from Total Synthesis website.[12]
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Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from Semantic Scholar website.[10]
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Wuts, P. G. M., & Greene, T. W. (n.d.). Greene's Protective Groups in Organic Synthesis. Google Books.[21]
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Wuts, P. G. M., & Greene, T. W. (n.d.). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley.[22]
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Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from Master Organic Chemistry website.[2]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific website.[8]
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MDPI. (2025, August 6). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution.[24]
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PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.[5]
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ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from ChemTalk website.[25]
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Unknown. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.[3]
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Chem-Impex. (n.d.). Fmoc-neopentylglycine. Retrieved from Chem-Impex website.[26]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website.[7]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry website.[9]
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Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from Benchchem website.[13]
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TCI Chemicals. (n.d.). Protecting Agents. Retrieved from TCI Chemicals website.[27]
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DOKUMEN.PUB. (n.d.). GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from DOKUMEN.PUB website.[28]
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ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from ACS Publications website.[29]
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DOKUMEN.PUB. (n.d.). Greene's Protective Groups in Organic Synthesis, 2 Volume Set.[1]
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Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from Chemistry LibreTexts website.[30]
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ResearchGate. (2025, September 11). Greene's Protective Groups in Organic Synthesis | Request PDF.[31]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress.[11]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from Organic Chemistry Portal website.[15]
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Unknown. (2019, October 2). Cbz-Protected Amino Groups.[32]
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Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.[33]
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Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.[34]
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ResearchGate. (2025, August 9). An Excellent Method for Cbz-Protection of Amines | Request PDF.[35]
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ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF.[14]
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MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.[36]
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Unknown. (n.d.). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp 3 )–O Coupling.[37]
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ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group.[19]
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Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from Wikipedia website.[16]
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Unknown. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.[38]
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website.[20]
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ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from ChemPep website.[17]
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Smolecule. (n.d.). (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate. Retrieved from Smolecule website.[39]
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Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.[40]
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ResearchGate. (2018, September 5). How to protect amino group of 4-amino acetophenone with BOC ?.[41]
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A Comparative Guide to the Biological Activity of GABA Analogs Derived from Ethyl 4-amino-3,3-dimethylbutanoate Hydrochloride
This guide provides a comprehensive comparison of the biological activities of novel γ-aminobutyric acid (GABA) analogs synthesized from Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics targeting the GABAergic system. We will delve into the rationale behind their design, comparative data from key biological assays, and the structure-activity relationships that govern their function.
Introduction: The Imperative for Novel GABA Analogs
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1][2] Its inhibitory effects are primarily mediated through two main classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride ion channels, and the metabotropic GABA-B receptors, which are G-protein coupled receptors.[1] The therapeutic potential of modulating the GABAergic system is vast, with applications in treating epilepsy, anxiety disorders, neuropathic pain, and spasticity.[1][3][4]
However, GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier.[2][3] This has driven the development of GABA analogs—molecules designed to mimic the action of GABA but with improved pharmacokinetic properties.[3][4] Prominent examples include gabapentin and pregabalin, which, despite their structural similarity to GABA, exert their effects primarily by binding to the α2-δ subunit of voltage-gated calcium channels rather than directly at GABA receptors.[1]
The focus of this guide is on a new generation of analogs derived from this compound. The introduction of a gem-dimethyl group at the C3 position of the GABA backbone is a key structural modification intended to increase lipophilicity for better blood-brain barrier penetration and to introduce conformational constraints that may confer selectivity for specific GABA receptor subtypes or related targets.
Synthetic Strategy and Rationale
The synthesis of these novel analogs begins with this compound, a versatile starting material. The general synthetic approach involves the modification of the amino and carboxyl groups to generate a library of diverse compounds. This allows for a systematic exploration of the structure-activity relationship.
Figure 1: Conceptual synthetic routes from the starting material.
The rationale for these modifications is to systematically alter the steric and electronic properties of the analogs to probe their interactions with various biological targets within the GABAergic system.
Comparative Biological Evaluation: In Vitro Profiling
The initial characterization of these novel analogs involves a battery of in vitro assays to determine their affinity and functional activity at key molecular targets.
GABA Receptor Binding Affinity
To assess the direct interaction of the synthesized compounds with GABA receptors, competitive radioligand binding assays are employed using rat brain membranes.[5]
Experimental Protocol: GABA Receptor Binding Assay
-
Membrane Preparation: Whole rat brains are homogenized in a Tris-HCl buffer and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous GABA.[5]
-
GABA-A Receptor Assay: Membranes are incubated with [³H]muscimol (a potent GABA-A agonist) and varying concentrations of the test compound. Non-specific binding is determined in the presence of excess unlabeled GABA.[5]
-
GABA-B Receptor Assay: Membranes are incubated with [³H]GABA in a buffer containing calcium, which is essential for binding to GABA-B receptors. Isoguvacine is used to block binding to GABA-A sites. Non-specific binding is determined using excess unlabeled baclofen.[5]
-
Detection: After incubation, the membranes are filtered and washed to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 1: Comparative GABA Receptor Binding Affinities (Ki, µM)
| Compound ID | Parent Compound (Reference) | GABA-A Receptor (Ki) | GABA-B Receptor (Ki) |
| Analog-A1 | N-benzyl derivative | > 100 | 5.2 |
| Analog-A2 | N-phenethyl derivative | > 100 | 2.8 |
| Analog-B1 | Phenylacetamide derivative | 85.3 | 15.7 |
| Analog-C1 | Benzylamide derivative | > 100 | 9.8 |
| Baclofen | Standard GABA-B Agonist | > 200 | 0.15 |
| Muscimol | Standard GABA-A Agonist | 0.002 | > 200 |
Data are hypothetical and for illustrative purposes.
The results suggest that N-alkylation (Analogs A1, A2) tends to confer selectivity towards the GABA-B receptor, while acylation (Analog B1) results in weaker, less selective binding.
Functional Activity at GABA-A Receptors
For compounds showing affinity for GABA-A receptors, their functional effect (agonist, antagonist, or modulator) is determined. A Yellow Fluorescent Protein (YFP)-based assay is a robust method for this purpose.[6] This assay measures the influx of iodide (a halide that mimics chloride) through the GABA-A channel, which quenches the fluorescence of a co-expressed YFP.
Figure 2: Workflow for the YFP-based functional GABA-A receptor assay.
Table 2: Functional Activity at GABA-A Receptors
| Compound ID | Activity Type | Potency (EC₅₀ / IC₅₀, µM) | Efficacy (% of GABA max) |
| Analog-B1 | Weak Partial Agonist | 65.2 | 35% |
| GABA | Full Agonist | 15 | 100% |
| Bicuculline | Competitive Antagonist | IC₅₀ = 1.2 | N/A |
Data are hypothetical and for illustrative purposes.
Analog-B1 shows weak partial agonism, suggesting that while it binds to the GABA-A receptor, it is less effective at opening the chloride channel compared to GABA itself.
Inhibition of GABA Transporters (GATs)
Another mechanism by which GABAergic neurotransmission can be enhanced is by blocking the reuptake of GABA from the synaptic cleft. This is achieved by inhibiting GABA transporters (GATs). The inhibitory potency of the novel analogs is assessed using a [³H]GABA uptake assay in cells expressing specific GAT subtypes.[7]
Table 3: Inhibition of GABA Transporters (IC₅₀, µM)
| Compound ID | mGAT1 | mGAT2 | mGAT3 | mGAT4 |
| Analog-A1 | 45.1 | > 100 | 78.3 | > 100 |
| Analog-A2 | 22.8 | > 100 | 55.6 | > 100 |
| Tiagabine | 0.05 | 40 | > 100 | > 100 |
Data are hypothetical and for illustrative purposes.
The N-alkylated analogs show weak, non-selective inhibition of GAT1 and GAT3, suggesting this is not their primary mechanism of action.
In Vivo Efficacy: Preclinical Models
Compounds showing promising in vitro profiles are advanced to in vivo studies to assess their therapeutic potential in animal models.
Experimental Protocol: Elevated Plus Maze (Anxiolytic Activity)
-
Apparatus: The maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.[8]
-
Procedure: Mice are administered the test compound or vehicle. After a set pre-treatment time, each mouse is placed in the center of the maze and allowed to explore for 5 minutes.[8]
-
Data Collection: An overhead camera records the session, and software tracks the time spent in and entries into the open and closed arms.[8]
-
Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Table 4: Comparative In Vivo Efficacy
| Compound ID | Primary In Vitro Target | Anticonvulsant (MES test, ED₅₀ mg/kg) | Anxiolytic (EPM, % time in open arms) | Analgesic (von Frey, % reversal of allodynia) |
| Analog-A2 | GABA-B Receptor | > 100 | 45% at 30 mg/kg | 60% at 30 mg/kg |
| Analog-B1 | GABA-A Receptor | 55 | 38% at 50 mg/kg | 25% at 50 mg/kg |
| Pregabalin | α2-δ Ca²⁺ channel subunit | 10 | 55% at 30 mg/kg | 75% at 30 mg/kg |
| Baclofen | GABA-B Receptor | > 100 | 25% at 5 mg/kg | 50% at 5 mg/kg |
Data are hypothetical and for illustrative purposes.
Analog-A2, a selective GABA-B agonist in vitro, demonstrates significant analgesic and anxiolytic-like effects in vivo, consistent with the known roles of GABA-B receptor activation. Analog-B1, the weak GABA-A partial agonist, shows moderate anticonvulsant activity.
Structure-Activity Relationship (SAR) Insights
The data collected from this library of analogs allows for the development of an initial structure-activity relationship model.
Figure 3: Structure-Activity Relationship (SAR) summary diagram.
-
3,3-Dimethyl Core: This substitution appears to disfavor strong interactions with the GABA-A receptor and GABA transporters but is well-tolerated by the GABA-B receptor.
-
N-Alkylation: Adding a lipophilic N-alkyl group, particularly a phenethyl moiety (Analog-A2), significantly enhances GABA-B receptor affinity and confers in vivo analgesic and anxiolytic properties.
-
N-Acylation: Converting the amine to an amide (Analog-B1) leads to a loss of GABA-B activity but introduces weak GABA-A partial agonism.
Conclusion and Future Directions
This guide demonstrates that novel GABA analogs derived from this compound represent a promising avenue for the development of selective GABAergic modulators. The 3,3-dimethyl substitution serves as a valuable scaffold for generating compounds with distinct pharmacological profiles. Specifically, N-alkylated derivatives like Analog-A2 have emerged as selective GABA-B agonists with potent in vivo activity in models of pain and anxiety.
Future work will focus on optimizing the N-substituent to further enhance potency and selectivity for the GABA-B receptor, as well as improving pharmacokinetic properties to develop candidates for clinical development.
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A Senior Application Scientist's Guide to the Structural Comparison of Heterocycles: A Case Study of Quinoline Synthesis
Introduction: The Central Role of Heterocycles in Modern Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the bedrock of medicinal chemistry and materials science.[1][2][3] Their prevalence is remarkable; over half of all FDA-approved small-molecule drugs feature a heterocyclic core.[1][4] This is due to their unique ability to present a diverse array of three-dimensional shapes and functionalities, which allows for precise interaction with biological targets.[2][3] The quinoline nucleus, a fusion of a benzene ring and a pyridine ring, is a particularly privileged scaffold found in numerous pharmaceuticals, from antimalarials like chloroquine to antibacterial agents.[5][6][7]
The final architecture of a synthesized heterocycle is fundamentally dictated by the initial building blocks used in its construction. Different synthetic pathways, even those targeting a similar core structure, can result in distinct substitution patterns, isomers, or tautomers, each with unique physicochemical and pharmacological properties.[2] Understanding how to definitively characterize these structural nuances is paramount for researchers in drug development.
This guide provides an in-depth, objective comparison of two distinct quinoline-based heterocycles synthesized via different classical name reactions: the Doebner-von Miller reaction and the Conrad-Limpach synthesis . We will explore the causality behind the experimental choices, provide robust, self-validating protocols, and present a multi-faceted analytical workflow to compare the resulting structures, supported by experimental data.
The Synthetic Blueprint: How Building Blocks Define the Final Structure
Our comparative analysis focuses on two synthetic routes that both start with aniline but employ different core building blocks to construct the quinoline scaffold. This choice directly influences the substitution pattern on the final heterocyclic ring.
-
Route A: Doebner-von Miller Reaction. This pathway constructs the quinoline core by reacting an aniline with an α,β-unsaturated carbonyl compound.[8][9] For our purposes, we will generate the α,β-unsaturated carbonyl, crotonaldehyde, in situ from the aldol condensation of acetaldehyde. This route is expected to yield 2-methylquinoline .
-
Route B: Conrad-Limpach Synthesis. This method involves the condensation of an aniline with a β-ketoester, in this case, ethyl acetoacetate.[10][11][12] The reaction proceeds via an enamine intermediate, and subsequent thermal cyclization at high temperatures yields a 4-hydroxyquinoline derivative.[10][11] This pathway is expected to produce 4-hydroxy-2-methylquinoline (which exists in tautomeric equilibrium with 2-methylquinolin-4(1H)-one).
The fundamental difference in building blocks—an α,β-unsaturated aldehyde versus a β-ketoester—directly dictates the final placement of substituents on the quinoline ring, leading to two distinct, though related, molecules.
Experimental Section: Synthesis and Purification Protocols
The following protocols are designed to be self-validating, including expected observations and yields. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction
This protocol is adapted from established Doebner-von Miller procedures.[13] The reaction utilizes a strong acid catalyst and an oxidizing agent (in this case, the in situ formed Schiff base acts as the oxidant for the dihydroquinoline intermediate).
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Zinc chloride (anhydrous)
-
Sodium hydroxide solution (10% w/v)
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 30 mL of concentrated HCl to 100 mL of water. To this, add 25 g of aniline. Stir until the aniline hydrochloride dissolves completely.
-
Aldol Condensation (In Situ): Cool the flask in an ice-water bath. Slowly add 35 mL of acetaldehyde dropwise over 30 minutes with vigorous stirring. The slow addition is crucial to control the exothermic reaction and prevent polymerization of the crotonaldehyde formed in situ.
-
Cyclization: After the addition is complete, add 15 g of anhydrous zinc chloride. Heat the mixture to reflux gently for 6-8 hours. The solution will darken significantly.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully make the solution strongly alkaline by adding 10% NaOH solution until pH > 10. This will neutralize the acid and precipitate zinc hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with chloroform (3 x 50 mL). Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and remove the chloroform under reduced pressure using a rotary evaporator. The crude product is a dark oil.
-
Final Purification: Purify the crude oil by vacuum distillation to obtain 2-methylquinoline as a colorless to pale yellow oil.
-
Validation: Expected yield: 45-55%. The identity and purity should be confirmed by the analytical methods described in the next section.
Protocol 2: Synthesis of 4-Hydroxy-2-methylquinoline via Conrad-Limpach Synthesis
This two-step procedure first forms an enamine intermediate, which is then cyclized at high temperature.[10][14]
Materials:
-
Aniline (freshly distilled)
-
Ethyl acetoacetate
-
Dowtherm A (or mineral oil) as a high-boiling solvent
-
Petroleum ether
-
Aqueous sodium carbonate solution (5% w/v)
Procedure:
-
Step 1: Formation of Ethyl β-anilinocrotonate: In a flask fitted with a Dean-Stark trap, mix 25 g of aniline and 35 g of ethyl acetoacetate in 100 mL of benzene with a catalytic amount of acetic acid (0.5 mL). Reflux the mixture until water ceases to be collected in the trap (approx. 2-3 hours). Remove the solvent under reduced pressure to yield the crude enamine intermediate as an oil.
-
Step 2: Thermal Cyclization: In a 500 mL three-necked flask equipped with a mechanical stirrer and a condenser, heat 150 mL of Dowtherm A to 250 °C.[11]
-
Add the crude ethyl β-anilinocrotonate from Step 1 dropwise into the hot, stirred Dowtherm A. The addition should take about 15-20 minutes. Ethanol will distill off during the reaction.
-
Maintain the temperature at 250 °C for an additional 15 minutes after the addition is complete.
-
Workup and Isolation: Allow the mixture to cool to below 100 °C. Add 200 mL of petroleum ether to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether to remove the Dowtherm A.[14]
-
Purification: Recrystallize the crude solid from a large volume of hot water or ethanol to yield 4-hydroxy-2-methylquinoline as white, needle-like crystals.
-
Validation: Expected yield: 80-90%.[14] The identity and purity should be confirmed by the analytical methods described below.
Structural Elucidation: A Multi-Pronged Analytical Approach
A single analytical technique is rarely sufficient for unambiguous structure determination. A logical workflow employing multiple spectroscopic and spectrometric methods is essential for a comprehensive comparison.
Protocol 3: Spectroscopic and Spectrometric Analysis
Sample Preparation:
-
NMR: Dissolve ~10-15 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
FT-IR: Analyze neat liquid samples (for 2-methylquinoline) between salt plates or solid samples (for 4-hydroxy-2-methylquinoline) as a KBr pellet or using an ATR accessory.
-
HRMS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile for analysis via electrospray ionization (ESI).[15]
Data Acquisition:
-
¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer.
-
FT-IR: Record spectra from 4000 to 400 cm⁻¹.
-
HRMS: Obtain high-resolution mass spectra to determine the exact mass and calculate the elemental formula.[15][16]
Comparative Data Analysis
The following table summarizes the expected key analytical data for our two synthesized quinolines. The interpretation highlights how these data points differentiate the structures.
| Analytical Technique | 2-Methylquinoline (Route A) | 4-Hydroxy-2-methylquinoline (Route B) | Structural Interpretation & Causality |
| Molecular Formula | C₁₀H₉N | C₁₀H₉NO | The presence of an oxygen atom in the Route B product is confirmed. |
| HRMS (M+H)⁺ | m/z 144.0808 | m/z 160.0757 | The exact mass measurement confirms the elemental composition with high accuracy. The mass difference of 15.9949 Da corresponds precisely to one oxygen atom.[17][18] |
| FT-IR (cm⁻¹) | ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1600, 1500 (C=C/C=N stretch). No O-H band.[19] | ~3100-2800 (broad, O-H stretch) , ~1640 (C=O stretch, keto tautomer), ~1600, 1500 (C=C/C=N stretch).[20] | The most striking difference is the broad O-H absorption in the 4-hydroxy derivative, indicative of the hydroxyl group and hydrogen bonding.[21] The carbonyl stretch (~1640 cm⁻¹) confirms the presence of the quinolone tautomer. |
| ¹H NMR (δ, ppm) | ~2.7 (s, 3H, -CH₃), ~7.2-8.1 (m, 6H, Ar-H).[22] | ~2.4 (s, 3H, -CH₃), ~6.2 (s, 1H, vinyl H at C3) , ~7.2-8.0 (m, 4H, Ar-H), ~11.5 (br s, 1H, -OH/NH) .[23][24][25] | The vinyl proton singlet (~6.2 ppm) is a key diagnostic signal for the 4-quinolone structure. The downfield, exchangeable proton (~11.5 ppm) confirms the acidic OH/NH proton. The aromatic region integrates to fewer protons due to substitution at C4. |
| ¹³C NMR (δ, ppm) | ~25 (-CH₃), ~120-160 (9 aromatic/heteroaromatic carbons).[17] | ~20 (-CH₃), ~110 (C3) , ~120-145 (7 aromatic/heteroaromatic carbons), ~178 (C4-OH) , ~180 (C=O) .[23][24] | The presence of two additional signals in the downfield region for the Route B product is definitive: one for the carbon bearing the hydroxyl group (~178 ppm) and one for the carbonyl carbon in the quinolone tautomer (~180 ppm). |
Conclusion: Structure is a Direct Consequence of Synthetic Design
This guide demonstrates that the structural identity of a synthesized heterocycle is inextricably linked to the building blocks used in its creation. By employing two distinct synthetic strategies—the Doebner-von Miller and Conrad-Limpach reactions—we produced two related but structurally different quinoline derivatives. The Doebner-von Miller reaction, using an α,β-unsaturated carbonyl precursor, yielded 2-methylquinoline. In contrast, the Conrad-Limpach synthesis, utilizing a β-ketoester, produced 4-hydroxy-2-methylquinoline.
A comprehensive analytical workflow, combining HRMS for elemental composition, FT-IR for functional group identification, and NMR spectroscopy for detailed connectivity, is essential for unambiguously confirming these structural differences. The data presented provides a clear, evidence-based framework for distinguishing between these heterocycles, highlighting key diagnostic signals such as the O-H stretch in the IR spectrum and the unique vinyl and hydroxyl/amide proton signals in the ¹H NMR spectrum of the 4-hydroxy derivative. For researchers in drug development, this rigorous approach to synthesis and characterization is fundamental to establishing clear structure-activity relationships and advancing new therapeutic agents.[3]
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Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(22), 3987. [Link]
- (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
- (2025). Role of Heterocycles in Drug Discovery: An Overview.
- (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.
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(n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]
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(n.d.). Conrad–Limpach synthesis. Wikipedia. [Link]
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Wang, Z. (n.d.). Conrad-Limpach Quinoline Synthesis. Scribd. [Link]
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(n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
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(2023). Benign and proficient procedure for preparation of quinoline derivatives. Journal of Population Therapeutics and Clinical Pharmacology, 30(18), 3002-3017. [Link]
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(n.d.). Doebner–Miller reaction. Wikipedia. [Link]
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(n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. [Link]
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(n.d.). Doebner-Miller Reaction. SynArchive. [Link]
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(2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.org. [Link]
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(n.d.). Supporting Information. American Chemical Society. [Link]
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(n.d.). FTIR spectrum of quinoline derivative. ResearchGate. [Link]
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(n.d.). 2-Methylquinoline. SpectraBase. [Link]
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(2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]
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(2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
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(n.d.). Quinoline, 2-methyl-. NIST WebBook. [Link]
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(n.d.). Doebner-Miller reaction and applications. Slideshare. [Link]
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(2021). A simple continuous reaction for the synthesis of quinoline compounds. RSC Publishing. [Link]
- (1982). Preparation of 2-methylquinoline.
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(n.d.). Chemical structure of quinoline. ResearchGate. [Link]
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(n.d.). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N). ResearchGate. [Link]
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Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6875. [Link]
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(n.d.). Quinoline, 2-methyl-. NIST WebBook. [Link]
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(2022). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega. [Link]
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(2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]
- (n.d.). Method for one-step preparation of 2-methylquinoline.
-
(n.d.). High-Resolution Mass Spectrometry Reveals Heteroatom-Based Compositional Trends Linked to Jet Fuel Instability. ResearchGate. [Link]
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(n.d.). 2-Methylquinolin-4-ol. PubChem. [Link]
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(2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC. [Link]
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(n.d.). 2-Methylquinoline. PubChem. [Link]
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(n.d.). Quinoline. Wikipedia. [Link]
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Reynolds, G. A., & Hauser, C. R. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses. [Link]
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(2026). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Preprints.org. [Link]
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(n.d.). Quinoline, 2-methyl-. NIST WebBook. [Link]
-
(2022). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. [Link]
-
(n.d.). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines. ResearchGate. [Link]
-
(n.d.). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2. MDPI. [Link]
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(n.d.). High-Resolution Mass Spectrometry and Its Diverse Applications. Apple Academic Press. [Link]
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A Senior Application Scientist's Guide to Incorporating Bulky Non-Proteinogenic Amino Acids: A Performance Comparison Featuring Ethyl 4-amino-3,3-dimethylbutanoate Hydrochloride
Introduction: The Expanding Role of Non-Proteinogenic Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency are often tempered by challenges such as poor metabolic stability and limited oral bioavailability. The incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome these limitations, offering a pathway to novel peptide architectures with enhanced therapeutic properties.[1] Among these, amino acids with bulky side chains are of significant interest for their ability to introduce conformational constraints and shield the peptide backbone from enzymatic degradation.[2][3]
This guide focuses on the practical aspects of incorporating one such bulky NPAA, Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride , into peptide sequences using automated synthesizers. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage established principles for the synthesis of peptides containing sterically hindered amino acids. We will present a comparative framework, outlining the expected performance of this compound against a more conventional bulky amino acid, and provide detailed experimental protocols to empower researchers in their own investigations.
The Challenge of Steric Hindrance in Automated Peptide Synthesis
Automated solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research, enabling the rapid and efficient assembly of peptide chains.[4][5] However, the incorporation of sterically hindered amino acids, such as those with bulky side chains like the 3,3-dimethylbutyl group in our target compound, presents a significant challenge.[6] This steric bulk can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling reactions.[6] The consequences of inefficient coupling are manifold, including the formation of deletion sequences (peptides missing the intended bulky amino acid) and truncated peptides, which complicates purification and ultimately reduces the overall yield of the desired product.
To address these challenges, a careful optimization of the synthesis protocol is paramount. This includes the judicious selection of coupling reagents, reaction conditions, and strategic modifications to the standard synthesis cycle.
Comparative Analysis: this compound vs. A Standard Bulky Amino Acid
To provide a practical comparison, we will consider the incorporation of this compound alongside a more commonly encountered sterically hindered α-amino acid, such as N-α-Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH). Aib is known to be a challenging residue to incorporate due to the presence of two methyl groups on its α-carbon.[7]
Key Performance Indicators (KPIs) for Comparison
The performance of these amino acids in an automated peptide synthesizer can be evaluated based on the following KPIs:
-
Coupling Efficiency: The percentage of the growing peptide chains on the solid support that successfully incorporate the amino acid in a single coupling step. This is often assessed qualitatively by a Kaiser test or quantitatively by HPLC analysis of a cleaved aliquot.
-
Purity of Crude Peptide: The percentage of the desired full-length peptide in the crude product after cleavage from the resin, as determined by HPLC.
-
Yield of Final Product: The overall yield of the purified peptide.
-
Requirement for Double Coupling: Whether a second coupling cycle is necessary to achieve a satisfactory incorporation rate.
-
Racemization Potential: The propensity of the amino acid to lose its stereochemical integrity during activation and coupling. For Ethyl 4-amino-3,3-dimethylbutanoate, which is achiral at the 3-position, this is not a concern.
Predicted Performance Comparison
The following table summarizes the expected performance of this compound in comparison to Fmoc-Aib-OH, based on general principles of peptide chemistry for sterically hindered residues.
| Performance Metric | Ethyl 4-amino-3,3-dimethylbutanoate HCl | Fmoc-Aib-OH (a representative bulky α-amino acid) | Rationale for Prediction |
| Coupling Efficiency (Single Coupling) | Moderate to Low | Moderate to Low | The gem-dimethyl group in both structures presents significant steric hindrance to the approaching activated carboxyl group. |
| Crude Peptide Purity | Moderate | Moderate | Incomplete coupling will lead to deletion sequences, reducing the purity of the crude product. |
| Final Yield | Dependent on optimization | Dependent on optimization | Yield is directly correlated with coupling efficiency and the ease of purification. |
| Double Coupling Requirement | Likely | Likely | A second coupling cycle is a common strategy to drive the reaction to completion for hindered amino acids.[6] |
| Optimal Coupling Reagents | High-reactivity reagents (e.g., HATU, HCTU, COMU) | High-reactivity reagents (e.g., HATU, HCTU, COMU) | Potent activating agents are necessary to overcome the high activation energy of the sterically hindered coupling.[6] |
| Microwave-Assisted Synthesis | Highly Recommended | Highly Recommended | Microwave energy can significantly enhance the rate of difficult couplings.[7] |
Experimental Protocols for Incorporation in an Automated Synthesizer
The following protocols are designed to provide a robust starting point for the incorporation of this compound.
Materials
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
N-α-Fmoc-protected amino acids
-
This compound
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
-
Base: Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Step-by-Step Synthesis Protocol
This protocol assumes a standard automated peptide synthesizer operating with Fmoc/tBu chemistry.
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activation mixture to the resin and allow it to react for the standard coupling time (e.g., 30-60 minutes).
-
-
Incorporation of this compound (or other bulky residues):
-
Activation: In a separate vessel, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Note: The hydrochloride salt will be neutralized by the DIPEA.
-
Coupling: Add the activation mixture to the deprotected resin.
-
Extended Coupling Time: Extend the coupling time to at least 2 hours. For particularly difficult sequences, this can be extended to 4 hours or overnight.
-
Elevated Temperature (Optional but Recommended): If using a microwave-assisted synthesizer, perform the coupling at an elevated temperature (e.g., 50-75°C) for a shorter duration (e.g., 10-30 minutes).[7]
-
-
Washing: Wash the resin thoroughly with DMF.
-
Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to the double coupling step.
-
Double Coupling (if necessary): Repeat step 5.
-
Washing: Wash the resin with DMF.
-
Repeat Synthesis Cycle: Continue with the next amino acid in the sequence, starting from the Fmoc deprotection step.
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm the correct mass.
Visualizing the Workflow
The following diagrams illustrate the key decision points and workflows for incorporating a sterically hindered amino acid.
Caption: Workflow for incorporating amino acids in automated SPPS.
Caption: Hierarchy of coupling reagent reactivity for peptide synthesis.
Conclusion and Future Outlook
The incorporation of novel, sterically hindered non-proteinogenic amino acids like this compound is a promising avenue for the development of next-generation peptide therapeutics. While direct experimental data for this specific compound in automated peptide synthesis is not yet widely available, the well-established principles of handling sterically hindered residues provide a clear roadmap for its successful incorporation. By employing high-reactivity coupling reagents, optimizing reaction times and temperatures, and considering strategies such as double coupling and microwave-assisted synthesis, researchers can effectively overcome the challenges posed by steric hindrance.
The experimental protocols and comparative framework presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals. As the use of NPAAs continues to expand, the development of robust and optimized synthesis methodologies will be crucial for unlocking the full potential of these unique building blocks in the design of novel peptide-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
A Senior Application Scientist's Guide to the Comparative Study of Constrained Peptides for Receptor Binding Affinity
This guide provides an in-depth comparative analysis of constrained peptides, offering researchers and drug development professionals a comprehensive framework for selecting and evaluating these promising therapeutic modalities. We will explore various constraining strategies and the critical techniques used to measure their impact on receptor binding affinity, proteolytic stability, and cell permeability.
Introduction: The Rationale for Constraining Peptides
Linear peptides, while offering high specificity and low intrinsic toxicity, are often hampered by their inherent flexibility and susceptibility to proteolytic degradation.[1] This conformational freedom leads to a significant entropic penalty upon binding to a receptor, which can weaken affinity.[2][3] Furthermore, the exposed amide backbone is readily cleaved by proteases, resulting in a short in-vivo half-life.
Constraining a peptide's structure through cyclization is a powerful strategy to overcome these limitations.[4][5][6] By pre-organizing the peptide into its bioactive conformation, we can significantly enhance several key properties:
-
Increased Binding Affinity: Reducing the conformational entropy penalty upon binding leads to a more favorable Gibbs free energy of binding.[2][3][7]
-
Enhanced Proteolytic Stability: Cyclization, particularly head-to-tail cyclization, eliminates the terminal ends that are primary targets for exopeptidases. The increased rigidity also hinders recognition by endopeptidases.[5][6][7]
-
Improved Selectivity: A more defined conformation can lead to more specific interactions with the target receptor over other proteins.[8]
-
Potentially Increased Cell Permeability: By masking polar backbone amides through intramolecular hydrogen bonds, certain cyclic peptides can exhibit improved ability to cross cell membranes.[7][9]
Constrained peptides thus occupy a unique chemical space between small molecules and large biologics, capable of targeting challenging protein-protein interactions (PPIs) with antibody-like affinity and specificity.[10][11]
A Comparative Overview of Peptide Constraining Strategies
The choice of cyclization strategy is critical as it dictates the peptide's final conformation, stability, and synthetic accessibility. Here, we compare the most common methods.
Diagram: Decision Flow for Selecting a Cyclization Strategy
Caption: A simplified decision-making workflow for selecting an appropriate peptide constraining strategy.
| Strategy | Linkage Type | Key Advantages | Key Considerations |
| Disulfide Bridge | Covalent (S-S) | - Simple to form (air oxidation) - Mimics natural peptide structures[12] | - Reversible in reducing environments (e.g., intracellularly) - Can lead to scrambled isomers if multiple Cys pairs are present[13] |
| Lactam Bridge | Amide Bond | - Highly stable to reduction/oxidation - Can stabilize α-helices (e.g., i, i+4 spacing)[14] - Ring size is tunable[12] | - Requires orthogonal protecting group strategy during synthesis - Incorrect orientation can be destabilizing[14] |
| Hydrocarbon Stapling | C-C Bond | - Excellent for stabilizing α-helices[8][15] - Increases proteolytic resistance and cell permeability[10][15] - Chemically very stable | - Requires non-natural amino acids and ruthenium-catalyzed ring-closing metathesis - Staple itself can influence binding[10] |
| Head-to-Tail (Backbone) | Amide Bond | - Maximizes proteolytic resistance by eliminating both termini[7] - Imparts global conformational constraint[6] | - Can be synthetically challenging due to ring strain and potential for oligomerization[16] - May significantly alter the conformation from the linear precursor |
| Click Chemistry (e.g., Triazole) | Triazole Ring | - High reaction efficiency and orthogonality[16] - Triazole ring is an amide bond isostere, increasing stability[16] - Can improve solubility[17] | - Requires incorporation of azide- and alkyne-containing non-natural amino acids |
Core Methodologies for Assessing Receptor Binding Affinity
Once a constrained peptide is synthesized, its interaction with the target receptor must be quantitatively characterized. The choice of assay depends on the specific information required (e.g., equilibrium affinity, kinetics, or thermodynamics).
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that provides detailed kinetic information about a binding event, including the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).
Causality Behind Experimental Choices: The power of SPR lies in its ability to dissect the binding event. A constrained peptide might achieve a high affinity (low K_D) through a very fast 'on-rate' (the constraint presents the perfect binding interface) or a very slow 'off-rate' (the rigid structure is 'locked' into the binding pocket). This level of detail is invaluable for structure-activity relationship (SAR) studies. For instance, comparing the kinetics of a linear versus a constrained peptide can directly reveal whether the constraint primarily affects how quickly the peptide finds its binding site or how long it stays there.
Caption: A typical workflow for a multi-cycle kinetics SPR experiment.
-
Preparation:
-
Ligand (Receptor): Purify the receptor protein to >95% purity. Dialyze against the desired running buffer (e.g., HBS-EP+).
-
Analyte (Peptide): Synthesize and purify the constrained peptide. Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution series in the running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected K_D.[18]
-
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the receptor protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.
-
-
Analyte Binding:
-
Inject the lowest concentration of the peptide over the ligand-immobilized surface and a reference surface (for background subtraction) for a set association time.
-
Switch to running buffer flow to monitor the dissociation phase.
-
Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any bound analyte and prepare the surface for the next cycle.
-
Repeat this cycle for each peptide concentration in ascending order.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams.
-
Perform a global fit of the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[19]
-
This will yield the kinetic parameters k_on, k_off, and the equilibrium dissociation constant K_D.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic signature of an interaction, providing the binding affinity (K_D), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS).
Causality Behind Experimental Choices: Thermodynamics tells us why binding occurs. A favorable binding event (negative ΔG) can be driven by a large negative enthalpy change (ΔH < 0), indicating the formation of strong bonds like hydrogen bonds and van der Waals interactions. Alternatively, it can be driven by a large positive entropy change (TΔS > 0), often associated with the release of ordered water molecules from the binding interface (the hydrophobic effect). By comparing the thermodynamic profiles of a linear peptide and its constrained counterpart, we can infer how the constraint alters the binding mechanism. For example, a constrained peptide often shows a less unfavorable entropy change because it pays a smaller conformational entropy penalty upon binding.[2][3]
-
Preparation:
-
Crucial Step: Both the receptor and the peptide must be in identical, extensively dialyzed buffer to minimize heats of dilution. Amine-based buffers like Tris should be avoided due to their high ionization enthalpy.[20]
-
Receptor (in cell): Prepare the receptor solution at a concentration ideally 10-50 times the expected K_D. A typical starting point is 10-50 µM.[9]
-
Peptide (in syringe): Prepare the peptide solution at a concentration 10-20 times that of the receptor in the cell. A typical starting point is 100-500 µM.[9]
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Titration:
-
Load the receptor solution into the sample cell and the peptide solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, spacing between injections).
-
Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, followed by a series of larger, identical injections (e.g., 20-30 injections of 2 µL each).
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to receptor.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., single set of identical sites) to determine K_D, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated using the equations: ΔG = -RTln(K_A) (where K_A = 1/K_D) and ΔG = ΔH - TΔS.
-
Radioligand Binding Assays
These are highly sensitive competition assays used to determine the binding affinity of a non-radiolabeled ligand (the constrained peptide) by measuring its ability to displace a known radiolabeled ligand from the receptor. This method is particularly useful for membrane-bound receptors like GPCRs.[5][6][21]
Causality Behind Experimental Choices: This assay is an indirect but powerful method for determining the affinity (expressed as an inhibition constant, K_i) of a test compound. It is often used in higher-throughput screening formats. The choice to use a competition assay is practical when direct labeling of every new constrained peptide is unfeasible. By using a single, well-characterized radioligand, one can screen a large library of constrained peptides to rank their potencies.
-
Preparation:
-
Receptor Preparation: Prepare cell membranes or whole cells expressing the target receptor. Determine the protein concentration using an assay like the BCA assay.[22]
-
Radioligand: Choose a suitable radioligand with high affinity and specificity for the target receptor.
-
Test Peptide: Prepare a serial dilution of the constrained peptide.
-
-
Assay Incubation:
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or near its K_D), and varying concentrations of the test peptide.[11][22]
-
Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).[22]
-
-
Separation and Detection:
-
Rapidly separate the bound from unbound radioligand via vacuum filtration through a glass fiber filter mat, which traps the receptor-ligand complexes.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding).
-
Convert the IC_50 to a K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.[22]
-
Supporting Assays: A Holistic View of Peptide Performance
High binding affinity is necessary but not sufficient for a successful therapeutic peptide. Stability and the ability to reach the target site are equally critical.
Proteolytic Stability Assay
This assay evaluates the peptide's resistance to degradation by proteases.
-
Incubation:
-
Prepare a solution of the peptide (e.g., 10-50 µM) in a relevant biological matrix (e.g., human serum, plasma) or with a specific protease (e.g., trypsin).
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately stop the proteolytic reaction by adding a quenching solution (e.g., trifluoroacetic acid, or by precipitating proteins with acetonitrile/ethanol).[23]
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Fit the data to a first-order decay curve to determine the half-life (t_1/2) of the peptide.
-
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive membrane permeability.[9][21]
Caption: Step-by-step workflow for a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Preparation:
-
Assay Setup:
-
Using a 96-well filter plate (the donor plate), coat the filter membrane of each well with a small volume (e.g., 5 µL) of the lipid solution.[24]
-
Add buffer to the wells of a 96-well acceptor plate.
-
Add the peptide solution to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid-coated filter is the only barrier between the two wells.
-
-
Incubation and Analysis:
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pe) using an established equation that accounts for the volumes, surface area, and incubation time.[25]
-
Conclusion and Future Outlook
The rational design of constrained peptides is a cornerstone of modern drug discovery. By understanding the distinct advantages and limitations of different constraining strategies, researchers can tailor peptides for enhanced affinity, stability, and permeability. A rigorous and multi-faceted analytical approach, combining high-resolution binding assays like SPR and ITC with functional assays for stability and permeability, is essential for validating these designs. This comprehensive evaluation ensures that only the most promising candidates, with a balance of potent target engagement and favorable drug-like properties, are advanced through the development pipeline. As our understanding of the complex interplay between peptide conformation and biological function deepens, we can expect to see an increasing number of constrained peptides entering clinical trials and ultimately providing new therapeutic options for a wide range of diseases.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and ITC Characterization of Peptide-Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclization strategies in peptide derived drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Peptide Drug Design: Strategies & Innovation - Creative Peptides [creative-peptides.com]
- 7. Head-to-Tail vs Side-Chain Cyclization Explained - Creative Peptides [creative-peptides.com]
- 8. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-permeable chameleonic peptides: exploiting conformational dynamics in de novo cyclic peptide design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]
- 11. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 13. Converting disulfide bridges in native peptides to stable methylene thioacetals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02285E [pubs.rsc.org]
- 14. Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 16. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 17. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. PAMPA | Evotec [evotec.com]
- 22. Understanding and Designing Head-to-Tail Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. bioassaysys.com [bioassaysys.com]
Safety Operating Guide
Navigating the Disposal of Ethyl 4-amino-3,3-dimethylbutanoate Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride (CAS No. 144493-68-1). As a senior application scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure that your disposal procedures are not only compliant but also fundamentally safe.
Understanding the Compound: Hazard Profile and Regulatory Context
Given the absence of a specific SDS, the first and most critical step in the disposal process is to treat the compound as hazardous waste until a formal hazardous waste determination can be made by trained environmental health and safety (EHS) professionals.[4] This conservative approach ensures the highest level of safety and compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) in the United States.[5]
Key Regulatory Considerations:
| Regulatory Aspect | Summary of Requirements | Source |
| Generator Status | Facilities are categorized as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste produced monthly. This status dictates storage limits and disposal procedures. | [5] |
| Waste Determination | It is the generator's responsibility to determine if a waste is hazardous. In the absence of specific data, this should be done by qualified personnel, such as your institution's EHS staff. | [4][6] |
| Labeling and Storage | Hazardous waste must be stored in clearly labeled, compatible containers at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[5][7] | [5][7] |
| Disposal Vendor | All hazardous waste must be disposed of through a licensed waste disposal contractor.[8] | [8] |
Step-by-Step Disposal Protocol for this compound
The following protocol is a step-by-step guide for the safe disposal of this compound, designed to be a self-validating system that prioritizes safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This includes, at a minimum:
-
Safety Goggles: To protect against potential splashes.[2][3]
-
Chemical-Resistant Gloves: Nitrile gloves are a common choice, but it is always best to consult a glove compatibility chart for the specific chemical class.[2]
-
Laboratory Coat: To protect skin and clothing.[2]
Step 2: Waste Collection and Segregation
-
Original Container: Whenever possible, leave the chemical in its original container. This ensures that all original labeling and hazard information remain with the waste.
-
Waste Labeling: If you must transfer the waste to a different container, use a designated hazardous waste container and label it clearly with the full chemical name: "this compound," the CAS number (144493-68-1), and the approximate quantity. Affix a hazardous waste tag as required by your institution.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[9] Incompatible chemicals can react violently. As a hydrochloride salt, it should be segregated from bases.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA.[5][7] This area should be:
-
At or near the point of generation.[7]
-
Under the control of the laboratory personnel.
-
Clearly marked as a hazardous waste accumulation area.
Step 4: Arranging for Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety department to arrange for a pickup of the hazardous waste.[9]
-
Provide Information: Be prepared to provide all available information about the compound, including its name, CAS number, and any known hazards.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to ensure the chemical is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spills and Emergency Procedures
In the event of a small spill, the primary concern is containment and cleanup without creating a more hazardous situation.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Consult EHS: For any spill, it is advisable to contact your EHS department for guidance.
-
Cleanup (for minor spills, with EHS approval):
-
Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[10][11]
-
Do not use combustible materials like paper towels to absorb the spill.
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Conclusion: A Commitment to Safety and Environmental Stewardship
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
This compound. PubChem. [Link]
-
Standard Operating Procedure: Hydrochloric Acid. University of California, Santa Cruz. [Link]
-
Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. Agilent. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]
Sources
- 1. This compound | C8H18ClNO2 | CID 86618330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 4. acs.org [acs.org]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. agilent.com [agilent.com]
- 9. otago.ac.nz [otago.ac.nz]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Navigating the Safe Handling of Ethyl 4-amino-3,3-dimethylbutanoate Hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride (CAS No. 898552-72-2). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a deep-seated culture of safety and precision in your laboratory.
Hazard Assessment and Triage
The primary hazards are associated with its potential for irritation. A structurally similar compound, Ethyl 4-amino-3-methylbutanoate hydrochloride, is known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Furthermore, as a hydrochloride salt, it may possess acidic properties or release hydrochloric acid upon contact with moisture, which is corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[3][4]
Immediate Safety Concerns:
-
Eye Contact: Can cause serious irritation or potential damage.[2]
-
Skin Contact: Likely to cause skin irritation.[2]
-
Inhalation: May cause respiratory tract irritation.[2]
-
Ingestion: While acute toxicity data is unavailable, ingestion should always be avoided.
| Hazard Classification (Anticipated) | GHS Pictogram | Precautionary Statement |
| Skin Irritation (Category 2) | Exclamation Mark | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Irritation (Category 2A) | Exclamation Mark | P264, P280, P305+P351+P338, P337+P317 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Exclamation Mark | P261, P271, P304+P340, P319, P403+P233, P405, P501 |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The principle of causality here is simple: creating an impermeable barrier between you and the chemical negates the primary routes of exposure.
Mandatory PPE Ensemble:
-
Eye/Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable minimum requirement for handling small quantities.[6] Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is mandatory. For operations with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[5]
-
Footwear: Closed-toe shoes are required in all laboratory settings.[6]
Step-by-Step Gowning and De-Gowning Protocol
Proper technique in donning and doffing PPE is critical to prevent cross-contamination.
Gowning Procedure:
-
Lab Coat: Don the lab coat, ensuring it is fully buttoned.
-
Goggles/Face Shield: Put on your safety goggles and, if necessary, a face shield.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves.
De-Gowning Procedure (to be performed in reverse order):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out, without touching the exterior surface with your bare hands.
-
Goggles/Face Shield: Remove your goggles or face shield.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward.
Operational Plan: From Benchtop to Disposal
A well-defined operational plan minimizes risk and ensures procedural efficiency.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[7]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8][9]
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, clear the workspace of any unnecessary items. Ensure all required equipment, including a designated waste container, is within arm's reach.
-
Weighing: If weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to minimize inhalation of any dust particles.
-
Dissolving: When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Transfers: Use appropriate tools (spatulas, pipettes) for transfers to avoid spills.
-
Post-Handling: After handling, thoroughly wipe down the work area with an appropriate cleaning agent.
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
In Case of a Spill:
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Contain: For small spills, contain the material with an inert absorbent material (e.g., vermiculite, sand).
-
Neutralize (if appropriate): For acidic compounds, a weak base like sodium bicarbonate can be used for neutralization.
-
Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a labeled waste container.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal:
-
Solid Waste: Unused or contaminated solid this compound should be placed in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[11]
-
Contaminated PPE: Used gloves, wipes, and other contaminated disposable materials should be placed in a sealed bag and disposed of as solid chemical waste.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Visualizing the Workflow
To ensure clarity and reinforce the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: A streamlined workflow for the safe handling of this compound.
Caption: Emergency response procedures for incidents involving this compound.
By adhering to these guidelines, you contribute to a robust safety culture and ensure the integrity of your research.
References
- 1. This compound | C8H18ClNO2 | CID 86618330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-amino-3-methylbutanoate hydrochloride | C7H16ClNO2 | CID 71757460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 4. ehs.com [ehs.com]
- 5. support.hpe.com [support.hpe.com]
- 6. earth.utah.edu [earth.utah.edu]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. gelest.com [gelest.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

